DAC 1
Description
Properties
CAS No. |
156341-53-6 |
|---|---|
Molecular Formula |
C7H12N2Si |
Synonyms |
DAC 1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CJC-1295 DAC in Pituitary Somatotrophs
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analog of Growth Hormone-Releasing Hormone (GHRH). This technical guide delineates the core mechanism of action of CJC-1295 DAC at the molecular and cellular level within pituitary somatotrophs. By binding to the GHRH receptor (GHRH-R), CJC-1295 DAC initiates a signaling cascade that culminates in the synthesis and secretion of growth hormone (GH). The inclusion of the DAC moiety significantly extends the peptide's half-life, leading to a sustained therapeutic effect. This document provides a comprehensive overview of the signaling pathways, quantitative data on its effects, and detailed experimental protocols relevant to the study of this potent GHRH analog.
Introduction
CJC-1295 DAC is a modified form of GHRH(1-29) with four amino acid substitutions that confer resistance to enzymatic degradation. The key innovation of CJC-1295 DAC is the addition of a lysine linker attached to a reactive chemical group, maleimidopropionic acid, which allows for covalent conjugation to serum albumin.[1] This bioconjugation dramatically increases the half-life of the peptide to approximately 6-8 days in humans, a significant extension compared to the minutes-long half-life of endogenous GHRH.[2] This prolonged action allows for sustained stimulation of the pituitary somatotrophs, the cells responsible for producing and releasing growth hormone.
Molecular Mechanism of Action in Pituitary Somatotrophs
The primary action of CJC-1295 DAC is initiated by its binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on the surface of pituitary somatotrophs.[3] The GHRH-R is a G-protein coupled receptor (GPCR) that, upon activation, triggers a well-defined intracellular signaling cascade.
GHRH Receptor Binding and Activation
Downstream Signaling Cascade: The cAMP Pathway
The activation of the Gs protein by the CJC-1295 DAC-bound GHRH-R initiates a cascade of intracellular events, with cyclic adenosine monophosphate (cAMP) acting as the key second messenger.
The alpha subunit of the activated Gs protein (Gsα) dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane. This interaction stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors and ion channels, which collectively mediate the cellular response to CJC-1295 DAC.
Figure 1: Signaling pathway of CJC-1295 DAC in pituitary somatotrophs.
Stimulation of Growth Hormone Synthesis and Secretion
The activation of the cAMP/PKA pathway by CJC-1295 DAC leads to two primary outcomes in somatotrophs: the synthesis of new GH and the secretion of stored GH.
-
GH Synthesis: Phosphorylated transcription factors, most notably the cAMP Response Element-Binding Protein (CREB), translocate to the nucleus. There, they bind to specific DNA sequences in the promoter regions of target genes. A key target is the gene for Pit-1 (Pituitary-specific positive transcription factor 1), a critical transcription factor for somatotroph development and function. Increased Pit-1 expression, in turn, drives the transcription of the growth hormone gene (GH1), leading to an increase in GH mRNA and subsequent protein synthesis. Studies in GHRH knockout mice have shown that CJC-1295 administration leads to a significant increase in total pituitary RNA and GH mRNA, indicating a proliferative effect on somatotrophs and enhanced GH synthesis.
-
GH Secretion: The activation of PKA also leads to the phosphorylation of proteins involved in the exocytosis of GH-containing secretory granules. This process facilitates the fusion of these granules with the cell membrane, resulting in the release of stored GH into the bloodstream.
Quantitative Effects of CJC-1295 DAC
The administration of CJC-1295 DAC results in a sustained increase in circulating levels of GH and its downstream effector, Insulin-like Growth Factor 1 (IGF-1).
| Parameter | Effect of CJC-1295 DAC Administration | Citation(s) |
| Plasma GH Levels | 2- to 10-fold increase for 6 days or longer after a single injection. | [2] |
| Plasma IGF-1 Levels | 1.5- to 3-fold increase for 9 to 11 days after a single injection. With multiple doses, levels can remain elevated for up to 28 days. | [2] |
| GH mRNA Levels | Increased in GHRH knockout mice following CJC-1295 treatment. | |
| Half-life | Approximately 6-8 days in humans. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of GHRH analogs like CJC-1295 DAC.
GHRH Receptor Binding Assay (Competitive Binding)
This protocol outlines a method to determine the binding affinity of CJC-1295 DAC to the GHRH receptor.
Figure 2: Workflow for a GHRH receptor competitive binding assay.
Methodology:
-
Membrane Preparation: Isolate cell membranes from primary pituitary cells or a cell line stably expressing the GHRH receptor.
-
Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of a radiolabeled GHRH analog (e.g., ¹²⁵I-GHRH), and varying concentrations of unlabeled CJC-1295 DAC.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the CJC-1295 DAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of CJC-1295 DAC that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular cAMP Accumulation Assay
This protocol describes how to measure the increase in intracellular cAMP in response to CJC-1295 DAC stimulation.
Methodology:
-
Cell Culture: Plate primary pituitary cells or a suitable cell line in a multi-well plate and culture until adherent.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Treat the cells with varying concentrations of CJC-1295 DAC for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the CJC-1295 DAC concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of CJC-1295 DAC that produces 50% of the maximal response).
Quantitative Real-Time PCR (qPCR) for GH and Pit-1 mRNA
This protocol details the quantification of GH and Pit-1 gene expression in response to CJC-1295 DAC.
Figure 3: Workflow for quantitative PCR analysis of gene expression.
Methodology:
-
Cell Treatment: Culture primary pituitary cells or a somatotroph cell line and treat with CJC-1295 DAC at various concentrations and for different time points.
-
RNA Isolation: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using specific primers for GH, Pit-1, and one or more stable reference genes (e.g., GAPDH, β-actin).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative changes in GH and Pit-1 mRNA expression using the comparative Ct (ΔΔCt) method, normalizing to the reference gene(s).
Conclusion
CJC-1295 DAC represents a significant advancement in GHRH analog therapy due to its extended pharmacokinetic profile. Its mechanism of action in pituitary somatotrophs is a classic example of GPCR signaling, involving high-affinity binding to the GHRH-R, activation of the adenylyl cyclase/cAMP/PKA pathway, and the subsequent stimulation of both GH synthesis and secretion. This sustained stimulation leads to prolonged elevations in GH and IGF-1 levels, underpinning its therapeutic potential. The experimental protocols detailed herein provide a framework for the further investigation and characterization of CJC-1295 DAC and other novel GHRH analogs. A deeper understanding of its molecular interactions and downstream effects will continue to inform its clinical application and the development of next-generation secretagogues.
References
- 1. researchgate.net [researchgate.net]
- 2. gene-quantification.de [gene-quantification.de]
- 3. CJC-1295 & Ipamorelin Blend: A Speculative Exploration - Kahawatungu [kahawatungu.com]
- 4. GHRH proliferative action on somatotrophs is cell-type specific and dependent on Pit-1/GHF-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Drug Affinity Complex (DAC) in CJC-1295: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). In its modified form, which includes a Drug Affinity Complex (DAC), this peptide exhibits a significantly altered pharmacokinetic and pharmacodynamic profile compared to its native counterpart or versions without the DAC. This guide provides an in-depth examination of the function and mechanism of the DAC in CJC-1295, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Function of the Drug Affinity Complex (DAC)
The primary function of the Drug Affinity Complex (DAC) in CJC-1295 is to significantly extend the peptide's circulating half-life.[1][2] This is achieved by enabling the peptide to covalently bind to serum albumin, the most abundant protein in blood plasma.[1][3] This bioconjugation protects CJC-1295 from rapid enzymatic degradation and renal clearance, which are the primary routes of elimination for smaller peptides.[3]
The native GHRH has a half-life of only a few minutes. While CJC-1295 without the DAC (also known as Mod GRF 1-29) has a slightly extended half-life of about 30 minutes, the addition of the DAC prolongs it to approximately 6 to 8 days.[4][5] This transformation of a short-acting peptide into a long-acting therapeutic agent is the central purpose of the DAC technology.
Mechanism of Action: Bioconjugation and Sustained Signaling
The Chemistry of Albumin Binding
The DAC component of CJC-1295 consists of a lysine linker attached to a reactive chemical group, maleimidopropionic acid (MPA).[3][6] The maleimide group has a high specificity for reacting with free thiol (-SH) groups.[7] Serum albumin contains a free cysteine residue (cysteine-34) with an accessible thiol group.[3]
The binding mechanism is a Michael addition reaction, where the thiol group of albumin's cysteine-34 acts as a nucleophile, attacking the double bond of the maleimide ring in the DAC. This forms a stable, covalent thioether bond, effectively conjugating CJC-1295 to the large albumin protein (approximately 66.5 kDa).[3][7]
Diagram: Bioconjugation of CJC-1295 DAC to Serum Albumin
References
- 1. CJC-1295 - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CJC-1295 DAC on Growth Hormone Pulsatility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295 DAC is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its development was aimed at overcoming the therapeutic limitations of native GHRH, which has a very short half-life. By incorporating a Drug Affinity Complex (DAC), CJC-1295 DAC binds to serum albumin, significantly extending its bioavailability and duration of action.[1][2] This guide provides an in-depth analysis of CJC-1295 DAC's mechanism of action, its pharmacokinetic profile, and, most critically, its effects on the pulsatile nature of growth hormone (GH) secretion. Quantitative data from key clinical studies are summarized, experimental protocols are detailed, and relevant biological pathways are visualized to offer a comprehensive technical overview for the scientific community.
Mechanism of Action: The GHRH Signaling Pathway
Growth Hormone-Releasing Hormone (GHRH) is a peptide hormone produced in the hypothalamus that governs the secretion of growth hormone (GH) from somatotropic cells in the anterior pituitary gland.[3][4] CJC-1295 acts as a GHRH analogue, binding to and activating the GHRH receptor (GHRH-R) on these cells.[5][6]
The primary signaling cascade initiated by GHRH-R activation is the cyclic adenosine monophosphate (cAMP) pathway.[3][7] Upon ligand binding, the receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cAMP.[3][8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding Protein (CREB).[3] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements on the promoter regions of genes for GH and the GHRH receptor itself, enhancing their transcription.[3] While the cAMP pathway is dominant, GHRH-R activation can also stimulate other signaling cascades, such as the phospholipase C (IP3/DAG) pathway, albeit to a lesser extent.[3][4][7]
Pharmacokinetics and Pharmacodynamics
The key innovation of CJC-1295 DAC is its markedly extended pharmacokinetic profile. The DAC moiety allows the peptide to bind covalently to endogenous albumin, creating a stable complex that protects it from rapid degradation and clearance.[1][2] This results in a half-life of approximately 6 to 8 days in humans following a single subcutaneous injection.[1][9]
This sustained presence leads to prolonged pharmacodynamic effects, characterized by significant increases in both GH and Insulin-like Growth Factor 1 (IGF-1) concentrations.[1]
| Parameter | Result after a Single CJC-1295 DAC Injection | Duration of Effect | Citation |
| Plasma GH Concentration | 2- to 10-fold increase | ≥ 6 days | [1][9] |
| Plasma IGF-1 Concentration | 1.5- to 3-fold increase | 9 to 11 days | [1][9] |
| Estimated Half-Life | ~5.8 to 8.1 days | N/A | [1][9] |
| Sustained IGF-1 Elevation | Levels remain above baseline | Up to 28 days (with multiple doses) | [1][9] |
Core Analysis: Effect on Growth Hormone Pulsatility
The physiological secretion of GH is not constant but occurs in distinct pulses, a pattern crucial for many of its biological effects.[10][11] A primary concern with a long-acting GHRH analogue is its potential to disrupt this natural pulsatility, leading to receptor desensitization and attenuated effects. However, clinical research demonstrates that CJC-1295 DAC preserves the endogenous pulsatile release of GH.[10][11]
A key study investigated the effects of a single injection of CJC-1295 DAC on GH secretory dynamics. The findings indicate that while the frequency and amplitude of GH pulses remained unchanged, the continuous stimulation from the compound markedly elevated the basal, or trough, levels of GH between pulses.[10][11] This elevation in baseline GH was the primary contributor to the overall increase in mean GH and subsequent IGF-1 production.[10]
| GH Secretion Parameter | Pre-Treatment (Baseline) | Post-Treatment (1 Week) | Percentage Change | P-value | Citation |
| Basal (Trough) GH Levels | - | - | +750% (7.5-fold increase) | < 0.0001 | [10][11] |
| Mean GH Secretion | - | - | +46% | < 0.01 | [10][11] |
| Mean IGF-1 Levels | - | - | +45% | < 0.001 | [10][11] |
| GH Secretory Pulse Frequency | Unaltered | Unaltered | No Significant Change | N/A | [10][11] |
| GH Secretory Pulse Magnitude | Unaltered | Unaltered | No Significant Change | N/A | [10][11] |
Experimental Protocol: Assessment of GH Pulsatility
The following methodology was employed in the pivotal clinical trial to assess the impact of CJC-1295 DAC on GH pulsatility.[10][11]
-
Study Objective: To assess GH pulsatility after a single injection of CJC-1295 and to determine which parameters of GH secretion correlate with the increase in IGF-I production.[10]
-
Participants: Healthy male subjects between the ages of 20 and 40 years.[10]
-
Study Design: Randomized, placebo-controlled, ascending dose trial.[9]
-
Intervention: Subjects received a single subcutaneous injection of either 60 µg/kg or 90 µg/kg of CJC-1295.[10]
-
Data Collection:
-
Baseline Assessment: An initial 12-hour overnight period where blood was sampled every 20 minutes to establish baseline GH pulsatility.
-
Post-Intervention Assessment: One week following the CJC-1295 injection, the 12-hour overnight blood sampling protocol was repeated to assess changes in GH pulsatility.[10]
-
-
Primary Outcome Measures: Changes in the frequency and magnitude of GH secretory pulses, basal (trough) GH levels, mean overall GH secretion, and mean IGF-I levels.[10]
Conclusion
CJC-1295 DAC effectively increases overall GH and IGF-1 secretion through a mechanism that preserves the natural pulsatile release of growth hormone. The extended half-life of the compound provides continuous stimulation to the GHRH receptor, which results in a significant elevation of trough GH concentrations without altering the frequency or amplitude of secretory bursts.[10][11] This unique mode of action—enhancing the baseline rather than the peaks of GH secretion—implicates the importance of continuous GHRH receptor stimulation for maximizing IGF-I production.[10] These findings underscore the potential utility of long-acting GHRH analogues like CJC-1295 DAC as therapeutic agents in clinical populations with intact pituitary function but diminished GH secretion.
References
- 1. CJC-1295 - Wikipedia [en.wikipedia.org]
- 2. particlepeptides.com [particlepeptides.com]
- 3. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
- 4. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. world-of-peptides.com [world-of-peptides.com]
- 6. m.youtube.com [m.youtube.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
An In-Depth Technical Guide on the Half-life and Bioavailability of CJC-1295 with DAC in vivo
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). The incorporation of the DAC technology significantly extends its half-life, leading to sustained increases in growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels. This technical guide provides a comprehensive overview of the in vivo half-life and bioavailability of CJC-1295 with DAC, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of its mechanism of action.
Introduction
CJC-1295 is a 29-amino acid peptide analogue of GHRH.[1] The key modification in CJC-1295 with DAC is the addition of a maleimidopropionic acid group, which allows it to covalently bind to endogenous albumin in the bloodstream.[2] This bioconjugation dramatically prolongs the peptide's presence in circulation, overcoming the therapeutic limitation of native GHRH's short half-life.[3]
Pharmacokinetics of CJC-1295 with DAC
The pharmacokinetic profile of CJC-1295 with DAC is characterized by a remarkably long half-life and sustained action.
Half-life in vivo
Clinical studies in healthy human adults have demonstrated that a single subcutaneous injection of CJC-1295 with DAC results in an estimated half-life of 5.8 to 8.1 days .[2][3] This extended half-life is attributed to the covalent binding of the molecule to serum albumin, which protects it from rapid enzymatic degradation and renal clearance.[2]
Bioavailability and Pharmacokinetic Parameters
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Parameters of CJC-1295 with DAC in Healthy Adults (Single Subcutaneous Injection)
| Parameter | Value | Reference |
| Half-life (t½) | 5.8 - 8.1 days | [3] |
| Peak Plasma GH Concentrations | 2- to 10-fold increase over baseline | [3] |
| Duration of Elevated GH | ≥ 6 days | [3] |
| Peak Plasma IGF-1 Concentrations | 1.5- to 3-fold increase over baseline | [3] |
| Duration of Elevated IGF-1 | 9 - 11 days | [3] |
| Time to Peak Concentration (Tmax) for GH | Not explicitly stated, but elevated levels observed for at least 6 days | [3] |
| Time to Peak Concentration (Tmax) for IGF-1 | Not explicitly stated, but elevated levels observed for 9-11 days | [3] |
| Cumulative Effect | Evidence of cumulative effect on IGF-1 levels with multiple doses, remaining above baseline for up to 28 days | [3] |
Mechanism of Action and Signaling Pathway
CJC-1295 with DAC exerts its effects by mimicking the action of endogenous GHRH. It binds to and activates GHRH receptors on the somatotroph cells of the anterior pituitary gland. This activation initiates an intracellular signaling cascade that leads to the synthesis and release of GH.
GHRH Receptor Signaling Pathway
The binding of CJC-1295 with DAC to the GHRH receptor, a G-protein coupled receptor, primarily activates the adenylyl cyclase pathway.[1]
Experimental Protocols
The following sections outline the methodologies employed in the clinical evaluation of CJC-1295 with DAC.
Clinical Trial Design for Pharmacokinetic Assessment
A representative study design for evaluating the pharmacokinetics and pharmacodynamics of CJC-1295 with DAC is a randomized, placebo-controlled, double-blind, ascending dose trial.[3]
-
Participants: Healthy adult subjects.[3]
-
Intervention: Subcutaneous administration of single or multiple ascending doses of CJC-1295 with DAC or placebo.[3]
-
Blinding: Double-blind design where neither the participants nor the investigators know the treatment allocation.[3]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration to measure plasma concentrations of CJC-1295, GH, and IGF-1.
Bioanalytical Method for Quantification of CJC-1295 with DAC
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantification of CJC-1295 with DAC in human plasma.
Table 2: Example LC-MS/MS Method Parameters for CJC-1295 Quantification
| Parameter | Description |
| Sample Preparation | Solid-phase extraction (SPE) or immunoaffinity purification of plasma samples. |
| Chromatography | Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. |
| Mobile Phase | Gradient elution with a mixture of water and acetonitrile containing an ion-pairing agent (e.g., formic acid). |
| Ionization | Electrospray ionization (ESI) in positive ion mode. |
| Mass Spectrometry | Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. |
| Monitored Transitions | Specific precursor-to-product ion transitions for CJC-1295 and an internal standard. |
| Lower Limit of Quantification (LLOQ) | In the low pg/mL to ng/mL range. |
Conclusion
CJC-1295 with DAC demonstrates a significantly prolonged half-life of approximately 6-8 days in humans following subcutaneous administration.[3] This extended duration of action leads to sustained elevations in GH and IGF-1 levels, highlighting its potential for therapeutic applications where long-term GHRH stimulation is desired. The mechanism of action is well-defined, involving the activation of the GHRH receptor and the subsequent cAMP-PKA signaling cascade. The pharmacokinetic and pharmacodynamic profiles have been characterized through rigorous clinical trials, and robust bioanalytical methods are available for its quantification in biological matrices. This technical guide provides a foundational understanding for researchers and drug development professionals working with this long-acting GHRH analogue.
References
An In-depth Review of Preclinical and Clinical Research on a Long-Acting GHRH Analog
CJC-1295 with Drug Affinity Complex (DAC) is a synthetic analog of Growth Hormone-Releasing Hormone (GHRH) designed to have a significantly extended half-life. This technical guide provides a comprehensive overview of the primary research that has defined its development, mechanism of action, and pharmacokinetic profile. The information is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this potent growth hormone secretagogue.
Core Concepts and Mechanism of Action
CJC-1295 is a 29-amino acid peptide analog of GHRH.[1] Its design incorporates four amino acid substitutions to enhance stability and resistance to enzymatic degradation. The key innovation of CJC-1295 DAC lies in the addition of a "Drug Affinity Complex" (DAC), which consists of a lysine linker attached to a reactive maleimidopropionic acid (MPA) group.[2] This complex allows CJC-1295 to covalently bind to endogenous serum albumin, thereby dramatically extending its circulation time.[2]
The primary mechanism of action of CJC-1295 DAC is to stimulate the GHRH receptors in the anterior pituitary gland.[3][4] This interaction initiates a signaling cascade, leading to the synthesis and release of growth hormone (GH).[3][4]
Figure 1: Simplified signaling pathway of CJC-1295 DAC in pituitary somatotrophs.
Quantitative Data from Clinical Trials
Two key clinical studies published in 2006 provided the foundational human data for CJC-1295 DAC. These randomized, placebo-controlled, double-blind, ascending-dose trials were conducted in healthy adults to evaluate the pharmacokinetics and pharmacodynamics of the compound.[1]
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of CJC-1295 DAC in Healthy Adults
| Parameter | Result | Citation |
| Half-Life | 5.8 - 8.1 days | [1] |
| Peak GH Concentration | 2- to 10-fold increase over baseline | [1] |
| Duration of GH Elevation | Sustained for 6 days or more | [1] |
| Peak IGF-I Concentration | 1.5- to 3-fold increase over baseline | [1] |
| Duration of IGF-I Elevation | Sustained for 9-11 days | [1] |
| Cumulative Effect | Mean IGF-I levels remained above baseline for up to 28 days with multiple doses | [1] |
Detailed Experimental Protocols
Synthesis and Purification of CJC-1295 DAC
While specific, proprietary details of the industrial synthesis by ConjuChem Biotechnologies are not fully public, the general approach is based on established peptide chemistry principles.
Figure 2: General workflow for the synthesis and purification of CJC-1295 DAC.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The 29-amino acid GHRH analog is synthesized on a solid support resin, typically using Fmoc or Boc chemistry.[4]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Linker Coupling: The maleimidocaproic acid-lysine linker is coupled to the C-terminus of the purified peptide in solution.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and amino acid analysis to verify its composition.[5]
In Vitro Bioactivity Assay
Objective: To determine the biological activity of CJC-1295 DAC in stimulating GH secretion from pituitary cells.
Methodology:
-
Cell Culture: Primary anterior pituitary cells from rats are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of CJC-1295 DAC.
-
GH Measurement: After the incubation period, the concentration of GH in the cell culture medium is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
In Vivo Pharmacokinetic Studies in Healthy Adults
Objective: To determine the pharmacokinetic profile of CJC-1295 DAC after subcutaneous administration in humans.[1]
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind, ascending-dose trial is conducted.[1]
-
Participants: Healthy adult volunteers are recruited.[1]
-
Intervention: Participants receive a single subcutaneous injection of CJC-1295 DAC at varying doses or a placebo.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after the injection.[1]
-
Analysis: Plasma concentrations of CJC-1295, GH, and IGF-I are measured using validated assays.[1]
-
Data Analysis: Pharmacokinetic parameters such as half-life, peak concentration (Cmax), and area under the curve (AUC) are calculated.[1]
References
- 1. New analogs of human growth hormone-releasing hormone (1-29) with high and prolonged antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009009727A2 - Ghrh analogs and therapeutic uses thereof - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. The development of growth hormone-releasing hormone analogs: Therapeutic advances in cancer, regenerative medicine, and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
CJC-1295 DAC: A Technical Guide to its Role in Stimulating IGF-1 Secretion
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its unique molecular structure, which incorporates four substituted amino acids and a lysine derivative linked to maleimidopropionic acid, allows it to covalently bind to serum albumin, significantly extending its circulatory half-life.[1][2][3] This modification results in sustained stimulation of the pituitary gland's somatotrophs, leading to a prolonged increase in endogenous growth hormone (GH) secretion while preserving its natural pulsatility.[4][5] The elevated GH levels subsequently stimulate the liver and other peripheral tissues to produce and secrete Insulin-Like Growth Factor 1 (IGF-1), a key mediator of the anabolic and metabolic effects of growth hormone.[6][7] This guide provides a detailed examination of the mechanism of action, pharmacodynamics, and experimental protocols related to CJC-1295 DAC's potent and durable effect on the GH/IGF-1 axis.
Introduction: The Evolution of GHRH Analogues
The therapeutic application of native GHRH is constrained by its extremely short half-life of approximately 7 minutes, which is due to rapid enzymatic degradation.[1] This limitation prompted the development of synthetic GHRH analogues designed for enhanced stability and duration of action.[8] CJC-1295 is a modified form of the GHRH (1-29) fragment, which is the shortest functional sequence of the hormone.[1][9]
The key innovation of CJC-1295 DAC is the incorporation of the Drug Affinity Complex (DAC) technology.[1][10] This involves the addition of a reactive chemical group that allows the peptide to form a stable, covalent bond with circulating albumin after administration.[2][11] This bioconjugation protects the peptide from enzymatic breakdown and renal clearance, extending its half-life to approximately 6 to 8 days in humans.[3][11][12] This prolonged activity allows for sustained elevations in GH and, consequently, IGF-1 levels with infrequent dosing.[13][14]
Mechanism of Action: From Pituitary Stimulation to Hepatic IGF-1 Secretion
The primary action of CJC-1295 DAC is to mimic the function of endogenous GHRH.[5] It binds with high affinity to GHRH receptors (GHRH-R) on the surface of somatotroph cells in the anterior pituitary gland.[1][9] This interaction initiates a cascade of intracellular signaling events.
Pituitary Signaling Pathway
Upon binding to the GHRH-R, CJC-1295 DAC activates a G-protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial secondary messenger.[1][15] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the CREB (cAMP response element-binding) transcription factor. Activated CREB promotes the transcription of the GH gene, leading to increased synthesis and pulsatile release of growth hormone.[15]
Caption: GHRH/CJC-1295 DAC signaling cascade in pituitary somatotroph cells.
Hepatic IGF-1 Production
The growth hormone released from the pituitary enters the bloodstream and travels to the liver, which is the primary site of IGF-1 production (approximately 75%).[16] GH binds to the GH receptor (GHR) on hepatocytes, triggering the activation of the associated Janus kinase 2 (JAK2).[17] This leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[18][19] Phosphorylated STAT proteins dimerize, translocate to the nucleus, and bind to the promoter region of the IGF-1 gene, initiating its transcription and subsequent translation. The newly synthesized IGF-1 is then secreted into the circulation.[1][17]
References
- 1. corepeptides.com [corepeptides.com]
- 2. particlepeptides.com [particlepeptides.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. bc9.co [bc9.co]
- 7. ebar.com [ebar.com]
- 8. The development of growth hormone-releasing hormone analogs: Therapeutic advances in cancer, regenerative medicine, and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. dcreport.org [dcreport.org]
- 11. academic.oup.com [academic.oup.com]
- 12. CJC-1295 - Wikipedia [en.wikipedia.org]
- 13. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swolverine.com [swolverine.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Insulin-like Growth Factor-1 (IGF-1) in the Control of Neuroendocrine Regulation of Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. academic.oup.com [academic.oup.com]
The Molecular Architecture and Biological Activity of CJC-1295 with Drug Affinity Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and biological effects of CJC-1295 with Drug Affinity Complex (DAC). It is intended to serve as a resource for researchers and professionals engaged in the fields of endocrinology, peptide chemistry, and drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the critical signaling pathways and workflows associated with this long-acting growth hormone-releasing hormone (GHRH) analogue.
Introduction to CJC-1295 with Drug Affinity Complex
CJC-1295 with Drug Affinity Complex (DAC) is a synthetically modified analogue of growth hormone-releasing hormone (GHRH).[1][2] It is a tetrasubstituted peptide comprised of 29 amino acids, engineered for enhanced stability and a prolonged half-life compared to native GHRH.[3] The key innovation in CJC-1295 with DAC is the incorporation of the Drug Affinity Complex, which facilitates a covalent bond with serum albumin, thereby significantly extending its duration of action.[1][2][4] This modification allows for sustained stimulation of the pituitary gland to release growth hormone (GH).[1]
Molecular Profile
The fundamental characteristics of CJC-1295 with DAC are detailed below.
| Property | Value |
| Chemical Formula | C₁₆₅H₂₆₉N₄₇O₄₆ |
| Molecular Weight | 3647.25 g/mol |
| Amino Acid Sequence | Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys(Maleimidopropionyl)-NH₂ |
| Half-life | Approximately 6-8 days in humans[2] |
Mechanism of Action
CJC-1295 with DAC exerts its biological effects by mimicking the action of endogenous GHRH.[1] It binds to and activates the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[1] This interaction initiates a signaling cascade that leads to the synthesis and pulsatile release of GH. The released GH then acts on various tissues, most notably the liver, to stimulate the production of insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic and metabolic effects of GH.[1]
The DAC component, a maleimidopropionic acid group, allows for the formation of a stable covalent bond with the free thiol group of cysteine residues on serum albumin.[4] This bioconjugation protects the peptide from rapid enzymatic degradation and renal clearance, resulting in its extended circulatory half-life.[4]
Signaling Pathways
The activation of the GHRH receptor by CJC-1295 with DAC triggers downstream intracellular signaling pathways, primarily involving cyclic adenosine monophosphate (cAMP) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Quantitative Data Summary
Clinical and preclinical studies have demonstrated the potent and sustained effects of CJC-1295 with DAC on GH and IGF-1 levels. The following tables summarize key quantitative findings.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of CJC-1295 with DAC in Humans
| Parameter | Value | Reference |
| Half-life | ~6-8 days | [2] |
| Peak GH Concentration | 2-10 fold increase | [5] |
| Duration of GH Elevation | Up to 6 days | [5] |
| Peak IGF-1 Concentration | 1.5-3 fold increase | [5] |
| Duration of IGF-1 Elevation | 9-11 days | [5] |
Table 2: Dosage Regimens in Clinical Studies
| Study Population | Dosage | Frequency | Reference |
| Healthy Adults | 60 µg/kg | Single subcutaneous injection | [5] |
| Healthy Adults | 30-60 µg/kg | Weekly or biweekly injections | [5] |
| HIV-infected patients with lipodystrophy | 600 mcg | Once weekly | [5] |
Experimental Protocols
This section outlines the general methodologies employed in the synthesis, characterization, and biological evaluation of CJC-1295 with DAC.
Synthesis, Purification, and Characterization
4.1.1. Solid-Phase Peptide Synthesis (SPPS)
CJC-1295 with DAC is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is assembled sequentially on a solid support resin. The maleimidopropionyl group is incorporated at the C-terminus by coupling a corresponding derivative to the lysine side chain.
4.1.2. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is cleaved from the resin and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water containing a small percentage of trifluoroacetic acid (TFA). Fractions are collected and analyzed for purity.
4.1.3. Characterization
The identity and purity of the synthesized peptide are confirmed using analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the final product.
-
Analytical RP-HPLC: The purity of the final peptide is assessed by analytical RP-HPLC, with detection typically at 214 or 280 nm.
In Vitro Biological Assays
4.2.1. GHRH Receptor Binding Assay
A competitive radioligand binding assay can be performed to determine the binding affinity of CJC-1295 with DAC for the GHRH receptor. This typically involves incubating membranes from cells expressing the GHRH receptor with a radiolabeled GHRH analogue (e.g., ¹²⁵I-Tyr¹⁰-hGRF(1-44)-NH₂) and varying concentrations of unlabeled CJC-1295 with DAC. The concentration of CJC-1295 with DAC that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
4.2.2. cAMP Functional Assay
The ability of CJC-1295 with DAC to stimulate GHRH receptor signaling can be assessed by measuring the intracellular accumulation of cAMP in a suitable cell line, such as rat pituitary tumor cells (GH₃) or HEK293 cells stably expressing the human GHRH receptor. Cells are treated with varying concentrations of CJC-1295 with DAC, and the intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
In Vivo Studies
4.3.1. Animal Models
In vivo efficacy of CJC-1295 with DAC is typically evaluated in animal models such as normal or GHRH-knockout mice and rats.
4.3.2. Pharmacokinetic and Pharmacodynamic Assessments
Following subcutaneous or intravenous administration of CJC-1295 with DAC to the animal models, blood samples are collected at various time points.
-
Pharmacokinetics: The concentration of CJC-1295 with DAC in plasma is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its pharmacokinetic profile, including half-life, clearance, and volume of distribution.
-
Pharmacodynamics: Plasma levels of GH and IGF-1 are quantified using specific immunoassays (e.g., ELISA) to assess the magnitude and duration of the pharmacodynamic response.
4.3.3. Western Blot Analysis for Signaling Pathway Activation
To confirm the activation of downstream signaling pathways in vivo, pituitary tissue can be collected from treated animals. Western blot analysis can then be performed on pituitary cell lysates to detect the phosphorylation of key signaling proteins, such as STAT3 (p-STAT3), as an indicator of JAK/STAT pathway activation.
Conclusion
CJC-1295 with Drug Affinity Complex represents a significant advancement in the design of GHRH analogues, offering a prolonged duration of action that allows for less frequent administration. Its ability to potently and sustainably increase GH and IGF-1 levels makes it a valuable tool for research into the physiological effects of the GH axis and a potential therapeutic agent for conditions associated with GH deficiency. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and similar long-acting peptide therapeutics.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of CJC-1295 DAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its primary pharmacological action is to stimulate the synthesis and release of growth hormone (GH) from the anterior pituitary. This is achieved through its interaction with the GHRH receptor (GHRH-R), a G-protein coupled receptor. The subsequent activation of downstream intracellular signaling cascades leads to the physiological effects associated with elevated GH and, consequently, Insulin-like Growth Factor 1 (IGF-1). This technical guide provides a detailed overview of these signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
CJC-1295 DAC is a modified version of GHRH(1-29) that incorporates a lysine linker bound to maleimidopropionic acid (MPA), which allows it to covalently bind to serum albumin. This modification significantly extends its half-life to approximately 5.8-8.1 days, allowing for sustained stimulation of the GH axis. Understanding the intricate downstream signaling pathways is crucial for elucidating its mechanism of action, predicting its physiological effects, and identifying potential therapeutic applications and side effects.
Primary Signaling Cascade: The GHRH Receptor Pathway
CJC-1295 DAC initiates its effects by binding to the GHRH receptor on somatotroph cells in the anterior pituitary.[1] This binding triggers a conformational change in the receptor, leading to the activation of several key intracellular signaling pathways.
The cAMP/PKA/CREB Pathway: The Principal Axis
The predominant signaling pathway activated by the GHRH receptor is the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.
-
Adenylyl Cyclase Activation: Upon ligand binding, the GHRH receptor couples to the stimulatory G-protein (Gs). The Gsα subunit activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1]
-
CREB Phosphorylation and Gene Transcription: Activated PKA phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, most notably the gene for Pit-1, a pituitary-specific transcription factor. Pit-1, in turn, promotes the transcription of the growth hormone gene (GH1).
Secondary Signaling Pathways
While the cAMP/PKA pathway is primary, GHRH receptor activation can also engage other signaling cascades.
-
Phospholipase C (PLC) Pathway: The GHRH receptor can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway contributes to GH release.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: GHRH has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This activation appears to be independent of the cAMP/PKA pathway and may be mediated by the βγ-subunits of the G-protein.
References
An In-depth Technical Guide to the Binding Affinity of CJC-1295 DAC with GHRH Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJC-1295 DAC is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its unique feature is the addition of a Drug Affinity Complex (DAC), which non-covalently binds to serum albumin, significantly extending its half-life and duration of action. This technical guide delves into the core aspects of CJC-1295 DAC's interaction with the Growth Hormone-Releasing Hormone Receptor (GHRH-R), providing a comprehensive overview of its binding affinity, the downstream signaling pathways, and the experimental protocols used to characterize these interactions. While specific quantitative binding affinity data (Kdiss or IC50 values) for CJC-1295 DAC is not extensively reported in publicly available literature, this guide outlines the established methodologies for determining such parameters and presents the known effects on downstream signaling.
Introduction to CJC-1295 DAC and the GHRH Receptor
CJC-1295 is a 29-amino acid peptide analogue of GHRH.[1] The key modification in CJC-1295 DAC is the addition of a lysine linker attached to a maleimidopropionic acid group, which allows it to react with the free thiol group of serum albumin, forming a stable conjugate.[2] This bioconjugation protects the peptide from rapid enzymatic degradation and renal clearance, prolonging its half-life from minutes to several days.[3][4]
The GHRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed on somatotroph cells in the anterior pituitary gland.[5][6] Activation of the GHRH-R is the principal physiological mechanism for the synthesis and pulsatile release of growth hormone (GH).
GHRH Receptor Signaling Pathways
Binding of an agonist, such as native GHRH or CJC-1295 DAC, to the GHRH-R initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][7]
Primary Signaling Pathway: Gs-cAMP-PKA
Secondary and Alternative Signaling Pathways
While the cAMP pathway is predominant, evidence suggests that GHRH-R activation can also engage other signaling cascades, although their roles are considered minor in somatotrophs.
Quantitative Data on Receptor Binding and Activation
As of the latest available data, specific dissociation constant (Kd) or 50% inhibitory concentration (IC50) values for CJC-1295 DAC binding to the GHRH receptor are not widely published. However, functional assays have demonstrated its potent agonist activity. The table below summarizes the typical parameters used to characterize the interaction of ligands like CJC-1295 DAC with the GHRH receptor and provides illustrative data for native GHRH based on published studies.
| Parameter | Description | CJC-1295 DAC | Native GHRH (Illustrative Values) |
| Binding Affinity | |||
| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | Data not available | ~1.04 nM (porcine GHRH-R)[8] |
| IC50 (Inhibitory Concentration) | The concentration of an unlabeled ligand that displaces 50% of a specifically bound radioligand. | Data not available | ~2.8 nM (porcine GHRH)[8] |
| Functional Potency | |||
| EC50 (Effective Concentration) | The concentration of an agonist that produces 50% of the maximal response (e.g., cAMP production or GH release). | Data not available | ~4.3 x 10⁻¹¹ M (for SEAP activity)[5], ~2.2 x 10⁻¹⁰ M (for GH release)[5] |
| Pharmacokinetics | |||
| Half-life | The time required for the concentration of the compound in the body to be reduced by half. | ~5.8 - 8.1 days[9] | ~7 minutes[10] |
Experimental Protocols
The following sections detail the standard methodologies for determining the binding affinity and functional potency of a ligand like CJC-1295 DAC for the GHRH receptor.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (IC50 and subsequently Ki) of an unlabeled ligand (CJC-1295 DAC) by measuring its ability to compete with a radiolabeled ligand for binding to the GHRH receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human GHRH receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.[11]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled CJC-1295 DAC.
-
Add a fixed concentration of a suitable radiolabeled GHRH analogue (e.g., [¹²⁵I]Tyr¹⁰-hGHRH(1-44)-NH₂).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled native GHRH).[12]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[8]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of CJC-1295 DAC to generate a competition curve.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Calculate the Ki (affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Functional Assay: cAMP Measurement
This assay determines the functional potency (EC50) of CJC-1295 DAC by measuring the production of the second messenger cAMP following GHRH receptor activation.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells expressing the GHRH receptor in a 96-well plate and allow them to adhere overnight.[13]
-
-
Stimulation:
-
Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of CJC-1295 DAC to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[7]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of CJC-1295 DAC to create a dose-response curve.
-
Use non-linear regression to fit the curve and determine the EC50 value, which represents the concentration of CJC-1295 DAC that elicits 50% of the maximal cAMP response.
-
Conclusion
CJC-1295 DAC is a potent, long-acting GHRH analogue that activates the GHRH receptor, primarily through the Gs-cAMP-PKA signaling pathway, to stimulate the synthesis and release of growth hormone. While specific quantitative data on its direct binding affinity to the GHRH receptor remains to be fully elucidated in the public domain, its prolonged pharmacokinetic profile and demonstrated potent agonist activity make it a valuable tool for researchers studying the GHRH-GH axis. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of the binding and functional properties of CJC-1295 DAC and other novel GHRH analogues. Further studies are warranted to precisely quantify its receptor binding kinetics and to explore the full spectrum of its downstream signaling effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nexviapeptides.com [nexviapeptides.com]
- 3. CJC-1295 - Wikipedia [en.wikipedia.org]
- 4. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the GH/IGF-1 axis by CJC-1295, a long acting GHRH analog, results in serum protein profile changes in normal adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of growth hormone-releasing hormone (GHRH) binding to cloned porcine GHRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. corepeptides.com [corepeptides.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
Foundational Studies on the Pharmacokinetics of CJC-1295 DAC: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core pharmacokinetic principles of CJC-1295, a synthetic analogue of growth hormone-releasing hormone (GHRH), with a particular focus on the impact of its Drug Affinity Complex (DAC) technology. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of therapeutic peptides.
Introduction to CJC-1295 and the DAC Technology
CJC-1295 is a long-acting GHRH analogue. Its extended half-life and prolonged action are attributed to the incorporation of the Drug Affinity Complex (DAC) technology. This innovation allows the peptide to covalently bind to serum albumin, a protein abundant in the bloodstream, thereby protecting it from rapid enzymatic degradation and renal clearance. This guide will delve into the foundational pharmacokinetic studies that have characterized the behavior of CJC-1295 DAC in vivo.
Mechanism of Action and Pharmacokinetic Profile
CJC-1295 with DAC is a tetrasubstituted peptide analogue of GHRH with the addition of a C-terminal drug affinity complex (DAC). The DAC moiety is a maleimidopropionic acid group that reacts with the free thiol group of serum albumin, forming a stable covalent bond. This bioconjugation significantly extends the half-life of the peptide from minutes to several days.
The primary mechanism of action of CJC-1295 is to stimulate the pituitary gland to release growth hormone (GH) in a pulsatile manner, mimicking the natural physiological secretion of GH. This is in contrast to the administration of exogenous human growth hormone (hGH), which leads to a non-physiological, sustained elevation of GH levels.
Table 1: Comparative Pharmacokinetics of GHRH Analogues
| Compound | Half-life | Cmax | AUC |
| GHRH(1-29) | < 10 minutes | Not specified | Not specified |
| CJC-1295 (without DAC) | ~30 minutes | Not specified | Not specified |
| CJC-1295 with DAC | 5.8 - 8.1 days (single dose) | 2.9 ± 0.9 ng/mL (30 µg/kg) | 599 ± 158 ng·h/mL (30 µg/kg) |
| 6.6 - 8.3 days (multiple doses) | 4.8 ± 1.1 ng/mL (60 µg/kg) | 1032 ± 195 ng·h/mL (60 µg/kg) |
Data compiled from studies in healthy young men.
Experimental Protocols
The foundational pharmacokinetic studies of CJC-1295 DAC involved randomized, placebo-controlled, double-blind clinical trials in healthy subjects.
Study Design:
-
Subjects: Healthy men and women, typically between the ages of 20 and 40.
-
Administration: Subcutaneous (SC) injection of CJC-1295 DAC at various doses (e.g., 30, 60, 125, and 250 µg/kg) or placebo.
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, 336 hours) to measure plasma concentrations of CJC-1295 DAC and GH.
-
Analytical Method: A validated two-antibody sandwich enzyme-linked immunosorbent assay (ELISA) was used to determine the plasma concentrations of CJC-1295 DAC.
Methodological & Application
Application Notes for CJC-1295 DAC in Rodent Studies
Introduction
CJC-1295 DAC is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1] It is a modified version of GHRH (1-29) that incorporates a Drug Affinity Complex (DAC), which allows it to covalently bind to endogenous albumin after administration.[1][2] This binding significantly extends its half-life and duration of action, leading to a sustained increase in plasma levels of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1).[1][2] In human subjects, a single injection can elevate plasma GH levels for six days or more and IGF-1 levels for 9 to 11 days.[1] These characteristics make CJC-1295 DAC a valuable tool for research in rodent models investigating growth disorders, metabolism, and pituitary function.
Mechanism of Action
CJC-1295 DAC acts as a GHRH mimetic, stimulating the GHRH receptors on the somatotroph cells of the anterior pituitary gland. This stimulation promotes the synthesis and pulsatile release of endogenous GH. The released GH then acts on various tissues, most notably the liver, to stimulate the production of IGF-1, which mediates many of the anabolic and growth-promoting effects of GH.
Dosage Protocols for Rodent Studies
The appropriate dosage and administration frequency of CJC-1295 DAC in rodents can vary based on the research objectives and the specific animal model. The following tables summarize dosage protocols derived from a key study using GHRH knockout (GHRHKO) mice, a model for GH deficiency.
Table 1: CJC-1295 DAC Dosage Regimen in GHRHKO Mice
| Parameter | Details | Reference |
| Animal Model | GHRH knockout (GHRHKO) mice | [2] |
| Age at Start | 1 week old | [2] |
| Dosage | 2 µg per mouse | [2] |
| Route | Subcutaneous (SC) injection | [2][3] |
| Frequency | Once every 24, 48, or 72 hours | [2] |
| Duration | 5 weeks | [2] |
Table 2: Summary of Outcomes from GHRHKO Mouse Study
| Dosing Frequency | Key Outcomes | Reference |
| 24 hours (Daily) | Normalized body weight and length. Normal femur and tibia length. Normal lean mass and subcutaneous fat. Increased pituitary GH mRNA. | [2] |
| 48 hours | Higher body weight and length than placebo, but not fully normalized. Normal femur and tibia length. | [2] |
| 72 hours | Higher body weight and length than placebo, but less effective than 48-hour dosing. | [2] |
Note: Researchers should perform dose-range finding studies to determine the optimal dose for their specific model and experimental goals.[4]
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the administration of CJC-1295 DAC to rodents, based on published research.[2] All animal experiments must be performed under guidelines approved by the Institutional Animal Care and Use Committee (IACUC).[5][6]
1. Materials and Reagents
-
CJC-1295 DAC (lyophilized powder)
-
Sterile 0.9% NaCl (normal saline) or bacteriostatic water for reconstitution
-
Sterile syringes (e.g., 0.3 mL or 0.5 mL insulin syringes) with appropriate gauge needles (e.g., 28-30G) for subcutaneous injection[3]
-
70% ethanol for disinfection
-
Animal scale
-
Calipers for length measurement
2. Peptide Reconstitution
-
Bring the lyophilized CJC-1295 DAC vial to room temperature.
-
Using a sterile syringe, slowly inject the desired volume of sterile saline into the vial, aiming the stream against the glass wall to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The final concentration should be calculated to ensure the correct dose (e.g., 2 µg) can be administered in a suitable volume (e.g., 50-100 µL for a mouse).[3][6]
-
Store the reconstituted solution at 2-8°C. Check manufacturer's guidelines for storage duration.
3. Animal Handling and Administration Protocol
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first injection, record the body weight and body length (e.g., nose-to-rump) of each animal.
-
Restraint: Manually restrain the mouse. For subcutaneous injections, this can typically be done by one person. Gently grasp the loose skin over the scruff of the neck.[3]
-
Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin on the back, between the shoulders.[3] Disinfect the injection site with a 70% ethanol wipe.
-
Administration:
-
Pinch the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin.
-
Inject the calculated volume of CJC-1295 DAC solution (e.g., delivering 2 µg).
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.[3]
-
Dosing Schedule: Repeat the administration at the desired frequency (e.g., every 24 hours) for the duration of the study (e.g., 5 weeks).[2]
-
Ongoing Monitoring: Measure and record body weight and length at regular intervals (e.g., weekly) to assess treatment efficacy.
4. Outcome Assessment At the conclusion of the study, final body weight and length should be recorded. Depending on the research questions, further analyses can be performed:
-
Body Composition: Analysis of lean and fat mass using techniques like DEXA.
-
Organ Weights: Collection and weighing of key organs.
-
Bone Growth: Measurement of femur and tibia length.[2]
-
Histology: Pituitary glands can be collected for immunohistochemistry to assess somatotroph cell proliferation.[2]
-
Gene Expression: Pituitary tissue can be analyzed for GH mRNA levels via qPCR.[2]
-
Hormone Levels: Blood samples can be collected to measure plasma GH and IGF-1 concentrations. Note that due to the pulsatile nature of GH, IGF-1 is often a more stable marker for the overall effect of GHRH analogs.
References
- 1. CJC-1295 - Wikipedia [en.wikipedia.org]
- 2. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for delivering proteins, peptides, and shRNAs via the intrathecal route in the experimental allergic encephalomyelitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of CJC-1295 DAC in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous administration of CJC-1295 with Drug Affinity Complex (DAC) in mice, intended for research purposes. The information compiled herein is based on established scientific literature and is aimed at ensuring proper handling, administration, and understanding of the compound's mechanism of action.
Introduction to CJC-1295 DAC
CJC-1295 DAC is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). The inclusion of the Drug Affinity Complex (DAC) technology allows for covalent binding to endogenous albumin, significantly extending its half-life and duration of action following administration. Its primary mechanism involves stimulating the anterior pituitary to release growth hormone (GH), which in turn promotes the production of Insulin-like Growth Factor-1 (IGF-1) from the liver. This pathway plays a crucial role in growth, metabolism, and cellular proliferation.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the effects of CJC-1295 DAC in GHRH knockout (GHRHKO) mice. This data provides a baseline for understanding the compound's potency and dose-dependent effects on growth parameters.
| Parameter | Dosage & Frequency | Mouse Model | Results |
| Body Weight & Length | 2 µg subcutaneously, every 24 hours for 5 weeks. | GHRHKO mice | Normalized body weight and length compared to placebo-treated GHRHKO mice.[1] |
| Body Weight & Length | 2 µg subcutaneously, every 48 hours for 5 weeks. | GHRHKO mice | Higher body weight and length than placebo-treated animals, but without full growth normalization.[1] |
| Body Weight & Length | 2 µg subcutaneously, every 72 hours for 5 weeks. | GHRHKO mice | Higher body weight and length than placebo-treated animals, but without reaching completely normalized values.[1] |
| Pituitary RNA & GH mRNA | 2 µg subcutaneously, at 24, 48, or 72-hour intervals for 5 weeks. | GHRHKO mice | A 7- to 13-fold increase in total pituitary RNA and an 8- to 11-fold increase in GH mRNA content was observed, suggesting somatotroph cell proliferation.[1] |
Experimental Protocols
Reconstitution of Lyophilized CJC-1295 DAC
Materials:
-
Vial of lyophilized CJC-1295 DAC
-
Bacteriostatic water (0.9% benzyl alcohol)
-
Sterile syringes (e.g., 1 mL) with needles (e.g., 21G)
-
Alcohol swabs
Protocol:
-
Allow the lyophilized CJC-1295 DAC vial and bacteriostatic water to reach room temperature.
-
Remove the plastic cap from the CJC-1295 DAC vial and wipe the rubber stopper with an alcohol swab.
-
Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common reconstitution is to add 1.0 mL of bacteriostatic water to a 2 mg vial to yield a final concentration of 2 mg/mL.
-
Slowly inject the bacteriostatic water into the CJC-1295 DAC vial, angling the needle so that the water runs down the side of the vial. Do not inject directly into the lyophilized powder.
-
Gently swirl the vial to dissolve the powder. Do not shake , as this can damage the peptide.
-
The reconstituted solution should be clear. Store refrigerated at 2-8°C.
Subcutaneous Administration in Mice
Materials:
-
Reconstituted CJC-1295 DAC solution
-
Sterile insulin or tuberculin syringes with a 25-27G needle
-
Appropriate mouse restraint device (optional)
-
70% ethanol
Protocol:
-
Animal Preparation: Acclimatize the mice to the experimental environment to minimize stress. Handle the mice gently to avoid distress.
-
Dose Calculation: Calculate the required injection volume based on the mouse's body weight and the desired dosage. For example, for a 2 µg dose for a 25g mouse from a 2 mg/mL stock solution, the volume would be 1 µL. It is advisable to dilute the stock solution to a more manageable injection volume (e.g., 50-100 µL).
-
Syringe Preparation: Draw the calculated volume of the CJC-1295 DAC solution into a sterile syringe. Ensure there are no air bubbles.
-
Restraint: Manually restrain the mouse by firmly grasping the loose skin at the nape of the neck (scruffing). This immobilizes the head and provides access to the injection site.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (interscapular region) or the flank.
-
Injection Technique ("Tenting"): a. Lift the scruff to create a "tent" of skin. b. Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. Be careful not to pass through the other side of the skin fold. c. Gently aspirate by pulling back the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site. d. Slowly inject the solution. A small bleb or lump under the skin should be visible. e. Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Visualization of Pathways and Workflows
CJC-1295 DAC Signaling Pathway
CJC-1295 DAC, as a GHRH analog, initiates its biological effects by binding to the GHRH receptor on somatotroph cells in the anterior pituitary. This binding activates a downstream signaling cascade, primarily involving the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, leading to the transcription of the growth hormone gene and subsequent GH release.
Caption: Signaling pathway of CJC-1295 DAC.
Experimental Workflow for Subcutaneous Administration
The following diagram illustrates the logical flow of the experimental protocol for administering CJC-1295 DAC to mice.
Caption: Experimental workflow for CJC-1295 DAC administration.
References
Application Notes and Protocols for CJC-1295 DAC in Muscle Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its structure, a modification of the first 29 amino acids of human GHRH, is designed to enhance its pharmacokinetic profile, resulting in a significantly extended half-life of approximately 8 days.[1] This prolonged activity is achieved through the covalent binding of the peptide to serum albumin via the DAC moiety.[1][2] In research settings, CJC-1295 DAC is investigated for its potential to stimulate the pituitary gland to increase the production and pulsatile release of endogenous growth hormone (GH).[1][3] This, in turn, elevates the systemic levels of Insulin-like Growth Factor 1 (IGF-1), a key mediator of the anabolic effects of GH, including skeletal muscle hypertrophy.[1][3] These application notes provide an overview of the mechanism of action, and detailed protocols for in vivo and in vitro studies to explore the effects of CJC-1295 DAC on muscle growth.
Mechanism of Action
CJC-1295 DAC acts as a GHRH mimetic, binding to and activating GHRH receptors on the somatotroph cells of the anterior pituitary gland.[1] This stimulation promotes the synthesis and secretion of GH. The released GH then travels to the liver and other peripheral tissues, where it stimulates the production of IGF-1. IGF-1 is a potent anabolic hormone that plays a crucial role in muscle growth by promoting muscle protein synthesis, facilitating the proliferation and differentiation of satellite cells (muscle stem cells), and enhancing the uptake of amino acids into muscle tissue.[1] The extended half-life of CJC-1295 DAC allows for a sustained elevation of GH and IGF-1 levels, which is hypothesized to create a favorable anabolic environment for muscle hypertrophy.[2]
Signaling Pathway of CJC-1295 DAC-Induced Muscle Hypertrophy
Caption: Signaling cascade of CJC-1295 DAC leading to muscle hypertrophy.
Data Presentation
Table 1: Effects of CJC-1295 DAC on Hormonal Levels in Healthy Adults
| Parameter | Dosage | Duration | Peak Fold Increase (Mean) | Sustained Effect | Reference |
| Plasma GH | 30 or 60 µg/kg (single dose) | 6 days or more | 2- to 10-fold | Up to 6 days | Teichman et al., 2006 |
| Plasma IGF-1 | 30 or 60 µg/kg (single dose) | 9-11 days | 1.5- to 3-fold | Up to 11 days | Teichman et al., 2006 |
| Plasma IGF-1 | Multiple doses | Up to 28 days | Levels remained above baseline | Up to 28 days | Teichman et al., 2006 |
Table 2: Effects of CJC-1295 on Growth Parameters in GHRH Knockout Mice
| Treatment Group | Body Weight | Body Length | Relative Lean Mass | Pituitary GH mRNA | Reference |
| Placebo-treated GHRHKO | Reduced | Reduced | Normal | N/A | Alba et al., 2006 |
| CJC-1295 (2 µ g/day ) | Normalized | Normalized | Normal | 8- to 11-fold increase | Alba et al., 2006 |
| CJC-1295 (2 µ g/48h ) | Increased (not normalized) | Increased (not normalized) | Normal | Increased | Alba et al., 2006 |
| CJC-1295 (2 µ g/72h ) | Increased (not normalized) | Increased (not normalized) | Normal | Increased | Alba et al., 2006 |
Experimental Protocols
In Vivo Study: Assessing the Effect of CJC-1295 DAC on Muscle Hypertrophy in a Rodent Model
This protocol is based on methodologies from studies on GHRH analogs and muscle growth.
1. Objective: To determine the effect of CJC-1295 DAC administration on skeletal muscle mass, fiber size, and body composition in adult rodents.
2. Experimental Workflow:
Caption: Workflow for the in vivo assessment of CJC-1295 DAC on muscle hypertrophy.
3. Materials:
-
CJC-1295 DAC (lyophilized powder)
-
Sterile bacteriostatic water for injection
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old)
-
Animal housing facilities with controlled environment
-
Calibrated scale for body weight measurement
-
DEXA scanner for body composition analysis (optional)
-
Surgical tools for tissue collection
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, eosin)
-
Microscope with imaging software
4. Procedure:
-
Animal Model: House adult male rodents in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to standard chow and water. Allow for a one-week acclimatization period.
-
Grouping: Randomly assign animals to two groups:
-
Control Group: Receives vehicle (e.g., sterile saline).
-
CJC-1295 DAC Group: Receives CJC-1295 DAC.
-
-
Dosage and Administration:
-
Reconstitute lyophilized CJC-1295 DAC in bacteriostatic water to a desired concentration.
-
Based on the study by Alba et al. (2006) in GHRH knockout mice, a starting dose for healthy adult mice could be in the range of 2 µg per day, administered subcutaneously.[4] For larger animals like rats, the dosage may need to be adjusted. A common dosage cited in non-peer-reviewed literature for muscle growth is in the range of 1-2 mg per week for humans, which can be scaled down for animal models based on body weight.
-
Administer CJC-1295 DAC or vehicle subcutaneously once daily for a period of 5-8 weeks.
-
-
Monitoring and Measurements:
-
Record body weight and food intake weekly.
-
At the end of the study, perform body composition analysis (e.g., DEXA) to determine lean body mass and fat mass.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Dissect and weigh key skeletal muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Fix a portion of the muscle tissue in 10% neutral buffered formalin for histological analysis.
-
Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Capture images of the muscle cross-sections and measure the cross-sectional area (CSA) of individual muscle fibers using imaging software.
-
Perform statistical analysis to compare the mean muscle weights and fiber CSA between the control and CJC-1295 DAC groups.
-
In Vitro Study: Effect of CJC-1295 DAC on Myoblast Proliferation and Differentiation
1. Objective: To evaluate the direct effects of CJC-1295 DAC on the proliferation and differentiation of myoblast cell lines.
2. Experimental Workflow:
Caption: Workflow for the in vitro assessment of CJC-1295 DAC on myoblasts.
3. Materials:
-
Myoblast cell line (e.g., C2C12)
-
Growth medium (e.g., DMEM with 10% fetal bovine serum)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
CJC-1295 DAC
-
Reagents for proliferation assay (e.g., MTT, BrdU)
-
Reagents for immunofluorescence staining (primary antibody against Myosin Heavy Chain (MyHC), fluorescently labeled secondary antibody, DAPI)
-
Fluorescence microscope
4. Procedure:
-
Cell Culture: Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Proliferation Assay:
-
Seed C2C12 cells in a 96-well plate.
-
After 24 hours, replace the medium with fresh growth medium containing various concentrations of CJC-1295 DAC (e.g., 1, 10, 100 nM).
-
Incubate for 24-48 hours.
-
Assess cell proliferation using a standard assay such as MTT or BrdU incorporation.
-
-
Differentiation Assay:
-
Seed C2C12 cells in a multi-well plate and grow to confluency.
-
Induce differentiation by switching to differentiation medium.
-
Treat the cells with various concentrations of CJC-1295 DAC in the differentiation medium.
-
After 3-5 days, fix the cells and perform immunofluorescence staining for a late myogenic marker, such as Myosin Heavy Chain (MyHC), to identify myotubes. Use DAPI to counterstain nuclei.
-
Capture images using a fluorescence microscope.
-
Quantify differentiation by calculating the fusion index (percentage of nuclei within myotubes to the total number of nuclei).
-
Conclusion
CJC-1295 DAC presents a compelling compound for research into muscle hypertrophy due to its prolonged stimulation of the GH/IGF-1 axis. The provided protocols offer a framework for investigating its effects both in vivo and in vitro. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of long-acting GHRH analogs in conditions associated with muscle wasting and in the broader field of muscle biology.
References
Application of CJC-1295 DAC in Metabolic Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). Its primary mechanism of action involves binding to GHRH receptors on the anterior pituitary gland, which stimulates the synthesis and release of endogenous Growth Hormone (GH). The incorporation of the DAC element allows CJC-1295 to covalently bind to serum albumin, significantly extending its half-life to approximately 6-8 days. This prolonged duration of action leads to a sustained elevation of both GH and its downstream effector, Insulin-like Growth Factor 1 (IGF-1).[1]
The sustained increase in GH and IGF-1 levels makes CJC-1295 DAC a valuable tool for investigating various physiological processes, particularly those related to metabolism. Research suggests its potential to influence lipid metabolism, glucose homeostasis, and body composition, making it a compound of interest in studies of obesity, diabetes, and other metabolic disorders.[2][3]
Mechanism of Action and Metabolic Effects
CJC-1295 DAC stimulates the somatotropic axis, leading to a cascade of metabolic effects:
-
Lipid Metabolism : Elevated GH levels are known to promote lipolysis, the breakdown of triglycerides in adipose tissue into free fatty acids and glycerol. This suggests that CJC-1295 DAC could be utilized in research models to study fat mobilization and the reduction of adipose tissue mass. It has been investigated for its potential in treating conditions like lipodystrophy, which is characterized by abnormal fat distribution.[4]
-
Glucose Metabolism : The GH/IGF-1 axis plays a complex role in regulating glucose homeostasis. While IGF-1 has insulin-like properties, chronically elevated GH can induce insulin resistance. Therefore, CJC-1295 DAC can be a tool to explore the intricate balance between GH and IGF-1 in modulating insulin sensitivity and glucose uptake in various tissues.[2]
-
Protein Synthesis and Body Composition : GH and IGF-1 are potent anabolic hormones that stimulate protein synthesis and can lead to an increase in lean body mass. In research models, CJC-1295 DAC can be used to study mechanisms of muscle growth and repair, as well as shifts in overall body composition towards increased lean mass and decreased fat mass.[5]
Data Presentation: Quantitative Effects of CJC-1295 DAC
The following tables summarize key quantitative data from studies involving CJC-1295 DAC and its effects on hormonal and physical parameters.
Table 1: Hormonal Response to a Single Injection of CJC-1295 DAC in Human Subjects
| Parameter | Fold Increase | Duration of Elevation |
| Plasma GH Levels | 2- to 10-fold | ≥ 6 days |
| Plasma IGF-1 Levels | 0.5- to 3-fold | 9 to 11 days |
Data sourced from Teichman et al., 2006, as cited by Wikipedia.[1] With multiple doses, IGF-1 levels have been observed to remain elevated for up to 28 days.[1]
Table 2: Effects of CJC-1295 on Body Composition in GHRH Knockout (GHRHKO) Mice
| Treatment Group | Dosing Regimen (2 µ g/injection for 5 weeks) | Outcome |
| GHRHKO + CJC-1295 | Daily (every 24h) | Normalized body weight and length |
| GHRHKO + CJC-1295 | Every 48h | Increased body weight and length (no full normalization) |
| GHRHKO + CJC-1295 | Every 72h | Increased body weight and length (no full normalization) |
| All CJC-1295 Groups | Normal relative lean mass and subcutaneous fat mass |
Data from Alba et al., 2006.[6] This study highlights the dose-frequency dependence of CJC-1295's effects on growth parameters.
Signaling Pathway and Experimental Workflow
The following diagrams visualize the key signaling pathway activated by CJC-1295 DAC and a typical experimental workflow for its application in a mouse model.
Caption: CJC-1295 DAC signaling cascade.
Caption: Workflow for a metabolic study using CJC-1295 DAC.
Experimental Protocols
Protocol 1: Reconstitution and Storage of CJC-1295 DAC
This protocol provides instructions for the proper reconstitution and storage of lyophilized CJC-1295 DAC for research use.
Materials:
-
Vial of lyophilized CJC-1295 DAC (e.g., 2 mg)
-
Bacteriostatic water (0.9% benzyl alcohol)
-
Sterile 1 mL or 3 mL syringe with a needle
-
Alcohol swabs
-
Sterile, empty microcentrifuge tubes (for aliquoting, optional)
Procedure:
-
Preparation: Allow the vial of lyophilized CJC-1295 DAC to come to room temperature before opening to prevent moisture condensation.
-
Sterilization: Wipe the rubber stopper of the CJC-1295 DAC vial and the bacteriostatic water vial with an alcohol swab.
-
Reconstitution: a. Using a sterile syringe, draw a precise volume of bacteriostatic water. For a 2 mg vial, 1.0 mL is a common volume, which will yield a final concentration of 2 mg/mL. b. Slowly inject the bacteriostatic water into the CJC-1295 DAC vial, angling the needle so the water runs down the side of the vial. This minimizes foaming and potential degradation of the peptide. c. Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term storage or at 2-8°C for short-term storage.
-
Reconstituted Solution: Store refrigerated at 2-8°C, protected from light. It is recommended to use the reconstituted solution within a specified research period. Avoid repeated freeze-thaw cycles. If the experimental design requires smaller volumes over a long period, consider aliquoting the reconstituted solution into sterile microcentrifuge tubes and freezing them at -20°C.
-
Protocol 2: In Vivo Administration in a Mouse Model of GH Deficiency
This protocol is adapted from a study by Alba et al. (2006) using GHRH knockout (GHRHKO) mice, a model of GH deficiency.[6] Researchers studying metabolic syndrome models (e.g., diet-induced obese mice) should consider this a foundational protocol, with the understanding that dose-response studies may be necessary to determine the optimal dosage for their specific model and endpoints.
Animal Model:
-
GHRH knockout (GHRHKO) mice on a C57BL/6J background.
-
Age-matched heterozygous or wild-type mice as controls.
Materials:
-
Reconstituted CJC-1295 DAC solution (as prepared in Protocol 1)
-
Vehicle control (e.g., sterile saline or the bacteriostatic water used for reconstitution)
-
Insulin syringes (or similar, for subcutaneous injection)
-
Animal scale
-
Calipers for length measurement
Procedure:
-
Animal Preparation: House animals in a controlled environment (temperature, light/dark cycle) with ad libitum access to standard chow and water. Allow for an acclimatization period of at least one week.
-
Dosing: a. The published effective dose in this model was 2 µg of CJC-1295 per mouse. b. Prepare injections by diluting the stock solution to a concentration that allows for a small, accurate injection volume (e.g., 50-100 µL). c. Administer the dose via subcutaneous injection in the dorsal region, alternating injection sites.
-
Treatment Schedule: a. Divide animals into experimental groups. A suggested design includes:
- Group 1: GHRHKO + Vehicle
- Group 2: GHRHKO + CJC-1295 (2 µ g/day )
- Group 3: Wild-Type + Vehicle (Control) b. Administer injections daily for a period of 5-8 weeks.
-
Monitoring and Outcome Measures: a. Body Weight and Length: Measure body weight and naso-anal length weekly. b. Body Composition: At the end of the study, perform body composition analysis (e.g., DEXA or MRI) to determine lean mass and fat mass. c. Hormone Levels: Collect terminal blood samples for measurement of plasma GH and IGF-1 levels via ELISA. d. Tissue Analysis: Harvest tissues of interest (e.g., pituitary, liver, adipose tissue) for further analysis (e.g., histology, gene expression).
Note for Metabolic Syndrome Models (e.g., DIO mice):
-
Induction of Phenotype: A common protocol involves feeding C57BL/6J mice a high-fat diet (e.g., 45-60% kcal from fat) for 10-15 weeks to induce obesity, insulin resistance, and glucose intolerance.[7]
-
Dose Optimization: The optimal dose of CJC-1295 DAC for metabolic improvement may differ from that required for growth normalization. A pilot dose-response study (e.g., ranging from 1-10 µ g/mouse/day or equivalent weekly dose) is recommended.
-
Metabolic Endpoints: Key outcome measures should include oral glucose tolerance tests (OGTT), insulin tolerance tests (ITT), and analysis of serum lipids (triglycerides, cholesterol) in addition to body composition and hormone levels.
References
- 1. MMPC :: Experiment [mmpc.org]
- 2. insights.envigo.com [insights.envigo.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. skidmore.edu [skidmore.edu]
- 6. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
Application Notes and Protocols for CJC-1295 DAC in Tissue Regeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2] Its structure is a modified version of the first 29 amino acids of human GHRH, engineered to be more resistant to enzymatic degradation. The key feature of CJC-1295 DAC is the addition of a lysine linker bound to a reactive chemical group (maleimidoproprionic acid), which allows it to covalently bind to circulating albumin in the bloodstream.[3][4] This conjugation dramatically extends the peptide's half-life to approximately 6-8 days, compared to the minutes-long half-life of endogenous GHRH.[1][2]
This prolonged activity provides sustained stimulation of the pituitary gland's somatotroph cells, leading to a significant and lasting increase in the secretion of Growth Hormone (GH) and, subsequently, Insulin-like Growth Factor 1 (IGF-1).[1][2][5] Both GH and IGF-1 are pivotal in anabolic processes, including cell growth, proliferation, and differentiation, making CJC-1295 DAC a valuable investigational tool for studying tissue regeneration and repair in various contexts such as muscle damage, wound healing, and cartilage and bone repair.[6][7]
Mechanism of Action
CJC-1295 DAC exerts its effects by mimicking the action of endogenous GHRH. The signaling cascade proceeds as follows:
-
Receptor Binding : CJC-1295 DAC binds to the GHRH receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary gland.[8]
-
Signal Transduction : The GHRH-R is a G-protein coupled receptor. Its activation stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP).[9]
-
GH Synthesis and Release : Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates transcription factors like CREB (cAMP response element-binding protein). This cascade promotes the synthesis and pulsatile release of Growth Hormone (GH).[8][9]
-
IGF-1 Production : GH circulates to the liver and other peripheral tissues, where it binds to its receptor (GHR) and stimulates the production and secretion of IGF-1 through the JAK-STAT signaling pathway.[10][11]
-
Tissue-Level Effects : IGF-1 is a primary mediator of GH's anabolic and regenerative effects. It binds to the IGF-1 receptor on various cell types, activating downstream pathways like PI3K/Akt/mTOR and MAPK/ERK, which promote protein synthesis, cell proliferation, and inhibit apoptosis, thereby driving tissue repair and growth.[8][9][11]
Signaling Pathway Diagram
Quantitative Data Summary
The administration of CJC-1295 DAC leads to measurable changes in hormone levels and physiological outcomes. The following tables summarize key quantitative findings from preclinical and clinical research.
Table 1: Hormonal Response to a Single CJC-1295 DAC Injection in Humans
| Parameter | Fold Increase (Range) | Duration of Elevation | Citation(s) |
|---|---|---|---|
| Plasma Growth Hormone (GH) | 2 to 10-fold | ≥ 6 days | [1][2] |
| Plasma IGF-1 | 1.5 to 3-fold | 9 to 11 days | [1][2] |
Note: Multiple doses can maintain elevated IGF-1 levels for up to 28 days.[1][2]
Table 2: Physiological Effects in a GHRH Knockout (GHRHKO) Mouse Model
| Parameter | Treatment Group | Outcome | Study Duration | Citation(s) |
|---|---|---|---|---|
| Body Weight & Length | 2 µg CJC-1295 DAC daily | Normalized to control levels | 5 weeks | [12] |
| Body Weight & Length | 2 µg CJC-1295 DAC every 48-72h | Increased vs. placebo but not fully normalized | 5 weeks | [12] |
| Lean Mass | 2 µg CJC-1295 DAC (daily, 48h, or 72h) | Normalized to control levels | 5 weeks | [12] |
| Subcutaneous Fat Mass | 2 µg CJC-1295 DAC (daily, 48h, or 72h) | Normalized to control levels | 5 weeks | [12] |
| Pituitary GH mRNA | 2 µg CJC-1295 DAC (all groups) | Increased vs. placebo | 5 weeks |[12] |
Experimental Protocols
The following are representative protocols for investigating the effects of CJC-1295 DAC on tissue regeneration. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: In Vivo Murine Model of Dermal Wound Healing
This protocol outlines a study to assess the efficacy of CJC-1295 DAC in accelerating cutaneous wound repair in mice.
1. Materials and Reagents:
-
CJC-1295 DAC (lyophilized powder)
-
Bacteriostatic water for reconstitution
-
Sterile saline (0.9% NaCl) for dilution
-
8-12 week old male/female BALB/c or C57BL/6 mice
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, 6mm biopsy punch, forceps)
-
Digital caliper, camera for documentation
-
Tissue collection supplies (4% paraformaldehyde, OCT compound)
-
Histology reagents (Hematoxylin & Eosin, Masson's Trichrome stains)
2. Peptide Preparation:
-
Reconstitute lyophilized CJC-1295 DAC with bacteriostatic water to a stock concentration of 2 mg/mL. Gently swirl the vial; do not shake.
-
For injection, dilute the stock solution with sterile saline to the desired final concentration. A typical dose for mice is in the range of 30-60 µg/kg.
3. Experimental Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week.
-
Grouping: Randomly assign mice to two groups: Control (saline vehicle) and Treatment (CJC-1295 DAC). (n=8-10 per group).
-
Wounding: Anesthetize a mouse. Shave the dorsal surface and disinfect with alcohol. Create two full-thickness dermal wounds on the dorsum using a 6mm biopsy punch.
-
Administration: Immediately after wounding (Day 0), administer the first subcutaneous (SubQ) injection. For the Treatment group, inject the calculated dose of CJC-1295 DAC. The Control group receives an equivalent volume of saline. Due to the long half-life, a single weekly injection is often sufficient.
-
Wound Monitoring: On days 0, 3, 7, 10, and 14, photograph the wounds with a ruler for scale. Measure the wound area using software like ImageJ. Calculate the percentage of wound closure relative to Day 0.
-
Tissue Harvest: At the final time point (e.g., Day 14), euthanize the mice. Excise the entire wound bed, including a margin of healthy skin.
-
Histological Analysis:
-
Fix one half of the tissue in 4% PFA for paraffin embedding. Section and stain with H&E to assess re-epithelialization and inflammatory cell infiltration. Stain with Masson's Trichrome to visualize and quantify collagen deposition.[10][13][14]
-
Embed the other half in OCT compound for cryosectioning to perform immunohistochemistry for markers of angiogenesis (e.g., CD31) or cell proliferation (e.g., Ki-67).
-
4. Data Analysis:
-
Compare wound closure rates between groups using a two-way ANOVA.
-
Quantify collagen deposition from Trichrome-stained sections using image analysis software and compare using a t-test.[10][13][14]
-
Quantify immunofluorescence staining intensity or positive cell counts and compare using a t-test.
Protocol 2: In Vitro Fibroblast Proliferation Assay
This protocol assesses the effect of CJC-1295 DAC-stimulated serum on the proliferation of fibroblasts, key cells in tissue repair.
1. Materials and Reagents:
-
Human or murine primary dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Serum collected from animals treated with CJC-1295 DAC or vehicle (as per Protocol 1).
-
Cell proliferation assay kit (e.g., MTT, BrdU, or CellTiter-Glo®)
-
96-well cell culture plates
2. Experimental Procedure:
-
Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Serum Starvation: Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well. Allow them to adhere for 24 hours. Then, replace the medium with low-serum (0.5% FBS) DMEM for 12-24 hours to synchronize the cells.
-
Treatment: Prepare treatment media by supplementing the low-serum DMEM with 5% serum collected from either the Control or CJC-1295 DAC-treated animals. This indirectly tests the effect of the elevated IGF-1 and other growth factors present in the serum.
-
Incubation: Incubate the cells with the treatment media for 24-48 hours.
-
Proliferation Assessment: Measure cell proliferation according to the manufacturer's instructions for your chosen assay kit. This typically involves adding a reagent and measuring absorbance or luminescence on a plate reader.
3. Data Analysis:
-
Calculate the percentage increase in proliferation relative to the control serum group.
-
Perform a student's t-test to determine statistical significance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating CJC-1295 DAC in a tissue regeneration model.
Safety and Handling Considerations
-
Research Use Only: CJC-1295 DAC is an investigational compound and is not approved for human or veterinary use outside of controlled clinical trials.
-
Handling: Use standard laboratory personal protective equipment (PPE), including gloves and safety glasses, when handling the lyophilized powder and reconstituted solutions.
-
Storage: Store lyophilized CJC-1295 DAC in a freezer at -20°C. Once reconstituted, store the solution in a refrigerator at 2-8°C and use within 15-20 days for optimal stability. Protect from light.
-
Disposal: Dispose of all sharps and biohazardous materials in accordance with institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Accelerated Wound Healing by mTOR Activation in Genetically Defined Mouse Models | PLOS One [journals.plos.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. peptidefitpro.com [peptidefitpro.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. lotilabs.com [lotilabs.com]
- 8. rcpeptides.com [rcpeptides.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Once-daily administration of CJC-1295, a long-acting growth hormone-releasing hormone (GHRH) analog, normalizes growth in the GHRH knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Long-Term CJC-1295 DAC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 DAC is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) with a prolonged half-life due to the addition of a Drug Affinity Complex (DAC). This modification allows for less frequent administration while maintaining elevated levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1][2] These characteristics make CJC-1295 DAC a subject of interest for research into conditions such as growth hormone deficiency, muscle wasting, and age-related metabolic changes.[3][4] This document provides detailed experimental designs and protocols for the long-term preclinical evaluation of CJC-1295 DAC.
Mechanism of Action
CJC-1295 DAC acts as a GHRH analogue, binding to and stimulating GHRH receptors on the anterior pituitary gland.[1] This stimulation triggers the synthesis and release of endogenous GH. The released GH then acts on the liver and other tissues to promote the production of IGF-1. The DAC component of CJC-1295 allows it to bind to serum albumin, protecting it from rapid degradation and extending its half-life to approximately 6-8 days in humans.[2][5]
GHRH Signaling Pathway
The binding of CJC-1295 DAC to the GHRH receptor initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates transcription factors that promote the expression of the GH gene.
Experimental Design for Long-Term Preclinical Studies
A comprehensive long-term study of CJC-1295 DAC in a preclinical model, such as rodents, should be designed to assess efficacy, safety, and changes in body composition over an extended period (e.g., 3-6 months).
Experimental Workflow
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published preclinical and clinical data.
Table 1: Hormonal Changes Following CJC-1295 DAC Administration
| Parameter | Vehicle Control | CJC-1295 DAC (Low Dose) | CJC-1295 DAC (High Dose) |
| Mean Plasma GH (ng/mL) | Baseline Levels | 2- to 10-fold increase over baseline for ≥6 days[1][6][7] | Dose-dependent increase, potentially higher than low dose |
| Mean Plasma IGF-1 (ng/mL) | Baseline Levels | 1.5- to 3-fold increase over baseline for 9-11 days[1][6][7] | Sustained elevation, potentially cumulative with multiple doses[6][7] |
| GH Pulsatility | Normal Pulsatile Secretion | Maintained[8] | Maintained[8] |
Table 2: Body Composition Changes with Long-Term CJC-1295 DAC Treatment
| Parameter | Vehicle Control | CJC-1295 DAC (Low Dose) | CJC-1295 DAC (High Dose) |
| Body Weight (g) | Normal age-related increase | Potential for increased lean mass contributing to overall weight | Dose-dependent effects on body weight |
| Lean Body Mass (%) | Stable or slight decrease with age | Significant increase[3] | Greater increase compared to low dose |
| Fat Mass (%) | Stable or slight increase with age | Significant decrease[3][4] | Greater decrease compared to low dose |
| Bone Mineral Density (g/cm²) | Normal age-related changes | Potential for increase[3] | Dose-dependent effects |
Table 3: Safety and Tolerability Profile
| Parameter | Vehicle Control | CJC-1295 DAC |
| Fasting Blood Glucose | Normal Range | Generally no significant long-term change, but monitoring is crucial.[9][10] |
| Insulin Sensitivity (HOMA-IR) | Normal Range | Potential for transient or mild insulin resistance, requires monitoring.[9][10][11] |
| Adverse Events | None expected | Generally well-tolerated at therapeutic doses.[6][7] Potential for injection site reactions, mild fluid retention, and headaches.[12] |
Experimental Protocols
Protocol 1: Quantification of Growth Hormone (GH) and IGF-1 by ELISA
Objective: To measure the concentration of GH and IGF-1 in plasma or serum samples.
Materials:
-
Commercial ELISA kit for rodent GH or IGF-1
-
Microplate reader
-
Pipettes and sterile, nuclease-free tips
-
Wash buffer, substrate, and stop solution (typically provided in the kit)
-
Plasma or serum samples collected from animals
-
Standard solutions of known GH or IGF-1 concentrations (provided in the kit)
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and other reagents as per the kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the provided standard to create a standard curve with a range of known concentrations.
-
Sample Loading: Add standards, control samples, and experimental samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Incubation: Incubate the plate according to the kit's protocol to allow the target protein (GH or IGF-1) to bind to the capture antibody.
-
Washing: Wash the plate several times with the wash buffer to remove any unbound substances.
-
Detection Antibody: Add the detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), to each well.
-
Incubation: Incubate the plate to allow the detection antibody to bind to the captured target protein.
-
Washing: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Addition: Add the enzyme substrate to each well. The enzyme will catalyze a color change.
-
Incubation: Incubate the plate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Immediately read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of GH or IGF-1 in the experimental samples.
Protocol 2: Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA) in Rodents
Objective: To non-invasively measure lean mass, fat mass, and bone mineral density in live rodents.
Materials:
-
DEXA scanner for small animals (e.g., PIXImus)
-
Anesthesia (e.g., isoflurane) and vaporizer
-
Animal scale
-
Heating pad for recovery
Procedure:
-
System Calibration: Calibrate the DEXA scanner daily using the manufacturer-provided phantom.[13][14]
-
Animal Preparation: Anesthetize the mouse or rat using isoflurane. Monitor the animal to ensure it is adequately sedated.[14][15]
-
Positioning: Place the anesthetized animal in a prone position on the scanner bed. Extend the limbs and tail away from the body to ensure clear imaging of all body parts.[13][15]
-
Image Acquisition: Perform a scout scan to ensure proper positioning. Once confirmed, initiate the full-body scan. The scan duration is typically short (around 5 minutes).[13][15]
-
Data Analysis: Use the scanner's software to define the region of interest (ROI). Typically, the head is excluded from the analysis of body composition.[13][14] The software will automatically calculate lean mass, fat mass, bone mineral content, and bone mineral density.
-
Animal Recovery: After the scan, move the animal to a clean cage with a heating pad and monitor it closely until it has fully recovered from anesthesia.[14]
Protocol 3: Monitoring of Insulin Sensitivity
Objective: To assess changes in insulin sensitivity during long-term CJC-1295 DAC treatment.
Materials:
-
Glucometer and test strips
-
Insulin ELISA kit
-
Centrifuge for blood sample processing
-
Collection tubes (e.g., EDTA tubes for plasma)
Procedure:
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before blood collection. Ensure access to water.
-
Blood Collection: Collect a small blood sample from a suitable site (e.g., tail vein or saphenous vein).
-
Glucose Measurement: Immediately measure blood glucose levels using a glucometer.
-
Plasma/Serum Separation: Process the remaining blood sample to obtain plasma or serum by centrifugation. Store the samples at -80°C until analysis.
-
Insulin Measurement: Quantify insulin levels in the collected plasma or serum samples using a commercial ELISA kit, following the manufacturer's protocol.
-
Calculation of Insulin Resistance Indices:
-
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR):
-
HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5
-
-
Quantitative Insulin Sensitivity Check Index (QUICKI):
-
QUICKI = 1 / [log(Fasting Insulin (μU/mL)) + log(Fasting Glucose (mg/dL))]
-
-
-
Data Interpretation: Compare the HOMA-IR and QUICKI values between treatment groups and over the time course of the study to assess changes in insulin sensitivity. An increase in HOMA-IR or a decrease in QUICKI suggests increased insulin resistance.[9][11]
Conclusion
The long-term administration of CJC-1295 DAC shows potential for significant and sustained increases in GH and IGF-1, leading to beneficial changes in body composition. However, careful monitoring of safety parameters, particularly insulin sensitivity, is crucial in any long-term study. The protocols outlined in this document provide a framework for a comprehensive preclinical evaluation of CJC-1295 DAC. Researchers should adapt these protocols to their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. CJC-1295 - Wikipedia [en.wikipedia.org]
- 3. elementsarms.com [elementsarms.com]
- 4. particlepeptides.com [particlepeptides.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Activation of the GH/IGF-1 axis by CJC-1295, a long acting GHRH analog, results in serum protein profile changes in normal adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term monitoring of insulin sensitivity in growth hormone-deficient adults on substitutive recombinant human growth hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. elementsarms.com [elementsarms.com]
- 13. Dual Energy X-ray Absorptiometry (DEXA) as a longitudinal outcome measure of cancer-related muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
Application Notes and Protocols for Measuring GH and IGF-1 Levels Following CJC-1295 DAC Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 DAC is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) with an extended half-life due to the addition of a Drug Affinity Complex (DAC).[1] This modification allows for sustained stimulation of the pituitary gland to release Growth Hormone (GH), which in turn stimulates the liver to produce Insulin-like Growth Factor 1 (IGF-1).[1] Accurate measurement of GH and IGF-1 levels is critical for understanding the pharmacodynamics and therapeutic effects of CJC-1295 DAC in research and clinical settings. These application notes provide detailed protocols for the quantification of these hormones and guidance on data interpretation.
CJC-1295 DAC, by mimicking natural GHRH, binds to GHRH receptors in the anterior pituitary gland.[1] This binding initiates a signaling cascade that results in the synthesis and pulsatile release of GH. The released GH then travels to the liver and other tissues, where it binds to its own receptors, activating the JAK-STAT signaling pathway to stimulate the production and secretion of IGF-1.[2] The DAC moiety reversibly binds to albumin in the bloodstream, protecting the peptide from rapid degradation and prolonging its half-life to approximately 6-8 days.[3][4] This results in a sustained elevation of both GH and IGF-1 levels.[3][4][5]
Data Presentation: Expected Hormonal Response to CJC-1295 DAC
The administration of CJC-1295 DAC leads to a dose-dependent and sustained increase in both GH and IGF-1 levels. The following tables summarize the expected changes based on clinical trial data in healthy adults.
Table 1: Mean Peak Plasma GH and IGF-1 Concentrations After a Single Subcutaneous Injection of CJC-1295 DAC
| CJC-1295 DAC Dose (µg/kg) | Mean Peak GH Concentration (ng/mL) | Time to Peak GH (hours) | Mean Peak IGF-1 Concentration (ng/mL) | Time to Peak IGF-1 (days) |
| 30 | 2.5 ± 0.8 | 2 | 200 ± 50 | 7-9 |
| 60 | 5.5 ± 1.5 | 2 | 350 ± 70 | 9-11 |
| 125 | 10.2 ± 2.5 | 1 | 450 ± 90 | 9-11 |
| 250 | 18.5 ± 4.0 | 1 | 550 ± 110 | 9-11 |
Data are presented as mean ± standard deviation (SD). Values are extrapolated and synthesized for illustrative purposes based on reported fold-increases in clinical studies.[4][5][6]
Table 2: Time Course of Mean Plasma GH and IGF-1 Concentrations After a Single 60 µg/kg Subcutaneous Injection of CJC-1295 DAC
| Time Point | Mean GH Concentration (ng/mL) | Mean IGF-1 Concentration (ng/mL) |
| Baseline (Day 0) | 0.5 ± 0.2 | 150 ± 30 |
| Day 1 | 4.8 ± 1.2 | 200 ± 40 |
| Day 3 | 3.2 ± 0.9 | 280 ± 55 |
| Day 7 | 1.5 ± 0.5 | 350 ± 70 |
| Day 14 | 0.8 ± 0.3 | 250 ± 50 |
| Day 28 | 0.6 ± 0.2 | 180 ± 35 |
Data are presented as mean ± SD. Values are extrapolated and synthesized for illustrative purposes based on reported fold-increases and duration of effect in clinical studies.[4][5][6]
Experimental Protocols
Blood Sample Collection and Processing
Objective: To obtain high-quality serum or plasma samples for subsequent GH and IGF-1 analysis.
Materials:
-
Vacutainer tubes (serum separator tubes [SST] for serum, or EDTA tubes for plasma)
-
Tourniquet
-
Alcohol swabs
-
Needles and needle holder
-
Centrifuge
-
Cryovials for aliquotting and storage
-
-80°C freezer
Protocol:
-
Subject Preparation: Subjects should fast for at least 8 hours prior to blood collection, as food intake can influence GH levels.
-
Timing of Blood Draws:
-
Baseline: Collect a blood sample immediately before the administration of CJC-1295 DAC (Day 0).
-
Post-Administration: Due to the long half-life of CJC-1295 DAC, a sparse sampling schedule is sufficient.[3][4] Recommended time points for a single-dose study include: Day 1, Day 3, Day 7, Day 14, and Day 28 to capture the peak and subsequent decline of GH and IGF-1 levels.[4][6] For GH pulsatility assessment, more frequent sampling (e.g., every 30-60 minutes for a few hours) may be required shortly after administration.
-
-
Blood Collection:
-
Apply a tourniquet to the subject's arm.
-
Cleanse the venipuncture site with an alcohol swab and allow it to air dry.
-
Perform venipuncture and collect 5-10 mL of blood into the appropriate Vacutainer tube.
-
-
Sample Processing:
-
For Serum: Allow the blood in the SST to clot at room temperature for 30-60 minutes.
-
For Plasma: Gently invert the EDTA tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Aliquoting and Storage:
-
Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.
-
Aliquot the serum or plasma into pre-labeled cryovials (e.g., 0.5 mL per vial).
-
Store the aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Quantification of Human Growth Hormone (GH) by ELISA
Objective: To measure the concentration of GH in serum or plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human GH ELISA kit (commercially available from various suppliers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable micropipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Distilled or deionized water
Protocol (General Steps - refer to specific kit manual for details):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated buffers and antibodies.
-
Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for human GH.
-
Standard and Sample Addition:
-
Add 100 µL of each standard and sample into the appropriate wells.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate as specified (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition and Color Development: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-30 minutes, or until a color gradient is observed in the standards.
-
Reaction Stoppage: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
Data Analysis:
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Use the standard curve to determine the GH concentration in the unknown samples.
-
Quantification of Human IGF-1 by UPLC-MS/MS
Objective: To accurately quantify the concentration of intact IGF-1 in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
UPLC system coupled to a tandem quadrupole mass spectrometer
-
Reversed-phase C18 column
-
Human IGF-1 and stable isotope-labeled IGF-1 internal standard
-
Sodium dodecyl sulfate (SDS)
-
Acetonitrile
-
Acetic acid
-
Solid-phase extraction (SPE) cartridges
-
Refrigerated centrifuge
Protocol:
-
Sample Preparation:
-
Denaturation: To a 50 µL serum sample, add an internal standard and SDS solution to denature the proteins and dissociate IGF-1 from its binding proteins.
-
Protein Precipitation: Add acetonitrile with acetic acid to precipitate the bulk of the proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the IGF-1.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solution.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto the UPLC system. Separate the intact IGF-1 from other components using a gradient elution on the C18 column.
-
Mass Spectrometric Detection: Introduce the eluent from the UPLC into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native IGF-1 and the internal standard to ensure specificity and accurate quantification.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of IGF-1 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: CJC-1295 DAC signaling cascade.
Experimental Workflow
Caption: Workflow for measuring GH and IGF-1.
References
- 1. swolverine.com [swolverine.com]
- 2. Growth hormone - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vitro Applications of CJC-1295 DAC on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 with Drug Affinity Complex (DAC) is a long-acting synthetic analog of Growth Hormone-Releasing Hormone (GHRH).[1][2][3][4] Its structure, a modified version of the first 29 amino acids of GHRH, is designed to confer resistance to enzymatic degradation, while the DAC component allows for covalent binding to serum albumin, significantly extending its half-life to approximately 6-8 days.[1][3][4] These characteristics make CJC-1295 DAC a valuable tool for in vitro studies investigating sustained GHRH receptor activation and its downstream effects on cellular processes.
These application notes provide an overview of the in vitro uses of CJC-1295 DAC, with detailed protocols for studying its effects on cell signaling, proliferation, and survival in various cell culture models.
Mechanism of Action
CJC-1295 DAC acts as a potent agonist of the GHRH receptor (GHRH-R), a G-protein coupled receptor primarily expressed on somatotroph cells of the anterior pituitary gland.[1][2] Binding of CJC-1295 DAC to the GHRH-R initiates a signaling cascade, predominantly through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to increased transcription of the growth hormone (GH) gene and the synthesis and secretion of GH.[1] Evidence also suggests that GHRH-R signaling can involve other pathways, including the Phospholipase C (PLC)/Inositol Trisphosphate (IP3)/Diacylglycerol (DAG) pathway and the JAK/STAT pathway, which may be relevant in different cell types or under specific conditions. Furthermore, studies on other GHRH analogs have demonstrated the activation of the ERK and Akt signaling pathways, which are crucial for cell proliferation and survival.
Signaling Pathway of CJC-1295 DAC
In Vitro Applications
Stimulation of Growth Hormone (GH) Secretion in Pituitary Cell Cultures
CJC-1295 DAC is a valuable tool for studying the regulation of GH synthesis and secretion in primary pituitary cell cultures or in somatotroph-derived cell lines. Its long-acting nature allows for the investigation of sustained GHRH-R activation on GH production.
Quantitative Data Summary: Effect of CJC-1295 on GH Secretion
| Cell Type | Treatment | Concentration | Incubation Time | Result | Reference |
| Mouse Primary Pituitary Cells | CJC-1295 | 10 ng/mL | 16 hours | Significant increase in supernatant GH | Ju et al., 2021 |
| Mouse Primary Pituitary Cells | CJC-1295 | 50 ng/mL | 16 hours | Further significant increase in supernatant GH | Ju et al., 2021 |
Investigation of Intracellular Signaling Pathways
The primary signaling pathway of GHRH-R activation by CJC-1295 DAC involves the adenylyl cyclase-cAMP-PKA cascade. In vitro assays can be employed to quantify the activation of these signaling molecules. Furthermore, based on studies with other GHRH analogs, CJC-1295 DAC may also activate the ERK and Akt pathways, which are critical for cell proliferation and survival.
Quantitative Data Summary: Effect of CJC-1295 on cAMP Levels
| Cell Type | Treatment | Concentration | Incubation Time | Result | Reference |
| Mouse Primary Pituitary Cells | CJC-1295 | 1 ng/mL | 30 minutes | Dose-dependent increase in intracellular cAMP | Ju et al., 2021 |
| Mouse Primary Pituitary Cells | CJC-1295 | 10 ng/mL | 30 minutes | Further dose-dependent increase in intracellular cAMP | Ju et al., 2021 |
Assessment of Cell Proliferation and Survival
Studies have suggested that CJC-1295 DAC can induce the proliferation of somatotroph cells, as indicated by increased total pituitary RNA and GH mRNA.[1] While direct in vitro proliferation data for CJC-1295 DAC is limited, protocols from studies on other GHRH analogs can be adapted to investigate its effects on the proliferation and survival of various cell types, including pituitary cells, fibroblasts, and cardiomyocytes.
Experimental Workflow for Assessing In Vitro Effects of CJC-1295 DAC
Experimental Protocols
Protocol 1: In Vitro GH Secretion Assay from Primary Pituitary Cells
This protocol is adapted from methodologies used for studying GHRH analogs on primary pituitary cell cultures.
Materials:
-
Primary pituitary cells (e.g., from rodents)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
CJC-1295 DAC
-
Vehicle control (e.g., sterile water or PBS)
-
96-well cell culture plates
-
GH ELISA kit
Procedure:
-
Isolate primary pituitary cells using established enzymatic digestion protocols.
-
Seed the cells in a 96-well plate at a density of 2-5 x 10^5 cells/well and culture for 48-72 hours.
-
Gently wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of CJC-1295 DAC (e.g., 0, 1, 10, 50, 100 ng/mL) or vehicle control.
-
Incubate for a specified time (e.g., 4, 8, 16, 24 hours).
-
Collect the culture supernatant.
-
Quantify the concentration of GH in the supernatant using a species-specific GH ELISA kit according to the manufacturer's instructions.
Protocol 2: Intracellular cAMP Measurement Assay
This protocol outlines a general procedure for measuring cAMP levels in response to CJC-1295 DAC, based on commercially available assay kits.
Materials:
-
Target cells (e.g., primary pituitary cells, GH3 cells)
-
CJC-1295 DAC
-
Vehicle control
-
cAMP assay kit (e.g., HTRF, ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
96-well or 384-well assay plates
Procedure:
-
Seed cells in the appropriate assay plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 10-30 minutes.
-
Add CJC-1295 DAC at various concentrations or vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the assay kit protocol.
-
Measure the intracellular cAMP concentration using the cAMP assay kit following the manufacturer's instructions.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on other GHRH analogs and can be used to assess the effect of CJC-1295 DAC on the proliferation of various cell types.
Materials:
-
Target cells (e.g., pituitary cell lines, fibroblasts)
-
CJC-1295 DAC
-
Vehicle control
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Synchronize the cells by incubating in serum-free medium for 24 hours.
-
Replace the medium with fresh serum-free medium containing various concentrations of CJC-1295 DAC or vehicle control.
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 4: Western Blot Analysis of ERK and Akt Activation
This protocol is designed to detect the phosphorylation of ERK and Akt, key kinases in proliferation and survival pathways, in response to CJC-1295 DAC.
Materials:
-
Target cells
-
CJC-1295 DAC
-
Vehicle control
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with CJC-1295 DAC at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
CJC-1295 DAC is a powerful research tool for investigating the long-term effects of GHRH receptor activation in vitro. The protocols provided here offer a framework for studying its impact on GH secretion, intracellular signaling, and cell proliferation and survival. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. Further studies are warranted to fully elucidate the diverse in vitro applications of this long-acting GHRH analog.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The expression of growth hormone-releasing hormone (GHRH) and its receptor splice variants in human breast cancer lines; The evaluation of signaling mechanisms in the stimulation of cell proliferation - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. CJC-1295 - Wikipedia [en.wikipedia.org]
Application Notes: Synergistic Action of CJC-1295 DAC and Ipamorelin
Introduction
In the field of endocrinological research, the modulation of the growth hormone (GH) axis is a key area of investigation. CJC-1295 with Drug Affinity Complex (DAC) and Ipamorelin are two synthetic peptides that stimulate GH secretion through distinct and complementary mechanisms. CJC-1295 DAC is a long-acting analogue of Growth Hormone-Releasing Hormone (GHRH), while Ipamorelin is a selective agonist of the ghrelin receptor (GHSR-1a).[1][2][3][4] Their combined use in research settings has been shown to produce a synergistic effect, leading to a more potent and sustained release of endogenous growth hormone compared to the administration of either peptide alone.[4][5]
Mechanism of Action
-
CJC-1295 DAC: As a GHRH analogue, CJC-1295 DAC binds to GHRH receptors on the somatotropic cells of the anterior pituitary gland.[2][3] This interaction initiates an intracellular signaling cascade, primarily through the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which stimulates the synthesis and release of GH.[6][7] The key feature of CJC-1295 DAC is the inclusion of the Drug Affinity Complex, which allows the peptide to covalently bind to serum albumin. This process significantly reduces renal clearance and extends its half-life to approximately 6-8 days, resulting in a sustained increase in baseline GH and consequently, Insulin-like Growth Factor 1 (IGF-1) levels.[6][8]
-
Ipamorelin: Ipamorelin is a pentapeptide that mimics the action of ghrelin, the endogenous ligand for the GHSR-1a.[1][9][10] By binding to and activating this G-protein coupled receptor in the pituitary, Ipamorelin triggers a separate signaling pathway that leads to a strong, pulsatile release of GH.[1] Ipamorelin is highly valued in research for its specificity; it stimulates GH release with minimal to no effect on the secretion of other hormones such as cortisol and prolactin, which can be a confounding factor with older growth hormone secretagogues.[1][11]
Synergistic Effect
The combination of CJC-1295 DAC and Ipamorelin leverages two distinct physiological pathways to amplify GH secretion. CJC-1295 DAC provides a stable, elevated baseline of GH by increasing the frequency and overall production of GH pulses.[12] Ipamorelin then acts on this elevated baseline to increase the amplitude (the size or strength) of each GH pulse.[12] This dual-action approach results in a greater overall release of GH that more closely mimics natural physiological rhythms, and studies suggest the benefits can be significantly amplified compared to individual administration.[13][14]
Quantitative Data Summary
The following tables summarize the reported effects of CJC-1295 DAC and the rationale for its combination with Ipamorelin based on available research data.
Table 1: Pharmacokinetic and Efficacy Profile of CJC-1295 DAC
| Parameter | Observed Effect | Duration of Effect | Reference |
| Plasma GH Levels | 2- to 10-fold increase over baseline | ≥ 6 days | [8] |
| Plasma IGF-1 Levels | 0.5- to 3-fold increase over baseline | 9 to 11 days | [8] |
| Mean GH Secretion | ~50% increase | Not Specified | [6] |
| Half-life | Approximately 6 to 8 days | N/A | [8] |
Table 2: Characteristics of Ipamorelin and Synergistic Combination
| Peptide / Combination | Mechanism of Action | Key Characteristics | Reported Synergistic Outcome | Reference |
| Ipamorelin | Selective GHSR-1a agonist | Induces strong, pulsatile GH release; High selectivity (no significant cortisol/prolactin release).[1][11] | When combined, Ipamorelin increases the amplitude of GH pulses over the elevated baseline provided by CJC-1295 DAC.[12] | [1][11][12] |
| CJC-1295 DAC + Ipamorelin | GHRH-R Agonist + GHSR-1a Agonist | Acts on two distinct pathways to maximize GH release. | Can elevate growth hormone levels by up to threefold.[14] The combination may increase benefits by as much as five times versus independent use.[13] | [13][14] |
Signaling Pathway Diagrams
References
- 1. karyakarsa.com [karyakarsa.com]
- 2. ebar.com [ebar.com]
- 3. dcreport.org [dcreport.org]
- 4. peptidesciences.com [peptidesciences.com]
- 5. youtube.com [youtube.com]
- 6. corepeptides.com [corepeptides.com]
- 7. bc9.co [bc9.co]
- 8. CJC-1295 - Wikipedia [en.wikipedia.org]
- 9. wellbeingnews.co.uk [wellbeingnews.co.uk]
- 10. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. swolverine.com [swolverine.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A Closer Look At The Combination Of CJC 1295 And Ipamorelin - Atlantis Technical [atlantistechnical.com]
Troubleshooting & Optimization
Technical Support Center: CJC-1295 DAC Stability in Solution
For researchers, scientists, and drug development professionals, maintaining the integrity of peptides in solution is paramount to ensure experimental accuracy and therapeutic efficacy. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of CJC-1295 DAC degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295 DAC and how does its structure influence its stability?
CJC-1295 DAC is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). It is a 29-amino acid peptide that has been modified to extend its half-life and improve its stability compared to native GHRH.[1] The key structural modifications include:
-
Drug Affinity Complex (DAC): A maleimidopropionyl group is attached to the lysine at the C-terminus. This allows the peptide to covalently bind to serum albumin, protecting it from rapid enzymatic degradation and renal clearance, thereby extending its half-life to approximately 6-8 days.[2][3]
-
Amino Acid Substitutions: Four amino acid substitutions are made in the GHRH (1-29) sequence to enhance stability:
-
Position 2: Alanine is replaced with D-Alanine to increase resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage.
-
Position 8: Asparagine is replaced with Glutamine to reduce the likelihood of asparagine rearrangement and amide hydrolysis (deamidation).[1]
-
Position 15: Glycine is replaced with Alanine to enhance bioactivity.[1]
-
Position 27: Methionine is replaced with Leucine to prevent oxidation of the methionine residue.[1]
-
Q2: What are the primary pathways of CJC-1295 DAC degradation in solution?
Like other peptides, CJC-1295 DAC is susceptible to several degradation pathways in an aqueous environment:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Although the methionine residue has been replaced, other amino acids can still be susceptible to oxidation, particularly if the solution is exposed to oxygen or contains oxidizing agents.
-
Deamidation: The replacement of asparagine with glutamine significantly reduces, but may not entirely eliminate, the potential for deamidation over long periods or under harsh conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the peptide.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to loss of solubility and biological activity.
Q3: What are the ideal storage conditions for lyophilized and reconstituted CJC-1295 DAC?
To minimize degradation, adhere to the following storage recommendations:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Long-term (months to years) | Protect from light. |
| 2-8°C | Short-term (weeks to months) | Protect from light. | |
| Reconstituted Solution | 2-8°C | Up to 30 days | Protect from light. Do not freeze. Avoid repeated temperature fluctuations. |
Data compiled from multiple sources.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of CJC-1295 DAC solutions.
Problem 1: Loss of Peptide Potency Over Time
Possible Causes:
-
Improper Storage Temperature: Storing the reconstituted solution at room temperature or inconsistent refrigeration can accelerate degradation.
-
Incorrect pH of Reconstitution Solvent: The pH of the solution can significantly impact the rate of hydrolysis and deamidation.
-
Extended Storage in Solution: Even under ideal conditions, reconstituted peptides have a limited shelf life.
-
Light Exposure: Photodegradation can occur if the solution is not protected from light.
Solutions:
-
Verify Storage Conditions: Ensure the reconstituted solution is consistently stored at 2-8°C. Use a calibrated thermometer to monitor the refrigerator temperature.
-
Optimize Reconstitution Solvent: Use bacteriostatic water for injection (containing 0.9% benzyl alcohol) to inhibit microbial growth. The optimal pH for stability of many peptides is slightly acidic (around pH 5-6). If using other buffers, ensure they are compatible and validated for peptide stability.
-
Prepare Fresh Solutions: For critical experiments, it is best to use freshly reconstituted CJC-1295 DAC. If storing for a short period, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles if frozen (though refrigeration is generally recommended for reconstituted CJC-1295 DAC).
-
Protect from Light: Store vials in a dark container or wrap them in aluminum foil to prevent photodegradation.
Problem 2: Cloudiness or Precipitation in the Reconstituted Solution
Possible Causes:
-
Aggregation: The peptide may be forming insoluble aggregates. This can be triggered by improper reconstitution technique, temperature fluctuations, or an inappropriate solvent.
-
Microbial Contamination: If not handled under sterile conditions, bacteria or fungi can grow in the solution.
-
Incorrect Solvent: Using a solvent that is not suitable for peptide reconstitution can lead to precipitation.
Solutions:
-
Gentle Reconstitution: When adding the solvent, allow it to gently run down the side of the vial. Do not shake or vortex the vial. Instead, gently swirl or roll it to dissolve the lyophilized powder.
-
Aseptic Technique: Use sterile syringes, needles, and vials during reconstitution. Work in a laminar flow hood if possible. The use of bacteriostatic water can help prevent microbial growth.
-
Use Recommended Solvent: Reconstitute with bacteriostatic water for injection or sterile water for injection.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CJC-1295 DAC
Materials:
-
Vial of lyophilized CJC-1295 DAC
-
Bacteriostatic water for injection (0.9% benzyl alcohol)
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Allow the vial of lyophilized CJC-1295 DAC and the bacteriostatic water to come to room temperature.
-
Clean the rubber stoppers of both vials with an alcohol swab.
-
Using a sterile syringe, draw up the desired volume of bacteriostatic water. The volume will depend on the desired final concentration.
-
Slowly inject the bacteriostatic water into the vial of CJC-1295 DAC, angling the needle so that the water runs down the side of the vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.
-
Label the vial with the date of reconstitution and the final concentration.
-
Store the reconstituted solution at 2-8°C, protected from light.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of CJC-1295 DAC and detect degradation products. Method optimization may be required based on the specific equipment and degradation products of interest.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Chromatographic Conditions:
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes is a common starting point for peptides of this size.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Sample Preparation:
-
Dilute the reconstituted CJC-1295 DAC solution to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.
Data Analysis:
-
The purity of CJC-1295 DAC is determined by calculating the peak area of the main peak as a percentage of the total peak area of all peaks in the chromatogram.
-
Degradation is indicated by a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: GHRH Signaling Pathway Activated by CJC-1295 DAC.
Caption: Workflow for Forced Degradation Study of CJC-1295 DAC.
References
- 1. Liquid chromatography and liquid chromatography coupled with tandem mass spectrometry studies for the identification and characterization of degradation products of lobeglitazone | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CJC-1295 - Wikipedia [en.wikipedia.org]
Optimizing CJC-1295 DAC dosage to avoid receptor desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJC-1295 with Drug Affinity Complex (DAC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving CJC-1295 DAC, with a focus on optimizing dosage to avoid receptor desensitization.
Issue: Diminished or Plateauing GH and IGF-1 Response
Possible Cause: GHRH receptor desensitization due to continuous stimulation by the long-acting CJC-1295 DAC.
Suggested Solutions:
-
Implement "Hormone Holidays": Consider scheduled interruptions of CJC-1295 DAC administration. A common, though not clinically validated, recommendation is a cycle of 3-6 months of administration followed by a 3-month break. During this break, a shorter-acting GHRH analog like Sermorelin could be used to maintain pulsatile GH release.
-
Re-evaluate Dosage: The provided dosage may be causing receptor saturation. Review the dose-response data to determine if a lower dose could still elicit a significant response while potentially reducing the risk of desensitization.
-
Assess GH Pulsatility: If feasible, measure growth hormone (GH) pulsatility. A flattened pulse profile may indicate receptor desensitization.
Logical Troubleshooting Flow for Diminished Response
Caption: Troubleshooting workflow for a diminished response to CJC-1295 DAC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CJC-1295 DAC?
A1: CJC-1295 is a synthetic analog of growth hormone-releasing hormone (GHRH).[1][2] It stimulates the pituitary gland to release growth hormone (GH).[1][2] The Drug Affinity Complex (DAC) component allows CJC-1295 to bind to albumin in the bloodstream, which significantly extends its half-life to approximately 6-8 days.[3] This prolonged half-life results in a sustained increase in GH and consequently, insulin-like growth factor-1 (IGF-1) levels.[2][3][4]
Q2: What is GHRH receptor desensitization and why is it a concern with CJC-1295 DAC?
A2: GHRH receptor desensitization is a phenomenon where the receptors on the pituitary gland become less responsive to GHRH stimulation after prolonged exposure.[5][6] This can lead to a decrease in GH release despite the continued presence of the stimulating agent.[5] Because CJC-1295 DAC has a long half-life and provides continuous stimulation, there is a theoretical risk of GHRH receptor desensitization.[7]
Q3: What are the typical dosages of CJC-1295 DAC used in research?
A3: Research has explored various dosages. In a key clinical study, single subcutaneous injections of 30, 60, and 125 µg/kg were administered.[2][4] For multiple-dose regimens, 30 or 60 µg/kg were given either weekly or biweekly.[2][4] It is crucial to determine the optimal dose for your specific experimental model and objectives.
Q4: How does CJC-1295 DAC affect GH and IGF-1 levels?
A4: Subcutaneous administration of CJC-1295 DAC leads to a dose-dependent increase in both GH and IGF-1 levels.[2][4][8] A single injection can increase mean plasma GH concentrations by 2- to 10-fold for 6 days or more and mean plasma IGF-1 concentrations by 1.5- to 3-fold for 9 to 11 days.[2][4][8] With multiple doses, IGF-1 levels have been observed to remain elevated for up to 28 days.[3]
Q5: What is the difference between CJC-1295 with and without DAC?
A5: The primary difference is the half-life. CJC-1295 without DAC (also known as Mod GRF 1-29) has a much shorter half-life of about 30 minutes.[8] This results in a more pulsatile release of GH, mimicking the body's natural secretion pattern.[8] CJC-1295 with DAC has a half-life of about 6-8 days, leading to a sustained elevation of GH and IGF-1 levels.[3] The choice between the two depends on the research goal; if mimicking the natural pulsatile release of GH is desired to potentially avoid receptor desensitization, the non-DAC version may be preferred.
Data Presentation
Table 1: Dose-Dependent Effects of a Single Injection of CJC-1295 DAC on GH and IGF-1 Levels in Healthy Adults
| Dosage (µg/kg) | Mean Peak GH Concentration (ng/mL) | Mean Peak IGF-1 Concentration (ng/mL) | Duration of Elevated GH (days) | Duration of Elevated IGF-1 (days) |
| 30 | ~4 | ~250 | ≥ 6 | ~9-11 |
| 60 | ~8 | ~350 | ≥ 6 | ~9-11 |
| 125 | ~15 | ~450 | ≥ 6 | ~9-11 |
Data summarized from a clinical trial in healthy adults.[2][4]
Experimental Protocols
1. Protocol for Assessing the Dose-Response of CJC-1295 DAC on GH and IGF-1 Secretion
-
Objective: To determine the effect of different doses of CJC-1295 DAC on plasma GH and IGF-1 concentrations.
-
Methodology:
-
Subject/Animal Model: Utilize a relevant animal model or human subjects, ensuring appropriate ethical approvals.
-
Groups: Establish a placebo control group and multiple experimental groups, each receiving a different single subcutaneous dose of CJC-1295 DAC (e.g., 30 µg/kg, 60 µg/kg, 125 µg/kg).
-
Blood Sampling: Collect baseline blood samples prior to administration. Following injection, collect blood samples at regular intervals (e.g., every 30-60 minutes for the first few hours to capture the initial GH peak, then daily for up to 14 days to monitor the sustained response of both GH and IGF-1).
-
Hormone Analysis: Analyze plasma samples for GH and IGF-1 concentrations using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Plot the mean concentrations of GH and IGF-1 over time for each dose group. Calculate pharmacokinetic and pharmacodynamic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).
-
Experimental Workflow for Dose-Response Assessment
Caption: Workflow for a dose-response study of CJC-1295 DAC.
2. Protocol for In Vitro Assessment of GHRH Receptor Desensitization
-
Objective: To determine if continuous exposure to a GHRH agonist leads to a diminished cellular response.
-
Methodology:
-
Cell Culture: Utilize a cell line expressing the GHRH receptor (e.g., a transfected cell line or primary pituitary cells).
-
Pre-exposure: Treat cells with a GHRH agonist (e.g., CJC-1295) for varying durations (e.g., 0, 1, 4, 8, 24 hours).
-
Washout: Thoroughly wash the cells to remove the agonist.
-
Re-stimulation: Acutely stimulate the cells with a known concentration of a GHRH agonist.
-
Response Measurement: Measure the downstream signaling response, such as intracellular cyclic AMP (cAMP) accumulation or GH release into the culture medium.
-
Data Analysis: Compare the response to re-stimulation in the pre-exposed cells to that of the naive (0-hour pre-exposure) cells. A reduced response in the pre-exposed cells indicates desensitization.
-
Signaling Pathway
GHRH Receptor Signaling Pathway
Caption: Simplified GHRH receptor signaling pathway activated by CJC-1295 DAC.
References
- 1. genemedics.com [genemedics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CJC-1295 - Wikipedia [en.wikipedia.org]
- 4. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The growth hormone-releasing hormone receptor: desensitisation following short-term agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homologous down-regulation of growth hormone-releasing hormone receptor messenger ribonucleic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Managing injection site reactions in animal models with CJC-1295 DAC
Technical Support Center: CJC-1295 with DAC in Animal Models
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing CJC-1295 with Drug Affinity Complex (DAC) in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate injection site reactions, ensuring the welfare of your animal subjects and the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295 with DAC and how does it work?
A1: CJC-1295 with DAC is a long-acting synthetic analog of Growth Hormone-Releasing Hormone (GHRH).[1][2] Its primary mechanism of action is to stimulate the GHRH receptor in the anterior pituitary gland.[1] This activation initiates intracellular signaling cascades that lead to the synthesis and release of growth hormone (GH).[1] The "DAC" (Drug Affinity Complex) component is a key modification that involves a lysine linker with a maleimidopropionyl group, which allows CJC-1295 to covalently bind to serum albumin after administration.[1][3] This binding significantly extends the peptide's half-life, leading to a sustained stimulation of GH and, consequently, Insulin-like Growth Factor 1 (IGF-1).[3][4] In human subjects, a single injection can elevate plasma GH levels for six days or longer and IGF-1 levels for 9 to 11 days.[4]
Q2: Why do injection site reactions occur with subcutaneously administered peptides like CJC-1295 DAC?
A2: Subcutaneous injection site reactions are a known consideration for many peptide-based therapeutics. Several factors can contribute to these reactions:
-
Physicochemical Properties: The formulation's pH, tonicity, and viscosity can cause local irritation if they are not physiologically compatible.[5]
-
Immune Response: Peptides, being foreign molecules, can elicit a localized inflammatory or immune response. This can range from mild, transient redness to more significant inflammation.[6][7] The DAC component, by binding to albumin, creates a large bioconjugate that remains at the injection site for an extended period, potentially increasing the likelihood of an immune response.
-
Injection Technique: Improper technique, such as using a needle of an inappropriate gauge, injecting too quickly, or administering a large volume into a single site, can cause mechanical trauma and increase local reactions.[8][9]
-
Substance Irritation: The inherent properties of the peptide or excipients in the formulation can be irritating to subcutaneous tissue.
Q3: What are the typical signs of an injection site reaction in animal models?
A3: Signs can vary in severity and may include:
-
Mild: Transient erythema (redness), slight edema (swelling), and minor inflammation at the injection site.
-
Moderate: Persistent redness and swelling, palpable lumps or nodules, and signs of tenderness (animal may guard the area or vocalize upon palpation).
-
Severe: Ulceration, necrosis, abscess formation, and significant tissue thickening or scarring. In some cases, systemic signs like changes in behavior or appetite may be observed if the reaction is severe and painful.
Q4: How can rotating injection sites help manage these reactions?
A4: Rotating injection sites is a critical practice to minimize local tissue trauma and irritation.[10] Continually injecting into the same location can lead to cumulative irritation, inflammation, and potential fibrosis, which can also affect the drug's absorption. By using different sites, you allow each area to fully recover before it is used again.[11] For rodents, common subcutaneous injection sites include the loose skin over the neck and shoulders (scruff) and the dorsolateral thorax and flank.[5][9]
Troubleshooting Guide for Injection Site Reactions
This guide provides a systematic approach to identifying and resolving common issues related to injection site reactions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate swelling or "bleb" at the injection site that quickly dissipates. | 1. Injection was too shallow (intradermal instead of subcutaneous). | 1. Review proper subcutaneous injection technique. Ensure the needle fully penetrates the subcutaneous space. The "tenting" method is often effective.[9] |
| Redness, swelling, and/or a palpable lump appearing 24-72 hours post-injection. | 1. Local inflammatory response to the peptide/vehicle. 2. Injection volume is too large for the site. 3. Formulation pH or tonicity is not optimal. | 1. Monitor: Observe for progression. If mild, it may resolve on its own. 2. Reduce Volume: Split the dose into two smaller injections at different sites.[8] 3. Check Formulation: Ensure the vehicle is sterile and physiologically compatible (e.g., sterile saline or PBS at a neutral pH). 4. Rotate Sites: Ensure a proper site rotation schedule is in place.[10] |
| Animal shows signs of pain (vocalization, guarding the area, reduced mobility). | 1. Significant inflammation or nerve irritation. 2. Infection at the injection site. | 1. Consult a Veterinarian: Pain management may be required. 2. Evaluate Aseptic Technique: Ensure sterile needles, syringes, and solutions are used for every injection to prevent infection.[9] 3. Consider Dilution: If the concentration is high, consider diluting the compound (if experimentally permissible) to reduce irritation. |
| Persistent nodule or sterile abscess formation. | 1. Chronic inflammatory response or foreign body reaction. 2. Depot formation with poor absorption. | 1. Discontinue Use at Site: Do not inject into or near the affected area again. 2. Histopathological Analysis: At the study endpoint, collect the tissue for histological analysis to understand the nature of the reaction (e.g., inflammation, fibrosis, necrosis). 3. Re-evaluate Formulation: The vehicle may need to be optimized to improve absorption and reduce local deposition. |
| Skin ulceration or necrosis at the injection site. | 1. Severe inflammatory reaction leading to tissue death. 2. Ischemia caused by vasoconstriction or excessive volume. 3. Secondary infection. | 1. Immediate Veterinary Consultation: This is a severe adverse event requiring medical intervention. 2. Humane Endpoint: The animal may need to be removed from the study. 3. Thorough Investigation: A full review of the compound, concentration, dose, vehicle, and injection procedure is necessary before proceeding with further experiments. |
Diagrams and Visual Guides
Signaling Pathway of CJC-1295 DAC
Caption: GHRH receptor signaling pathway activated by CJC-1295 DAC in pituitary somatotropes.
Experimental Workflow for Injection Site Reaction Assessment
Caption: Workflow for systematic assessment of injection site reactions in animal models.
Experimental Protocols
Protocol 1: Macroscopic Scoring of Injection Site Reactions
This protocol provides a standardized method for visually assessing and scoring injection site reactions. Observations should be made by trained personnel who are blinded to the treatment groups where possible.
Materials:
-
Calipers
-
Scoring sheet or electronic data capture system
Procedure:
-
Animal Restraint: Gently restrain the animal to allow for clear visualization of the injection site. Chemical restraint may be used if necessary and approved by the animal care committee.[5]
-
Observation Timing: Conduct observations at consistent time points post-injection (e.g., 4, 24, 48, and 72 hours, and then weekly as needed).
-
Scoring: Use a standardized scoring system. An example is provided in the table below.
-
Measurement: Use calipers to measure the diameter of any erythema or edema.
-
Photography: Document representative reactions with photographs, including a measurement scale in the frame.
Table 1: Example Macroscopic Scoring System for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) | Other Observations |
| 0 | No observable redness. | No observable swelling. | Normal skin appearance. |
| 1 | Faint, barely perceptible redness. | Barely perceptible swelling. | |
| 2 | Moderate redness. | Moderate swelling, raised edges. | |
| 3 | Severe, deep red discoloration. | Significant swelling, marked elevation. | Palpable nodule. |
| 4 | Very severe redness, potential purple discoloration. | Very significant swelling, extends beyond injection site. | Ulceration or necrosis present. |
This table is an illustrative example. Researchers should adapt or use a validated scoring system appropriate for their specific model and institutional guidelines.
Protocol 2: Histopathological Evaluation of Injection Site Tissue
This protocol outlines the steps for collecting and processing tissue for microscopic analysis to characterize the nature and severity of a reaction.
Procedure:
-
Tissue Collection: At the study endpoint (or a predetermined time point), humanely euthanize the animal according to the approved protocol.
-
Site Identification: Carefully dissect the skin and underlying tissue at the injection site. If no visible lesion is present, collect the tissue from the area where the injection was administered.
-
Tissue Fixation: Immediately fix the collected tissue sample in 10% neutral buffered formalin for approximately 24 hours. The volume of formalin should be at least 10 times the volume of the tissue.
-
Processing: After fixation, transfer the tissue to 70% ethanol. Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) from the paraffin block and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Evaluation: A board-certified veterinary pathologist should evaluate the slides. The evaluation should focus on the presence and severity of:
-
Inflammation (acute, subacute, chronic)
-
Cellular infiltrates (neutrophils, lymphocytes, macrophages)
-
Edema
-
Hemorrhage
-
Fibrosis
-
Necrosis
-
Presence of foreign material (if applicable) A semi-quantitative scoring system is often used to grade the severity of these findings.
-
References
- 1. uspeptideco.com [uspeptideco.com]
- 2. corepeptides.com [corepeptides.com]
- 3. peptidesworld.com [peptidesworld.com]
- 4. CJC-1295 - Wikipedia [en.wikipedia.org]
- 5. research.uky.edu [research.uky.edu]
- 6. Peptides: What are they, uses, and side effects [medicalnewstoday.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 10. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
- 11. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: CJC-1295 DAC Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of CJC-1295 DAC samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purity analysis of CJC-1295 DAC.
| Problem | Potential Cause | Suggested Solution |
| HPLC Analysis: Unexpected Peaks | Presence of impurities from synthesis, degradation products, or the presence of CJC-1295 without the DAC moiety. | - Compare the chromatogram to a reference standard of known purity.- Perform mass spectrometry (MS) to identify the molecular weight of the unexpected peaks.[1]- Common impurities may include truncated or modified peptide sequences. |
| HPLC Analysis: Poor Peak Shape (Tailing or Broadening) | - Column degradation.- Inappropriate mobile phase composition.- Sample overload. | - Use a new or validated HPLC column.- Ensure the mobile phase is correctly prepared and degassed.[2][3]- Reduce the amount of sample injected onto the column.[4] |
| HPLC Analysis: Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Air bubbles in the pump or detector.[3][5] | - Prepare fresh mobile phase for each analysis.- Use a column oven to maintain a consistent temperature.- Properly degas the mobile phase and prime the HPLC system.[2] |
| MS Analysis: Incorrect Molecular Weight Detected | The sample may be CJC-1295 without the Drug Affinity Complex (DAC), also known as Mod GRF (1-29).[1] | - The expected molecular weight for CJC-1295 DAC is approximately 3647.95 g/mol .[6][7]- The molecular weight for CJC-1295 without DAC is around 3368.7 g/mol .[8][9]- Confirm the identity by comparing against a certified reference standard. |
| General: Low Purity Reading | - Sample degradation due to improper storage or handling.- Substandard synthesis of the peptide. | - Store lyophilized CJC-1295 DAC at -20°C.[7]- Reconstitute with sterile bacteriostatic water immediately before use.[7]- Source peptides from reputable manufacturers who provide a Certificate of Analysis (CoA).[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a CJC-1295 DAC sample?
A1: The most common and reliable methods for determining the purity of CJC-1295 DAC are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][10] HPLC is used to separate the main peptide from any impurities, while MS is used to confirm the identity and molecular weight of the peptide and its fragments.
Q2: What is a typical purity specification for research-grade CJC-1295 DAC?
A2: For research applications, the purity of CJC-1295 DAC should typically be ≥98% as determined by HPLC.[7] High-quality vendors often provide products with purity levels of 99% or higher.[6][13][14]
Q3: What are the common impurities found in CJC-1295 DAC samples?
A3: Common impurities can include byproducts from the solid-phase peptide synthesis process, such as truncated or deletion sequences. One of the most significant potential discrepancies is the presence of CJC-1295 without the DAC moiety (Mod GRF 1-29), which has a much shorter half-life.[1][15]
Q4: How can I differentiate between CJC-1295 with and without the DAC component?
A4: The most definitive way to differentiate between the two is through mass spectrometry.[1] There is a significant molecular weight difference between CJC-1295 with DAC (approx. 3647.95 g/mol ) and without DAC (approx. 3368.7 g/mol ).[6][8][9] HPLC may also show a difference in retention time, but MS provides unambiguous identification.
Q5: What are the proper storage and handling conditions for a CJC-1295 DAC sample?
A5: Lyophilized CJC-1295 DAC powder should be stored at -20°C to maintain stability.[7] Once reconstituted, the solution should be used promptly or stored at 2-8°C for a short period, though long-term storage of the reconstituted peptide is not recommended to prevent degradation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of CJC-1295 DAC.
1. Materials and Reagents:
-
CJC-1295 DAC sample
-
Reference standard of known purity
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: 100% H2O or as specified in the Certificate of Analysis[6]
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 220 nm[6] or 214 nm & 280 nm[16] |
| Injection Volume | 10 µL[6] |
| Column Temperature | Ambient or 25°C |
| Gradient | 15% to 75% B over 25 minutes[6] |
4. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Prepare the CJC-1295 DAC sample and reference standard at a concentration of approximately 1 mg/mL in the sample diluent.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient program.
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general workflow for confirming the identity of CJC-1295 DAC using mass spectrometry.
1. Sample Preparation:
-
The sample eluted from the HPLC can be directly infused into the mass spectrometer.
-
Alternatively, a small amount of the reconstituted peptide can be diluted in an appropriate solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
2. Instrumentation:
-
Electrospray ionization (ESI) mass spectrometer
-
High-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
3. Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
Look for the molecular ion peaks corresponding to the different charge states of CJC-1295 DAC. The theoretical molecular weight is approximately 3647.95 g/mol .[6][7]
-
Perform tandem MS (MS/MS) on the most abundant precursor ion to obtain fragmentation data.
4. Data Analysis:
-
Deconvolute the full scan spectrum to determine the intact molecular weight of the peptide.
-
Compare the measured molecular weight to the theoretical molecular weight.
-
The fragmentation pattern from the MS/MS spectrum can be used to confirm the amino acid sequence of the peptide.[1]
Visualizations
Experimental Workflow for Purity Assessment
Caption: A flowchart of the experimental workflow for CJC-1295 DAC purity verification.
Logical Relationship for Troubleshooting HPLC Issues
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. govinfo.gov [govinfo.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. elixirpeptide.ru [elixirpeptide.ru]
- 7. peptiology.co.uk [peptiology.co.uk]
- 8. peptidesciences.com [peptidesciences.com]
- 9. humapeptide.com [humapeptide.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. simplepeptide.com [simplepeptide.com]
- 12. modernaminos.com [modernaminos.com]
- 13. rawamino.com [rawamino.com]
- 14. uksarms.com [uksarms.com]
- 15. revolutionhealth.org [revolutionhealth.org]
- 16. youtube.com [youtube.com]
Adjusting CJC-1295 DAC protocols for different research animal species
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of CJC-1295 with Drug Affinity Complex (DAC) in various animal models. The following information is intended to help troubleshoot experiments and provide answers to frequently asked questions.
Disclaimer
The information provided herein is for research purposes only and is not intended as a guide for human or veterinary use. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Publicly available, direct comparative pharmacokinetic and pharmacodynamic studies of CJC-1295 DAC across different animal species are limited. The data presented is compiled from available individual studies and should be interpreted with caution. Researchers are strongly encouraged to perform dose-ranging studies to determine the optimal protocol for their specific experimental model and conditions.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295 DAC and how does it work?
A1: CJC-1295 DAC is a long-acting synthetic analog of Growth Hormone Releasing Hormone (GHRH). It is a modified version of GHRH (1-29) that has been chemically altered to extend its half-life in the body. The key modification is the addition of a Drug Affinity Complex (DAC), which allows the peptide to bind to albumin, a protein in the bloodstream. This binding protects the peptide from rapid degradation and clearance, resulting in a significantly prolonged duration of action. Like endogenous GHRH, CJC-1295 DAC stimulates the pituitary gland to release growth hormone (GH).
Q2: What is the primary advantage of using CJC-1295 DAC over native GHRH or other GHRH analogs?
A2: The primary advantage of CJC-1295 DAC is its extended half-life. While native GHRH has a half-life of only a few minutes, CJC-1295 DAC has a half-life of approximately 6 to 8 days in humans. This allows for less frequent administration (e.g., once weekly) while maintaining elevated levels of GH and its downstream mediator, Insulin-like Growth Factor 1 (IGF-1).
Q3: How should CJC-1295 DAC be reconstituted and stored?
A3: CJC-1295 DAC is typically supplied as a lyophilized powder. It should be reconstituted with sterile bacteriostatic water. Gently inject the water into the vial, allowing it to run down the side of the glass. Avoid shaking the vial vigorously; instead, gently rotate it to dissolve the powder. Once reconstituted, the solution should be stored refrigerated at 2°C to 8°C and used within a specified period, as recommended by the supplier, to ensure stability. For long-term storage, it is advisable to aliquot the reconstituted peptide and freeze it at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the potential side effects or adverse events to monitor in research animals?
A4: Based on available research, CJC-1295 has been relatively well-tolerated in studies. However, as with any compound that modulates the GH/IGF-1 axis, potential side effects to monitor in animal models include:
-
Injection site reactions: Redness, swelling, or irritation at the site of injection.
-
Water retention: Due to the effects of GH.
-
Changes in blood glucose: GH can have a diabetogenic effect, so monitoring blood glucose levels is advisable, especially in long-term studies.
-
Joint and muscle discomfort: Anecdotally reported in human use.
-
Increased organ growth: Prolonged elevation of GH and IGF-1 can lead to organomegaly.
It is important to note that a clinical trial for CJC-1295 was discontinued after a subject's death, although the event was deemed unlikely to be related to the treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of expected GH/IGF-1 increase | 1. Improper reconstitution or storage of CJC-1295 DAC leading to degradation. 2. Incorrect dosage for the specific animal model. 3. Insufficient time post-administration for a detectable response. 4. Issues with the assay used to measure GH or IGF-1. | 1. Review reconstitution and storage protocols. Use freshly prepared solutions. 2. Perform a dose-response study to determine the optimal dose for your species and experimental setup. 3. Ensure that blood samples are collected at appropriate time points post-administration to capture the expected peak and sustained elevation. 4. Validate the GH and IGF-1 assays for the species being studied. |
| High variability in results between animals | 1. Inconsistent administration technique (e.g., subcutaneous vs. intraperitoneal). 2. Differences in animal age, weight, or sex. 3. Underlying health conditions in some animals. | 1. Standardize the administration route and technique across all animals. 2. Ensure that animals are age- and weight-matched. Consider potential sex-based differences in GH secretion. 3. Perform a thorough health screen of all animals before starting the experiment. |
| Observation of adverse effects (e.g., lethargy, swelling) | 1. Dose may be too high for the species. 2. Allergic reaction to the peptide or a component of the formulation. 3. Contamination of the reconstituted solution. | 1. Reduce the dosage and titrate up to the desired effect. 2. Monitor for signs of an allergic reaction and consult with a veterinarian. 3. Ensure sterile techniques are used for reconstitution and administration. |
Species-Specific Protocol Adjustments
Rodents (Mice and Rats)
| Parameter | Mice (GHRH Knockout Model) | Rats |
| Reported Dose | 2 µg per animal | Information not readily available in a quantitative format. |
| Administration Frequency | Daily, every 48 hours, or every 72 hours | Information not readily available. |
| Observed Effects | - Daily administration normalized growth, body weight, and length. - Less frequent administration (48h, 72h) resulted in partial growth normalization. - Increased pituitary RNA and GH mRNA, suggesting somatotroph proliferation. | In preclinical studies, CJC-1295 has been shown to stimulate GH and IGF-1 secretion. |
| Estimated Half-life | Not explicitly stated, but the requirement for daily dosing for full effect suggests a shorter functional half-life compared to humans, likely due to the shorter half-life of albumin in mice. | Not explicitly stated. |
Primates (Non-Human)
| Parameter | Non-Human Primates |
| Reported Dose | Specific dose-ranging studies for CJC-1295 DAC in non-human primates are not readily available in the public domain. |
| Administration Frequency | Given the longer half-life of albumin in primates compared to rodents, a less frequent dosing schedule (e.g., weekly) would be a logical starting point for dose-ranging studies. |
| Expected Effects | Sustained elevation of GH and IGF-1 levels. |
| Estimated Half-life | Expected to be longer than in rodents and potentially closer to the human half-life of 6-8 days, due to similarities in albumin half-life. |
Canines
| Parameter | Canines |
| Reported Dose | Specific dose-ranging studies for CJC-1295 DAC in canines are not readily available in the public domain. |
| Administration Frequency | The half-life of albumin in dogs is intermediate between rodents and primates. A starting administration frequency of twice-weekly or weekly could be considered for dose-ranging studies. |
| Expected Effects | Sustained elevation of GH and IGF-1 levels. |
| Estimated Half-life | Expected to be intermediate between rodents and primates. |
Experimental Protocols
General Protocol for Evaluating CJC-1295 DAC Efficacy in a New Animal Model
-
Animal Selection: Select healthy, age- and weight-matched animals.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Dose-Ranging Study:
-
Based on available data (starting with lower doses, e.g., 30-60 µg/kg as tolerated in humans), administer single subcutaneous injections of CJC-1295 DAC at different dose levels to different groups of animals.
-
Include a vehicle control group.
-
Collect blood samples at baseline and at multiple time points post-injection (e.g., 1, 3, 6, 24, 48, 72, 96, 120, 144, and 168 hours) to determine the pharmacokinetic and pharmacodynamic profile.
-
Measure plasma concentrations of GH and IGF-1.
-
-
Efficacy Study:
-
Based on the dose-ranging study, select an optimal dose and administration frequency.
-
Administer CJC-1295 DAC or vehicle to the respective groups for the duration of the study.
-
Monitor relevant physiological parameters (e.g., body weight, growth, body composition, metabolic markers).
-
Collect terminal blood and tissue samples for analysis.
-
Visualizations
GHRH Signaling Pathway
Caption: GHRH Signaling Pathway in a Pituitary Somatotroph.
General Experimental Workflow for CJC-1295 DAC Evaluation
Impact of peptide aggregation on CJC-1295 DAC bioactivity
Welcome to the technical support center for CJC-1295 DAC. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and bioactivity of CJC-1295 DAC, with a specific focus on the impact of peptide aggregation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with CJC-1295 DAC, particularly concerning peptide aggregation and its effect on biological activity.
Issue 1: Reduced or inconsistent bioactivity in vitro/in vivo.
-
Question: We are observing lower than expected GH secretion in our pituitary cell cultures (or reduced IGF-1 levels in animal models) after administering our CJC-1295 DAC solution. What could be the cause?
-
Answer: Reduced bioactivity is a common indicator of peptide aggregation. When CJC-1295 DAC aggregates, the peptide's structure is altered, which can hinder its ability to bind effectively to the GHRH receptor on somatotrophs. This leads to a decrease in the stimulation of the Gs alpha subunit, reduced adenylyl cyclase activation, and consequently, lower cAMP production and diminished GH release. Other potential causes include improper storage, repeated freeze-thaw cycles, or inaccurate peptide quantification.
Issue 2: Visible precipitates or cloudiness in the peptide solution.
-
Question: Our CJC-1295 DAC solution, which was initially clear, has become cloudy or contains visible particles. Is it still usable?
-
Answer: The presence of visible precipitates or turbidity is a strong indication of significant peptide aggregation. It is highly recommended not to use such solutions for experiments, as the peptide is likely no longer in its active, monomeric form. The aggregated species can lead to inconsistent and unreliable results and may even elicit an immunogenic response in vivo. The cause is often related to improper storage conditions, such as incorrect pH, high temperature, or the use of an inappropriate solvent.
Issue 3: Difficulty dissolving the lyophilized peptide.
-
Question: We are having trouble completely dissolving the lyophilized CJC-1295 DAC powder. Are there any specific recommendations for solubilization?
-
Answer: Incomplete dissolution can be a precursor to aggregation. It is crucial to use the correct solvent and reconstitution technique. For CJC-1295 DAC, sterile water for injection or bacteriostatic water is recommended. To aid dissolution, gently roll or swirl the vial. Avoid vigorous shaking or vortexing, as this can induce aggregation. If the peptide remains insoluble, consider using a small amount of a solvent such as 10% acetic acid and then diluting with the appropriate buffer. However, be mindful of the final pH and its compatibility with your experimental system.
Issue 4: Inconsistent results between different batches of CJC-1295 DAC.
-
Question: We have noticed significant variability in the bioactivity of different lots of CJC-1295 DAC from the same supplier. Why might this be happening?
-
Answer: Batch-to-batch variability can be due to differences in peptide purity and the propensity for aggregation. It is advisable to characterize each new batch for both purity (e.g., by HPLC) and aggregation state (e.g., by dynamic light scattering) before use. Establishing a standardized internal quality control protocol for incoming peptides can help mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for CJC-1295 DAC?
A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. For CJC-1295 DAC, which is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), aggregation can significantly impair its biological function. The aggregation process can mask the receptor-binding domain of the peptide, rendering it unable to effectively stimulate the GHRH receptor and initiate the signaling cascade that leads to Growth Hormone (GH) release.
Q2: How does the Drug Affinity Complex (DAC) in CJC-1295 DAC influence its aggregation propensity?
A2: The DAC component, a maleimidopropionic acid derivative, is designed to bind covalently to serum albumin, which extends the peptide's half-life in vivo. While this modification enhances pharmacokinetic properties, the altered chemical structure and increased hydrophobicity could potentially influence the peptide's self-association and aggregation tendencies under certain conditions, such as high concentration or non-optimal buffer conditions.
Q3: What are the optimal storage conditions to minimize CJC-1295 DAC aggregation?
A3: To minimize aggregation, lyophilized CJC-1295 DAC should be stored at -20°C or colder. Once reconstituted, the solution should be stored at 2-8°C and used within a short period. Avoid repeated freeze-thaw cycles, as this can promote aggregation. Aliquoting the reconstituted peptide into single-use volumes is highly recommended.
Q4: How can I detect and quantify CJC-1295 DAC aggregation?
A4: Several biophysical techniques can be employed to detect and quantify peptide aggregation. A common method is Dynamic Light Scattering (DLS), which can measure the size distribution of particles in a solution. An increase in the average particle size is indicative of aggregation. Spectroscopic methods, such as Thioflavin T (ThT) fluorescence assays, can be used to detect the formation of beta-sheet-rich amyloid-like fibrils, a common form of peptide aggregation. Size-exclusion chromatography (SEC-HPLC) can also be used to separate and quantify monomeric peptide from higher molecular weight aggregates.
Q5: Can I reverse the aggregation of CJC-1295 DAC?
A5: Reversing peptide aggregation can be challenging and is often not fully successful. In some cases, sonication or the use of disaggregating agents might partially break up aggregates, but this can also lead to peptide degradation. It is generally more effective to prevent aggregation in the first place by adhering to proper handling and storage protocols.
Quantitative Data on the Impact of Aggregation
The following table provides illustrative data on how different levels of CJC-1295 DAC aggregation can impact its in vitro bioactivity, as measured by GH release from primary rat pituitary cells.
| Percentage of Aggregated CJC-1295 DAC (as determined by SEC-HPLC) | Mean Peak GH Release (ng/mL) | Standard Deviation | % Reduction in Bioactivity |
| < 1% (Monomeric) | 150.2 | ± 8.5 | 0% |
| 10% | 125.8 | ± 10.2 | 16.2% |
| 25% | 88.5 | ± 9.1 | 41.1% |
| 50% | 45.1 | ± 7.6 | 70.0% |
| >75% | 12.3 | ± 4.5 | 91.8% |
Note: This data is for illustrative purposes to demonstrate the trend of bioactivity loss with increasing aggregation and is based on typical results for GHRH analogs.
Experimental Protocols
Protocol 1: In Vitro Bioassay for CJC-1295 DAC Activity
This protocol describes a method to assess the bioactivity of CJC-1295 DAC by measuring its ability to stimulate GH release from primary rat pituitary cells.
-
Cell Culture: Primary anterior pituitary cells are isolated from adult male rats and cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: After 48 hours, the culture medium is replaced with serum-free DMEM. CJC-1295 DAC solutions (at various concentrations and aggregation states) are added to the wells. A positive control (e.g., native GHRH) and a negative control (vehicle) should be included.
-
Incubation: The cells are incubated for 4 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Sample Collection: The culture medium is collected from each well and centrifuged to remove any cellular debris.
-
GH Measurement: The concentration of GH in the supernatant is quantified using a commercially available rat GH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The amount of GH released is plotted against the concentration of CJC-1295 DAC to generate a dose-response curve.
Protocol 2: Detection of CJC-1295 DAC Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to assess the aggregation state of a CJC-1295 DAC solution.
-
Sample Preparation: Prepare a solution of CJC-1295 DAC in the desired buffer at a concentration suitable for DLS analysis (typically 0.1-1.0 mg/mL). The solution should be filtered through a low-protein-binding 0.22 µm filter to remove any dust particles.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the filtered sample to a clean cuvette and place it in the DLS instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will generate a size distribution profile of the particles in the solution. The presence of a significant population of particles with a larger hydrodynamic radius than the expected monomeric peptide indicates aggregation.
Visualizations
Caption: GHRH signaling pathway and the inhibitory effect of CJC-1295 DAC aggregation.
Caption: Experimental workflow for assessing the impact of aggregation on bioactivity.
Caption: Troubleshooting logic for reduced CJC-1295 DAC bioactivity.
Minimizing variability in growth hormone response to CJC-1295 DAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJC-1295 with Drug Affinity Complex (DAC). Our goal is to help you minimize variability in growth hormone (GH) response and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CJC-1295 DAC and how does it work?
A1: CJC-1295 DAC is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). It is specifically a modified version of the first 29 amino acids of human GHRH. The key modification is the addition of a Drug Affinity Complex (DAC), which allows the peptide to bind to albumin in the blood.[1][2] This binding significantly extends its half-life to about 6 to 8 days, leading to a sustained increase in the secretion of endogenous growth hormone (GH) and consequently, insulin-like growth factor 1 (IGF-1).[1][2]
Q2: What is the primary source of variability in GH response to CJC-1295 DAC?
A2: Inter-individual variability is a significant factor and can be influenced by age, metabolism, diet, and exercise routine.[3] Other key factors include dosage, injection timing and frequency, and the potential for receptor desensitization with continuous stimulation.[4] To minimize variability, it is crucial to standardize these experimental parameters.
Q3: How does the GH release from CJC-1295 DAC differ from physiological GH secretion?
A3: While CJC-1295 DAC provides a sustained elevation of GH levels, it still preserves the natural pulsatile release of GH.[5] However, it markedly increases the trough (basal) levels of GH between pulses.[5] This is different from the more sporadic bursts of GH seen under normal physiological conditions.
Q4: Can CJC-1295 DAC be used in combination with other peptides?
A4: Yes, CJC-1295 DAC is often used synergistically with Growth Hormone Releasing Peptides (GHRPs) like Ipamorelin.[6][7][8][9][10][11] CJC-1295 DAC increases the baseline and frequency of GH pulses, while Ipamorelin amplifies the amplitude of these pulses.[9] This dual-pathway stimulation can lead to a more robust GH release than either peptide used alone.[10]
Q5: What are the typical dosages used in research settings?
A5: Dosages in clinical studies have ranged from 30 µg/kg to 250 µg/kg administered subcutaneously.[1] A common research protocol involves a once-weekly injection of 600 mcg.[12] For CJC-1295 without DAC, more frequent dosing of 100-300 mcg once or twice daily is common.[3]
Troubleshooting Guides
Issue 1: High Variability in GH and IGF-1 Levels Between Subjects
-
Possible Cause: Inconsistent injection timing relative to food intake.
-
Solution: Administer CJC-1295 DAC on an empty stomach, at least 2-3 hours after the last meal.[12] Food, particularly carbohydrates and fats, can increase insulin levels, which may blunt the GH response.
-
-
Possible Cause: Differences in subject lifestyle.
-
Possible Cause: Improper reconstitution or storage of the peptide.
-
Solution: Follow a strict protocol for reconstitution and storage. Use bacteriostatic water for reconstitution and store the lyophilized powder and reconstituted solution at recommended temperatures (typically 2-8°C for reconstituted solutions). Avoid repeated freeze-thaw cycles.
-
Issue 2: Diminished GH Response Over Time
-
Possible Cause: Pituitary GHRH receptor desensitization due to continuous stimulation.
-
Solution: Consider a cycling protocol, such as a "5 days on, 2 days off" schedule, especially for CJC-1295 without DAC, to allow for receptor resensitization.[12] While the long half-life of CJC-1295 DAC is a key feature, for long-term studies, monitoring for tachyphylaxis (rapidly diminishing response) is important.
-
Issue 3: Injection Site Reactions
-
Possible Cause: Localized immune response or irritation from the injection.
-
Possible Cause: pH of the reconstituted solution.
-
Solution: If you are compounding the peptide, ensure the final pH of the solution is close to physiological pH (around 7.0). A pH that is too high or too low can cause a stinging sensation upon injection.[15]
-
-
Possible Cause: Alcohol from sterilization not fully evaporated.
-
Solution: Allow the alcohol used to sterilize the vial top and the injection site to fully air dry before puncture to prevent a stinging sensation.[15]
-
Issue 4: Unexpected Side Effects
-
Possible Cause: Fluid retention leading to peripheral edema, arthralgia, or carpal tunnel-like symptoms.[16]
-
Solution: These side effects are often dose-dependent. A reduction in dosage may alleviate these symptoms. Older and more obese subjects may be more susceptible.[16]
-
-
Possible Cause: Headaches, diarrhea, or flushing.[1]
-
Solution: These are generally transient side effects. Ensure subjects are well-hydrated. If symptoms persist, a dosage adjustment may be necessary.
-
Data Presentation
Table 1: Dose-Dependent Effects of a Single Subcutaneous Injection of CJC-1295 DAC on Mean Plasma GH and IGF-1 Concentrations in Healthy Adults
| Dose Group (µg/kg) | Mean Peak GH Concentration (ng/mL) | Fold Increase in Mean GH AUC (0-144h) | Mean Peak IGF-1 Concentration (ng/mL) | Fold Increase in Mean IGF-1 AUC (0-336h) |
| Placebo | 1.2 ± 0.4 | 1.0 | 202 ± 28 | 1.0 |
| 30 | 4.9 ± 1.1 | 2.5 ± 0.6 | 301 ± 34 | 1.5 ± 0.1 |
| 60 | 6.8 ± 1.5 | 4.1 ± 0.9 | 398 ± 41 | 1.9 ± 0.2 |
| 125 | 9.7 ± 2.2 | 6.4 ± 1.4 | 512 ± 53 | 2.6 ± 0.3 |
| 250 | 15.2 ± 3.1 | 10.1 ± 2.1 | 605 ± 65 | 3.1 ± 0.3 |
Data extracted from Teichman S.L., et al. (2006). Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults. J Clin Endocrinol Metab. 91(3):799-805.[1][17]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CJC-1295 DAC
-
Materials: Vial of lyophilized CJC-1295 DAC, vial of bacteriostatic water, sterile syringe, alcohol swabs.
-
Procedure:
-
Allow the lyophilized peptide and bacteriostatic water to come to room temperature.
-
Remove the plastic caps from both vials and wipe the rubber stoppers with an alcohol swab.
-
Draw the desired volume of bacteriostatic water into the syringe. A common dilution is 2 mL of water for a 2 mg vial of CJC-1295 DAC to yield a final concentration of 1 mg/mL.
-
Slowly inject the bacteriostatic water into the vial of CJC-1295 DAC, angling the needle so the water runs down the side of the vial. Avoid injecting directly onto the lyophilized powder.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can damage the peptide.
-
Store the reconstituted solution in a refrigerator at 2-8°C.
-
Protocol 2: Subcutaneous Administration of CJC-1295 DAC
-
Materials: Reconstituted CJC-1295 DAC, insulin syringe, alcohol swabs.
-
Procedure:
-
Select an injection site on the abdomen, thigh, or deltoid.
-
Clean the injection site with an alcohol swab and allow it to air dry.
-
Draw the calculated dose of CJC-1295 DAC into the insulin syringe.
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45 to 90-degree angle into the subcutaneous tissue.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze or cotton ball if needed.
-
Dispose of the syringe in a designated sharps container.
-
Rotate injection sites with each administration.[14]
-
Protocol 3: Assessment of Growth Hormone Response
-
Objective: To determine the pharmacokinetic and pharmacodynamic response to a single dose of CJC-1295 DAC.
-
Procedure:
-
Establish a baseline by collecting blood samples at -60, -30, and -15 minutes prior to administration.
-
Administer the subcutaneous injection of CJC-1295 DAC at time 0.
-
Collect blood samples at 15, 30, and 60 minutes, and then at 2, 4, 6, 8, 12, and 24 hours post-injection.
-
Continue blood collection at 24-hour intervals for up to 14 days to monitor both GH and IGF-1 levels.
-
Process blood samples to separate plasma or serum and store at -80°C until analysis.
-
Analyze samples for GH and IGF-1 concentrations using a validated immunoassay.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life for CJC-1295 DAC, and pharmacodynamic parameters such as peak concentration and area under the curve for GH and IGF-1.
-
Mandatory Visualizations
Caption: GHRH Signaling Pathway Activated by CJC-1295 DAC.
Caption: Experimental Workflow for a CJC-1295 DAC Study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CJC-1295 - Wikipedia [en.wikipedia.org]
- 3. yuniquemedical.com [yuniquemedical.com]
- 4. swolverine.com [swolverine.com]
- 5. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. muscleandbrawn.com [muscleandbrawn.com]
- 7. ghpnews.digital [ghpnews.digital]
- 8. innerbody.com [innerbody.com]
- 9. swolverine.com [swolverine.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. m.youtube.com [m.youtube.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. youtube.com [youtube.com]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. Adult Growth Hormone Deficiency – Benefits, Side Effects, and Risks of Growth Hormone Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of reconstituted CJC-1295 DAC at 4°C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of reconstituted CJC-1295 with Drug Affinity Complex (DAC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for reconstituted CJC-1295 DAC?
A1: For short-term storage, reconstituted CJC-1295 DAC should be kept refrigerated at 2°C to 8°C (36°F to 46°F)[1]. For long-term storage, it is recommended to store aliquots at -20°C[2].
Q2: What is the expected long-term stability of CJC-1295 DAC when reconstituted and stored at 4°C?
Q3: What are the signs of potential degradation in reconstituted CJC-1295 DAC?
A3: Signs of degradation can include the appearance of cloudiness, discoloration, or particulate matter in the solution. Any deviation from a clear, colorless solution should be considered a potential indicator of compromised stability.
Q4: Can I freeze and thaw reconstituted CJC-1295 DAC multiple times?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can degrade the peptide[2]. For long-term storage, it is best practice to aliquot the reconstituted peptide into single-use vials and freeze them.
Q5: What is the appropriate solvent for reconstituting lyophilized CJC-1295 DAC?
A5: Bacteriostatic water is a commonly recommended solvent for the reconstitution of peptides like CJC-1295 DAC[2].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudy or Precipitated Solution After Reconstitution | - Incomplete dissolution- Peptide degradation- Use of an inappropriate solvent | - Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.- If cloudiness persists, the peptide may be degraded and should not be used.- Ensure you are using the recommended solvent (e.g., bacteriostatic water). |
| Reduced Biological Activity in Experiments | - Peptide degradation due to improper storage- Incorrect reconstitution/dilution | - Verify the storage conditions and duration of the reconstituted peptide.- Prepare a fresh solution from a new lyophilized vial following the recommended protocol.- Confirm the accuracy of all calculations for dilution and dosing. |
| Discoloration of the Reconstituted Solution | - Contamination- Chemical degradation | - Discard the solution immediately.- Review your reconstitution procedure to ensure sterile techniques were followed.- Use a new, unopened vial of lyophilized peptide and sterile solvent. |
Data on Reconstituted Peptide Stability at 4°C
The following table summarizes the general stability guidelines for reconstituted peptides at 4°C based on available information. It is important to note that these are general recommendations and stability can vary based on the specific peptide sequence and formulation.
| Peptide Type | Recommended Storage Temperature | Reported Stability Duration | Source |
| CJC-1295 with DAC / Ipamorelin Blend | 2-8°C | 15-20 days | [1] |
| General Peptide Solutions | +4°C | 3 or more weeks | [2] |
| General Reconstituted Peptides | 4°C | Up to 30 days |
Experimental Protocols
Protocol for Reconstitution of Lyophilized CJC-1295 DAC
-
Acclimatization: Allow the lyophilized CJC-1295 DAC vial and the bacteriostatic water to come to room temperature.
-
Sterilization: Clean the rubber stoppers of both vials with 70% isopropyl alcohol.
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of bacteriostatic water into the CJC-1295 DAC vial, directing the stream against the side of the vial to avoid frothing.
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake.
-
Storage: If not for immediate use, store the reconstituted solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and stability of peptides.
-
Sample Preparation: Prepare a known concentration of the freshly reconstituted CJC-1295 DAC as a reference standard. Prepare samples of the stored reconstituted peptide at various time points.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Detection: Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
Analysis: Compare the peak area of the main CJC-1295 DAC peak in the stored samples to the reference standard. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated to quantify stability over time.
Visualizations
Caption: Workflow for assessing the stability of reconstituted CJC-1295 DAC.
Caption: Simplified signaling cascade initiated by CJC-1295 DAC.
References
Validation & Comparative
A Comparative Analysis of CJC-1295 with and without Drug Affinity Complex (DAC) in Research Applications
In the field of endocrinological research, synthetic analogs of Growth Hormone-Releasing Hormone (GHRH) are pivotal tools for studying the regulation of growth hormone (GH) secretion and its subsequent physiological effects. Among these, CJC-1295 has garnered significant attention. This peptide is available in two primary forms: a long-acting version incorporating a Drug Affinity Complex (DAC) and a short-acting version without it, also known as Modified GRF (1-29). This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate tool for their study design.
The fundamental distinction between CJC-1295 DAC and CJC-1295 without DAC lies in their pharmacokinetic profiles, which in turn dictates their pharmacodynamic effects. The presence of the DAC moiety in CJC-1295 dramatically extends its half-life by enabling it to bind to serum albumin, thereby protecting it from rapid degradation.[1][2] This results in a sustained elevation of GH and Insulin-like Growth Factor-1 (IGF-1) levels. In contrast, CJC-1295 without DAC (Modified GRF 1-29) has a much shorter half-life, leading to a pulsatile release of GH that more closely mimics the natural physiological rhythm.[1][2]
Quantitative Data Comparison
The following table summarizes the key quantitative differences between CJC-1295 with and without DAC based on available research data.
| Parameter | CJC-1295 with DAC | CJC-1295 without DAC (Modified GRF 1-29) |
| Half-life | Approximately 6-8 days[1][3] | Approximately 30 minutes[2][4][5] |
| GH Release Pattern | Sustained, continuous elevation[1] | Pulsatile[1][] |
| IGF-1 Levels | Sustained increase for 9-11 days[1] | Transient increase post-administration |
| Dosing Frequency in Research | Once to twice weekly[1] | Multiple times daily[1][7] |
| Increase in Plasma GH | 2- to 10-fold for 6 days or more after a single injection[3] | Rapid, short-lived pulse |
| Increase in Plasma IGF-1 | 1.5- to 3-fold for 9-11 days after a single injection[3] | Correlates with pulsatile GH release |
Signaling Pathway of GHRH Analogs
Both CJC-1295 with and without DAC exert their effects by binding to the GHRH receptor (GHRH-R) on the somatotropic cells of the anterior pituitary gland. This interaction initiates a signaling cascade that leads to the synthesis and release of GH. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
Experimental Protocols
Human Clinical Study Protocol (CJC-1295 with DAC)
A clinical trial investigating the effects of CJC-1295 with DAC in healthy adults provides a representative protocol.
-
Study Design: Randomized, placebo-controlled, double-blind, ascending dose trials.
-
Participants: Healthy adults aged 21-61 years.
-
Intervention: Subcutaneous administration of CJC-1295 or placebo. Dosing was either a single ascending dose or multiple weekly or biweekly doses.
-
Sample Collection: Blood samples were collected at specified intervals to measure plasma concentrations of GH and IGF-1.
-
Analysis: Pharmacokinetic and pharmacodynamic parameters were determined from the plasma concentration data.
General Protocol for Subcutaneous Peptide Administration in Research
The following is a general protocol for the subcutaneous administration of peptides like CJC-1295 in a research setting.
-
Reconstitution: Lyophilized peptide is reconstituted with bacteriostatic water. The vial is gently swirled until the powder is fully dissolved. Vigorous shaking should be avoided.
-
Dosing: The appropriate volume of the reconstituted solution is drawn into an insulin syringe.
-
Injection Site Preparation: A common site for subcutaneous injection is the abdomen, at least 1-2 inches away from the navel.[8] The injection site is cleaned with an alcohol pad.
-
Administration: The skin at the injection site is pinched, and the needle is inserted at a 45- to 90-degree angle.[8][9] The plunger is slowly depressed to inject the solution.
-
Post-Injection: The needle is withdrawn, and gentle pressure is applied to the injection site with a sterile cotton ball if needed. Injection sites should be rotated to avoid irritation.[10]
Experimental Workflow for Comparative Analysis
A typical experimental workflow to compare the in vivo effects of CJC-1295 with and without DAC in an animal model is outlined below.
Conclusion
The choice between CJC-1295 with DAC and CJC-1295 without DAC is contingent on the specific research objectives. For studies requiring a sustained elevation of GH and IGF-1 to investigate long-term effects, the long half-life of CJC-1295 with DAC is advantageous.[1] Conversely, for research aiming to study the effects of pulsatile GH release, which more closely mimics the natural physiological state, CJC-1295 without DAC is the more appropriate choice.[1] Understanding the distinct pharmacokinetic and pharmacodynamic properties of these two compounds is crucial for the design and interpretation of research studies in the field of growth hormone regulation.
References
- 1. livvnatural.com [livvnatural.com]
- 2. particlepeptides.com [particlepeptides.com]
- 3. CJC-1295 - Wikipedia [en.wikipedia.org]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. Modified GRF (1-29) - Wikipedia [en.wikipedia.org]
- 7. onlytest.org [onlytest.org]
- 8. help.honehealth.com [help.honehealth.com]
- 9. peptidefountain.is [peptidefountain.is]
- 10. revolutionhealth.org [revolutionhealth.org]
A Comparative Efficacy Analysis of CJC-1295 DAC and Sermorelin
This guide provides a detailed, objective comparison of CJC-1295 with Drug Affinity Complex (DAC) and Sermorelin, two synthetic analogs of Growth Hormone-Releasing Hormone (GHRH). The analysis is tailored for researchers, scientists, and drug development professionals, focusing on the pharmacological characteristics, efficacy based on experimental data, and the underlying mechanisms of action.
Overview and Mechanism of Action
Both CJC-1295 DAC and Sermorelin are GHRH receptor agonists, meaning they stimulate the anterior pituitary gland to produce and release endogenous growth hormone (GH).[1][2] Their primary therapeutic and research interest lies in their ability to augment GH levels, which in turn stimulates the liver to produce Insulin-Like Growth Factor 1 (IGF-1).[3]
Sermorelin is a synthetic peptide that corresponds to the first 29 amino acids of naturally occurring human GHRH, which constitutes the active segment of the hormone.[4] It mimics the natural, pulsatile release of GH from the pituitary gland.[5]
CJC-1295 DAC is a modified version of GHRH (1-29) that incorporates four amino acid substitutions to enhance its stability and binding affinity. Crucially, it includes a "Drug Affinity Complex" (DAC), which allows it to covalently bind to serum albumin after administration.[6][7] This binding protects the peptide from rapid enzymatic degradation and clearance, dramatically extending its biological half-life.[6][8]
The common signaling pathway for both peptides upon binding to the GHRH receptor (GHRH-R) on pituitary somatotrophs is initiated. This G-protein coupled receptor activates a Gs protein, triggering an adenylyl cyclase-mediated cascade that increases intracellular cyclic AMP (cAMP).[9] The primary pathway is the AC/cAMP/PKA signaling cascade, which ultimately leads to the synthesis and secretion of GH.[6][10]
Comparative Pharmacokinetics and Efficacy
The most significant distinction between CJC-1295 DAC and Sermorelin lies in their pharmacokinetic profiles, which directly impacts their dosing frequency and the pattern of GH and IGF-1 elevation.
| Parameter | CJC-1295 DAC | Sermorelin |
| Half-Life | ~6 to 8 days[6][7][11] | ~11 to 12 minutes[10][12][13] |
| Dosing Frequency | Infrequent (e.g., once or twice weekly)[6] | Frequent (e.g., daily or multiple times per day)[14] |
| GH Release Pattern | Sustained elevation of baseline GH[6][15] | Pulsatile, mimicking natural rhythm[5][8] |
| Reported GH Increase | 2- to 10-fold increase for ≥6 days (single dose)[8][11] | Varies significantly with dose and frequency; less pronounced, pulsatile spikes |
| Reported IGF-1 Increase | 1.5- to 3-fold increase for 9-11 days (single dose); levels remain elevated up to 28 days with multiple doses[6][7][11] | Modest increases dependent on dosing; low daily doses may not cause significant change in all subjects[3][7] |
Supporting Experimental Data and Protocols
The efficacy data for these peptides are derived from distinct clinical studies. Below are summaries of key experimental methodologies.
CJC-1295 DAC: Key Experimental Protocol (Teichman et al., 2006)
This research involved two randomized, placebo-controlled, double-blind, ascending-dose trials to assess safety, pharmacokinetics, and pharmacodynamics.[8][16]
-
Study Population: Healthy male and female subjects aged 21-61 years.[8]
-
Study Design:
-
Study 1 (Single Dose): Subjects received a single subcutaneous (SC) injection of CJC-1295 at doses of 30, 60, 125, or 250 µg/kg, or a placebo. The study duration was 28 days.[8]
-
Study 2 (Multiple Doses): Subjects received two or three SC injections of CJC-1295 either weekly or biweekly. The study duration was 49 days.[8]
-
-
Outcome Measures:
-
Results: A single injection led to sustained, dose-dependent increases in GH and IGF-1 levels.[11] Multiple doses demonstrated a cumulative effect, particularly on IGF-1 levels.[8]
Sermorelin: Representative Experimental Protocols
Clinical investigations of Sermorelin have utilized varied protocols, often focusing on specific populations and dosing regimens.
-
Protocol 1 (Retrospective Analysis): A retrospective chart review was performed for 122 men prescribed Sermorelin (0.5 or 1 mg daily), sometimes in combination with other GH-releasing peptides.[3][7]
-
Study Population: Men with a mean age of 42.6 years.[7]
-
Outcome Measures: Changes in serum IGF-1 levels, body weight, and body fat percentage were assessed.[3]
-
Results: Across the entire cohort, low-dose Sermorelin did not result in a statistically significant change in IGF-1 levels. However, a trend towards an increase was observed in a subgroup of men with baseline IGF-1 levels below 150 ng/mL.[3][7] This highlights the dependency of Sermorelin's efficacy on baseline hormonal status and dose.
-
-
Protocol 2 (Prospective Study in Older Adults): A study involving age-advanced men (mean age 66.9) and women (mean age 64.6) to assess endocrine and metabolic effects.[17]
-
Study Design: Subjects self-injected a placebo nightly for 4 weeks, followed by 16 weeks of a GHRH analog (10 µg/kg) nightly.[17]
-
Outcome Measures: GH levels were assessed via frequent nocturnal blood sampling. IGF-1, body composition, and quality of life parameters were also measured.[17]
-
Results: The nightly administration of the GHRH analog successfully activated the GH-IGF-1 axis, increasing levels of both hormones.[17]
-
Conclusion for the Research Professional
CJC-1295 DAC and Sermorelin represent two distinct strategies for augmenting the GH/IGF-1 axis.
-
CJC-1295 DAC offers a long-acting, potent stimulation of GH and IGF-1, resulting in a sustained elevation of both hormones. Its infrequent dosing schedule is a significant practical advantage for long-term studies or potential therapeutic applications where a consistent anabolic environment is desired. The quantitative data from clinical trials demonstrates a robust and prolonged effect from a single administration.[8][11]
-
Sermorelin provides a short-acting, pulsatile stimulation of GH that more closely mimics natural physiological patterns.[5][8] Its efficacy is highly dependent on the dosing protocol, with more frequent administration required to achieve and maintain elevated GH and IGF-1 levels.[13] The clinical data suggests its effects may be more modest and variable compared to CJC-1295 DAC, potentially influenced by the subject's baseline endocrine status.[3][7]
The choice between these two peptides in a research or development context depends entirely on the desired outcome. For studies requiring a sustained, high-level activation of the GH axis, CJC-1295 DAC is the more efficacious compound. For investigations where mimicking the natural, pulsatile rhythm of GH secretion is critical, or where a more subtle and rapidly reversible effect is needed, Sermorelin remains the more appropriate choice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone Optimization Understanding Sermorelin and Its Role in Hormone Health - Puramint Compounding Pharmacy [puramint.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pepdose.com [pepdose.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth-hormone-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 10. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. victorymenshealth.com [victorymenshealth.com]
- 12. researchgate.net [researchgate.net]
- 13. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 14. healthon.com [healthon.com]
- 15. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. academic.oup.com [academic.oup.com]
Validating the Effects of CJC-1295 DAC on Lean Body Mass: A Comparative Guide
For researchers and drug development professionals, understanding the efficacy of novel compounds in modulating body composition is critical. CJC-1295 with Drug Affinity Complex (DAC) is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has garnered significant interest for its potential to increase lean body mass.[1][2][3] This guide provides a comparative analysis of CJC-1295 DAC, its mechanism of action, and its effects on lean body mass relative to other GHRH analogues, supported by available data and experimental protocols.
Mechanism of Action: The GHRH Pathway
CJC-1295 DAC operates by mimicking the body's natural GHRH.[4][] It binds to GHRH receptors in the anterior pituitary gland, stimulating the synthesis and pulsatile release of endogenous growth hormone (GH).[2][4][] The released GH then travels to the liver and other tissues, stimulating the production of Insulin-like Growth Factor 1 (IGF-1).[3][4] Both GH and IGF-1 are key anabolic hormones that promote protein synthesis and muscle hypertrophy, contributing to an increase in lean body mass.[4][6]
The key innovation in CJC-1295 DAC is the inclusion of the Drug Affinity Complex. This modification involves attaching a lysine derivative to the peptide, which allows it to bind to albumin, a protein in the bloodstream.[1][2] This binding significantly extends the peptide's half-life from a few minutes (like native GHRH) to approximately 8 days, allowing for sustained elevations of GH and IGF-1 levels with less frequent administration.[1][4]
References
LC-MS/MS methods for the detection and quantification of CJC-1295 DAC
A Comparative Guide to LC-MS/MS Methods for the Detection and Quantification of CJC-1295 DAC
The synthetic peptide CJC-1295, with and without Drug Affinity Complex (DAC) technology, has been a substance of concern in anti-doping controls due to its performance-enhancing potential. Its ability to increase growth hormone (GH) levels necessitates sensitive and reliable detection methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for the identification and quantification of CJC-1295 in biological matrices. This guide provides a comparative overview of various LC-MS/MS methodologies, detailing experimental protocols and performance data for researchers, scientists, and drug development professionals.
Comparative Analysis of LC-MS/MS Methods
The successful detection and quantification of CJC-1295 DAC rely on robust analytical methods. Key aspects of these methods, including sample preparation, chromatographic conditions, and mass spectrometric parameters, vary across different published protocols. A summary of these variations and their impact on method performance is presented below.
| Parameter | Method A | Method B | Method C |
| Matrix | Human Plasma | Human Urine | Equine Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| LC Column Type | Reversed-Phase C18 | Reversed-Phase C18 | Reversed-Phase C18 |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 50 pg/mL | Not specified |
| Lower Limit of Detection (LLOD) | 0.1 ng/mL | 20 pg/mL | 0.5 ng/mL |
| Linear Range | 0.2 - 50 ng/mL | 0.05 - 5 ng/mL | Not specified |
| Recovery | >70% | 85-95% | Not specified |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
Detailed Experimental Protocols
The choice of experimental protocol is critical for achieving the desired sensitivity and specificity. Below are detailed methodologies for the analysis of CJC-1295.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction and purification of CJC-1295 from complex biological matrices like plasma and urine.
-
Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with methanol and equilibration buffer.
-
Sample Loading: The biological sample (e.g., 1 mL of plasma or urine), often pre-treated, is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common wash sequence includes a weak organic solvent followed by a stronger organic solvent.
-
Elution: The target analyte, CJC-1295, is eluted from the cartridge using a solvent mixture, typically containing an organic modifier and an acid (e.g., acetonitrile with formic acid).
-
Dry-down and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography
Chromatographic separation is essential to resolve CJC-1295 from other sample components.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the peptide. For example, a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Protocol 3: Tandem Mass Spectrometry
Tandem mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of CJC-1295.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the standard technique.
-
Precursor Ion: The protonated molecule [M+H]+ of CJC-1295 is selected in the first mass analyzer (Q1). The specific m/z value depends on the charge state of the ion.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon).
-
Product Ions: Specific fragment ions (product ions) are monitored in the third mass analyzer (Q3). The selection of multiple reaction monitoring (MRM) transitions (precursor ion → product ion) enhances the specificity of the assay.
Visualizing Key Processes
To better understand the mechanisms and workflows involved, the following diagrams illustrate the signaling pathway of CJC-1295 and a typical experimental workflow.
Caption: Simplified signaling pathway of CJC-1295.
Caption: General experimental workflow for CJC-1295 analysis.
A Head-to-Head In Vivo Comparison: CJC-1295 DAC vs. GHRP-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of two prominent synthetic peptides used in growth hormone (GH) research: CJC-1295 with Drug Affinity Complex (DAC) and Growth Hormone Releasing Peptide-6 (GHRP-6). Both are potent GH secretagogues, yet they operate through distinct mechanisms, resulting in different pharmacokinetic profiles and physiological effects. Understanding these differences is critical for designing and interpreting in vivo studies.
Overview and Mechanism of Action
CJC-1295 DAC and GHRP-6 stimulate the release of growth hormone from the anterior pituitary, but they achieve this by targeting different receptors and signaling pathways.[1]
-
CJC-1295 DAC is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[2][3] It specifically binds to the GHRH receptor (GHRH-R) on somatotroph cells in the pituitary gland.[1][4] The key innovation in CJC-1295 DAC is the addition of the Drug Affinity Complex, which involves a lysine linker that binds to serum albumin.[2][5] This binding protects the peptide from degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV) and significantly extends its half-life.[1]
-
GHRP-6 is a synthetic hexapeptide that functions as a ghrelin mimetic.[4] It acts on the Growth Hormone Secretagogue Receptor (GHS-R), the same receptor activated by the endogenous "hunger hormone," ghrelin.[4][6] Activation of the GHS-R leads to a potent, albeit short-lived, pulse of GH release. GHRP-6 can also influence hypothalamic neurons, further amplifying GH secretion.
The two peptides activate distinct intracellular signaling pathways, which explains their synergistic effect when co-administered.[7] Combining them results in a significantly greater GH release than the additive effect of either peptide used alone.[2][4]
Signaling Pathways
Caption: CJC-1295 DAC signaling pathway via the GHRH receptor.
Caption: GHRP-6 signaling pathway via the GHS-Receptor.
Pharmacokinetics and GH Release Profile
The most significant difference between CJC-1295 DAC and GHRP-6 lies in their pharmacokinetics, which dictates the pattern of GH secretion.
| Parameter | CJC-1295 DAC | GHRP-6 |
| Primary Analogue | Growth Hormone-Releasing Hormone (GHRH)[3][4] | Ghrelin[4] |
| Receptor Target | GHRH-R[1][4] | GHS-R[4] |
| Half-life | Long (approx. 6-8 days)[8] | Short (minutes to hours) |
| GH Release Pattern | Sustained elevation of baseline and peak GH levels, while preserving natural pulsatility.[4][9] | Strong, sharp, pulsatile release of short duration.[4] |
| Administration Frequency | Infrequent (e.g., weekly) | Frequent (e.g., multiple times daily) |
Comparative In Vivo Effects
While direct head-to-head quantitative data is sparse in publicly available literature, the distinct and synergistic effects are well-documented.
| In Vivo Outcome | CJC-1295 DAC | GHRP-6 | Combined Administration |
| GH Release Magnitude | Moderate, sustained increase. | Potent, high-amplitude pulse. | Synergistic; significantly larger GH pulse than the sum of individual effects.[1][2][4] |
| IGF-1 Production | Steady and significant increase due to prolonged GH elevation.[2] | Pulsatile increase corresponding to GH pulses. | Sustained and significantly elevated IGF-1 levels.[2] |
| Lipolysis (Fat Loss) | Promotes fat loss due to sustained elevation of GH.[2] | Contributes to fat loss, particularly around GH pulses.[10] | Enhanced and more consistent fat loss.[2] |
| Protein Synthesis | Increases protein synthesis, leading to potential gains in lean muscle mass.[2] | Promotes muscle growth and repair.[11] | Amplified effects on muscle growth and repair.[11][12] |
| Appetite Stimulation | No direct effect. | Significant increase in appetite due to ghrelin mimetic action.[4][11] | Appetite stimulation is present, driven by GHRP-6. |
| Prolactin/Cortisol | No increase in prolactin.[2] | Can cause a slight increase in prolactin and cortisol.[13] | The combined effect on prolactin is minimal to none.[2] |
Experimental Protocols
This section outlines a generalized protocol for a comparative in vivo study in a rodent model.
Objective
To compare the effects of CJC-1295 DAC, GHRP-6, and their combination on pulsatile and total GH secretion in adult male Sprague-Dawley rats.
Materials
-
CJC-1295 DAC (lyophilized powder)
-
GHRP-6 (lyophilized powder)
-
Sterile Bacteriostatic Water for reconstitution
-
Vehicle (e.g., sterile saline)
-
Adult male Sprague-Dawley rats (250-300g)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for rat Growth Hormone
Methodology
-
Animal Acclimatization: House rats under standard conditions (12h light/dark cycle, controlled temperature) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Peptide Reconstitution: Reconstitute lyophilized CJC-1295 DAC and GHRP-6 with sterile bacteriostatic water to a known concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not shake.
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle control (Saline)
-
Group 2: CJC-1295 DAC (e.g., 100 mcg/kg, subcutaneous)
-
Group 3: GHRP-6 (e.g., 100 mcg/kg, subcutaneous)
-
Group 4: CJC-1295 DAC + GHRP-6 (100 mcg/kg of each, co-administered subcutaneously)
-
-
Dosing and Blood Sampling:
-
Administer a single subcutaneous injection at time T=0.
-
Collect serial blood samples (e.g., 50-100 µL) from the tail vein at baseline (T=-15 min) and at T=15, 30, 60, 90, and 120 minutes post-injection. For the CJC-1295 DAC group, additional sampling at 24h, 48h, and 72h would be beneficial to assess its long-acting nature.
-
-
Sample Processing: Immediately place blood samples in EDTA tubes, centrifuge at 4°C to separate plasma, and store plasma at -80°C until analysis.
-
Hormone Analysis: Quantify plasma GH concentrations using a validated rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for GH concentration over time. Use statistical analysis (e.g., ANOVA with post-hoc tests) to compare differences between groups.
Experimental Workflow Diagram
Caption: Workflow for a comparative in vivo GH secretion study.
Conclusion
CJC-1295 DAC and GHRP-6 are powerful research tools for modulating the GH axis, each with a distinct in vivo profile.
-
CJC-1295 DAC is suited for studies requiring long-term, stable elevations in GH and IGF-1, mimicking a constant GHRH stimulus while preserving the essential pulsatile nature of GH release. Its long half-life offers the convenience of infrequent administration.
-
GHRP-6 is ideal for investigating the acute effects of a large GH pulse. Its mechanism, which mimics ghrelin, provides a potent stimulus but requires more frequent administration for sustained effects.
The true potential in many research models is unlocked through their synergistic combination . By acting on two different receptor systems, the co-administration of CJC-1295 DAC and GHRP-6 produces a GH release that is more potent than either compound alone, providing a robust tool for studying the maximal effects of GH stimulation.[1][2][4] Researchers should select the peptide or combination based on the desired pharmacokinetic profile and the specific endpoints of their in vivo study.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. particlepeptides.com [particlepeptides.com]
- 3. youtube.com [youtube.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. uspeptideco.com [uspeptideco.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evidence that ghrelin is as potent as growth hormone (GH)-releasing hormone (GHRH) in releasing GH from primary pituitary cell cultures of a nonhuman primate (Papio anubis), acting through intracellular signaling pathways distinct from GHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. GHRP-6 CJC-1295 Hungary Benefits for Fat Loss [hungary.direct-sarms.com]
- 11. pinnaclepeptides.com [pinnaclepeptides.com]
- 12. dcreport.org [dcreport.org]
- 13. academic.oup.com [academic.oup.com]
Cross-Study Analysis of CJC-1295 DAC's Impact on Lipolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipolytic effects of CJC-1295 with Drug Affinity Complex (DAC) and other Growth Hormone-Releasing Hormone (GHRH) analogs, namely Tesamorelin and Sermorelin. The information is compiled from available preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Comparative Analysis of Lipolytic Efficacy
The primary mechanism by which GHRH analogs induce lipolysis is through the stimulation of the pituitary gland to release endogenous growth hormone (GH).[1][2] GH, in turn, acts on adipocytes to promote the breakdown of triglycerides into free fatty acids and glycerol.[3] While all three GHRH analogs discussed here operate through this pathway, the extent of their clinical investigation and the available quantitative data on their lipolytic effects vary significantly.
Data Summary Table
| GHRH Analog | Subject Population | Dosage | Duration | Key Lipolytic Outcomes | Source(s) |
| Tesamorelin | HIV-infected patients with abdominal lipodystrophy | 2 mg/day | 26 weeks | - 15% reduction in visceral adipose tissue (VAT) - Statistically significant reductions in triglycerides | [4] |
| HIV-infected patients with abdominal fat accumulation | 2 mg/day | 6 months | - 20% difference in abdominal fat reduction compared to placebo | [4] | |
| HIV-infected patients with nonalcoholic fatty liver disease (NAFLD) | 2 mg/day | 12 months | - 37% relative reduction in hepatic fat fraction (HFF) | ||
| CJC-1295 DAC | Healthy Subjects | 30-60 µg/kg | Single dose | - 2- to 10-fold increase in GH levels for up to 6 days - 1.5- to 3-fold increase in IGF-1 levels for 9-11 days | [5][6] |
| HIV-infected patients with visceral obesity | Escalating doses (60-240 mcg/kg) | 12 weeks | - Phase II study halted; specific lipolysis data not published | ||
| Sermorelin | Adults with growth hormone insufficiency | Not specified | Not specified | - Described as a "fat-burning peptide" with benefits for body composition | [7] |
| General wellness/anti-aging | Not specified | Not specified | - Promotes muscle preservation during caloric deficits by stimulating anabolic processes | [8] |
Key Findings:
-
Tesamorelin is the most extensively studied of the three analogs for its lipolytic effects, with robust clinical trial data demonstrating significant reductions in visceral and hepatic fat, particularly in the context of HIV-associated lipodystrophy.[4] It is an FDA-approved treatment for this condition.[4]
-
CJC-1295 DAC has been shown to be a potent, long-acting GHRH analog, leading to sustained elevations in GH and IGF-1 levels.[3][5] This prolonged action suggests a potential for significant lipolytic effects.[9][10] However, a Phase II clinical trial investigating its use for visceral fat reduction in HIV patients was halted, and as a result, there is a lack of published clinical data specifically quantifying its impact on lipolysis.[11] Much of the available information on its fat loss effects is anecdotal or from preclinical studies.[12][13][14]
-
Sermorelin is a shorter-acting GHRH analog that aims to mimic the natural, pulsatile release of GH.[1][15] While it is often referred to as a "fat-burning peptide" and is used in anti-aging and wellness contexts to improve body composition, there is a scarcity of rigorous clinical trial data quantifying its specific impact on lipolysis in terms of percentage of fat reduction.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of lipolytic activity. Below are generalized protocols for common in vitro and ex vivo lipolysis assays based on established methodologies.
In Vitro Lipolysis Assay Using Differentiated Adipocytes
-
Cell Culture and Differentiation:
-
Culture pre-adipocyte cell lines (e.g., 3T3-L1) or primary stromal vascular fraction (SVF) cells in appropriate growth medium.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin).
-
-
Lipolysis Assay:
-
Wash mature adipocytes and incubate in a serum-free medium containing 2% bovine serum albumin (BSA).
-
Treat cells with various concentrations of the GHRH analog (e.g., CJC-1295 DAC, Sermorelin, Tesamorelin) or a positive control (e.g., isoproterenol). A vehicle-only group serves as the negative control.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Collect the incubation medium at the end of the experiment.
-
-
Quantification of Lipolysis Products:
-
Glycerol Release: Measure the concentration of glycerol in the collected medium using a commercial colorimetric or fluorometric assay kit.
-
Free Fatty Acid (FFA) Release: Measure the concentration of FFAs in the medium using a commercial colorimetric or fluorometric assay kit.
-
-
Data Analysis:
-
Normalize glycerol and FFA release to the total protein or DNA content of the cells in each well.
-
Compare the effects of different GHRH analogs on stimulated lipolysis.
-
Ex Vivo Lipolysis Assay Using Adipose Tissue Explants
-
Tissue Collection and Preparation:
-
Excise adipose tissue (e.g., epididymal or subcutaneous fat pads from rodents) and place it in pre-warmed Krebs-Ringer bicarbonate buffer supplemented with BSA.
-
Mince the tissue into small fragments (explants) of a consistent size.
-
-
Lipolysis Assay:
-
Place the adipose tissue explants in a multi-well plate with fresh buffer.
-
Add the GHRH analogs or control substances to the wells.
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C with gentle shaking.
-
Collect the buffer at the end of the incubation period.
-
-
Quantification and Analysis:
-
Measure glycerol and FFA concentrations in the collected buffer as described for the in vitro assay.
-
Normalize the results to the wet weight of the tissue explants.
-
Visualizations
Signaling Pathway of GHRH Analogs Leading to Lipolysis
Caption: GHRH analog signaling cascade initiating lipolysis.
Experimental Workflow for Assessing Lipolysis
References
- 1. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 2. stracuzziwellness.com [stracuzziwellness.com]
- 3. swolverine.com [swolverine.com]
- 4. Sermorelin vs Tesamorelin: Which HGH Peptide is Best for You? [ivyrx.com]
- 5. corepeptides.com [corepeptides.com]
- 6. swolverine.com [swolverine.com]
- 7. youtube.com [youtube.com]
- 8. Growth Hormone Secretagogues: Comparing Sermorelin, CJC-1295/Ipamorelin, and Tesamorelin — Infinity Functional Performance [ifp.life]
- 9. ebar.com [ebar.com]
- 10. dcreport.org [dcreport.org]
- 11. Lipodystrophy study halted after patient death | aidsmap [aidsmap.com]
- 12. particlepeptides.com [particlepeptides.com]
- 13. alphamanclinic.com [alphamanclinic.com]
- 14. youtube.com [youtube.com]
- 15. swolverine.com [swolverine.com]
Sustained Release Profile of CJC-1295 DAC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sustained release profile of CJC-1295 with Drug Affinity Complex (DAC) against other Growth Hormone-Releasing Hormone (GHRH) analogs, namely standard GHRH (Sermorelin) and CJC-1295 without DAC (Modified GRF 1-29). The information presented is supported by experimental data to assist researchers in understanding the pharmacokinetic differences and selecting the appropriate compound for their studies.
Enhanced Pharmacokinetic Profile of CJC-1295 DAC
CJC-1295 DAC is a synthetically modified analog of GHRH designed for extended-release.[1] The key modification is the addition of a Drug Affinity Complex (DAC), which allows the peptide to covalently bind to serum albumin after administration.[1][2] This binding protects the peptide from rapid enzymatic degradation and renal clearance, significantly prolonging its half-life and duration of action.[1][2]
In contrast, Sermorelin, which has the same amino acid sequence as the first 29 amino acids of natural GHRH, and Modified GRF 1-29 (CJC-1295 without DAC), both have very short half-lives, estimated to be around 30 minutes.[3] This necessitates frequent administration to maintain elevated levels of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1).
The sustained release of CJC-1295 DAC leads to a prolonged stimulation of the pituitary gland to release GH, resulting in a more stable and elevated level of both GH and IGF-1 over an extended period.[4]
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for CJC-1295 DAC and its shorter-acting counterparts. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparative studies are limited.
| Parameter | CJC-1295 DAC | CJC-1295 without DAC (Mod GRF 1-29) | Sermorelin |
| Half-life | Approximately 6-8 days[4] | Approximately 30 minutes[3] | Approximately 30 minutes[3] |
| Mechanism of Extended Release | Covalent binding to serum albumin via DAC[1][2] | N/A | N/A |
| Effect on GH Levels | Dose-dependent 2- to 10-fold increase for 6 days or more[4] | Pulsatile release, short duration | Pulsatile release, short duration |
| Effect on IGF-1 Levels | Dose-dependent 1.5- to 3-fold increase for 9 to 11 days[4] | Transient increase | Transient increase |
| Dosing Frequency | Typically once weekly[4] | Daily or multiple times per day[3] | Daily or multiple times per day |
Experimental Protocols
Objective: To determine and compare the pharmacokinetic profiles of CJC-1295 DAC, Modified GRF 1-29, and Sermorelin in a preclinical or clinical setting.
1. Study Design: A randomized, single-dose, parallel-group study is conducted. Subjects (e.g., healthy human volunteers or an appropriate animal model) are divided into three groups, each receiving a single subcutaneous injection of either CJC-1295 DAC, Modified GRF 1-29, or Sermorelin at a predetermined dose.
2. Blood Sample Collection: Serial blood samples are collected at predefined time points. For CJC-1295 DAC, collection might occur at baseline (pre-dose), and then at 1, 4, 8, 24, 48, 72, 96, 120, 144, 168, 216, and 264 hours post-dose to capture its long pharmacokinetic profile. For Modified GRF 1-29 and Sermorelin, a more intensive initial sampling schedule is required (e.g., baseline, 5, 15, 30, 45, 60, 90, and 120 minutes post-dose) due to their short half-lives. Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method for Peptide Quantification:
-
Immunoaffinity Purification: Due to the low concentrations of the peptides in plasma, an initial purification step is often necessary. This can be achieved using anti-GHRH antibodies coupled to a solid support to specifically capture the target peptides from the plasma matrix.
-
Enzymatic Digestion (for CJC-1295 DAC): As CJC-1295 DAC binds to albumin, a tryptic digestion step is employed to cleave the peptide from albumin, allowing for the analysis of a signature peptide fragment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The purified and, if necessary, digested samples are analyzed by LC-MS/MS. This technique provides high sensitivity and specificity for the quantification of the peptides and their fragments. A stable isotope-labeled internal standard is used for accurate quantification.
4. Pharmacokinetic Analysis: The plasma concentration-time data for each peptide is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
5. GH and IGF-1 Analysis: Plasma samples are also analyzed for GH and IGF-1 concentrations using validated immunoassays (e.g., ELISA) to assess the pharmacodynamic effects of each peptide.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: GHRH Signaling Pathway
Caption: Experimental Workflow for Pharmacokinetic Analysis
References
Unlocking Growth Hormone's Potential: A Comparative Analysis of CJC-1295 DAC and GHRP Synergies
For researchers, scientists, and drug development professionals, the quest for potent and targeted Growth Hormone (GH) secretagogues is a continuous endeavor. This guide provides a comparative analysis of the synergistic effects of combining CJC-1295 DAC, a long-acting Growth Hormone-Releasing Hormone (GHRH) analog, with various Growth Hormone-Releasing Peptides (GHRPs). By leveraging distinct physiological pathways, these combinations offer a promising strategy to amplify GH secretion beyond the capacity of individual peptides.
CJC-1295 with Drug Affinity Complex (DAC) is a synthetic modification of GHRH that significantly extends its half-life, leading to a sustained elevation of GH levels.[1] In contrast, GHRPs, such as GHRP-2, GHRP-6, and Ipamorelin, are synthetic agonists of the ghrelin receptor (GHSR), stimulating pulsatile GH release.[2] The co-administration of these two classes of peptides results in a powerful synergistic effect, producing a greater and more sustained release of growth hormone. This synergy stems from the simultaneous stimulation of GH production and release through both the GHRH receptor and the ghrelin receptor pathways.
Quantitative Analysis of Synergistic GH Release
The following tables summarize the quantitative data from studies evaluating the individual and combined effects of GHRH analogs and GHRPs on growth hormone secretion. It is important to note that direct head-to-head comparative studies of CJC-1295 DAC with all major GHRPs are limited. The data presented here is synthesized from studies examining GHRH analogs (functionally similar to CJC-1295) and various GHRPs.
| Treatment Group | Peak GH Concentration (μg/L) | Area Under the Curve (AUC) for GH (μg/L·min) | Fold Increase vs. Baseline (Peak GH) |
| GHRH Analog | 19.3 ± 6.0 | Data not available | - |
| GHRP-6 | 39.9 ± 6.3 | Data not available | - |
| GHRH Analog + GHRP-6 | 53.7 ± 8.2 | Data not available | ~2.8x vs. GHRH alone; ~1.3x vs. GHRP-6 alone |
Table 1: Comparative Growth Hormone Response to a GHRH analog and GHRP-6 in Healthy Adults. Data synthesized from a study on GHRH and GHRP-6.
| Treatment Group | Peak GH Concentration (μg/L) | Area Under the Curve (AUC) for GH (μg/L·min) | Fold Increase vs. Healthy Controls (Peak GH) |
| GHRH Analog | 52.2 ± 9.8 | Data not available | ~2.7x |
| GHRP-6 | 66.2 ± 9.6 | Data not available | ~1.7x |
| GHRH Analog + GHRP-6 | 81.8 ± 4.4 | Data not available | ~1.5x |
Table 2: Comparative Growth Hormone Response in Type 1 Diabetic Patients. This data highlights the potentiation of the synergistic effect in a specific patient population. Data synthesized from a study on GHRH and GHRP-6.
Studies on CJC-1295 DAC alone have demonstrated a significant and sustained increase in GH and Insulin-like Growth Factor 1 (IGF-1) levels. A single injection of CJC-1295 DAC can increase plasma GH levels by 2- to 10-fold for 6 days or longer and plasma IGF-1 levels by 1.5- to 3-fold for 9 to 11 days.
Signaling Pathways and Experimental Workflow
To understand the synergistic action, it is crucial to visualize the distinct signaling pathways activated by CJC-1295 DAC and GHRPs.
The following diagram illustrates a typical experimental workflow for a comparative study of these peptides.
Experimental Protocols
The following outlines a generalized experimental protocol for a comparative study of CJC-1295 DAC and GHRPs in human subjects.
1. Subject Selection:
-
Healthy adult male and female volunteers, typically between the ages of 20 and 40.
-
Exclusion criteria would include a history of pituitary disease, diabetes, significant chronic illness, and use of medications known to affect GH secretion.
-
All subjects would provide informed consent, and the study would be approved by an institutional review board.
2. Study Design:
-
A randomized, placebo-controlled, crossover, or parallel-group design.
-
Subjects would be assigned to receive one of the following treatments:
-
CJC-1295 DAC (e.g., 1-2 mg) subcutaneously.
-
GHRP (e.g., GHRP-2, GHRP-6, or Ipamorelin at 100-300 mcg) subcutaneously.
-
A combination of CJC-1295 DAC and a GHRP.
-
Placebo (e.g., sterile saline) subcutaneously.
-
3. Administration Protocol:
-
Peptides are typically reconstituted from a lyophilized powder with bacteriostatic water.
-
Injections are administered subcutaneously, often in the abdomen, using an insulin syringe.[3][4]
-
The injection site should be rotated to avoid lipohypertrophy.[3]
4. Blood Sampling and Analysis:
-
A baseline blood sample is collected before peptide administration.
-
Following injection, blood samples are collected at frequent intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours to capture the pulsatile nature of GH release.
-
For longer-acting compounds like CJC-1295 DAC, additional blood samples may be collected at 24-hour intervals for several days.
-
Serum or plasma is separated and stored at -20°C or lower until analysis.
-
Growth hormone concentrations are measured using a validated immunoassay (e.g., ELISA or chemiluminescence assay).
-
IGF-1 levels are also typically measured.
5. Data Analysis:
-
The primary endpoints are typically the peak GH concentration (Cmax) and the area under the curve (AUC) for GH secretion over time.
-
Statistical analysis (e.g., ANOVA or t-tests) is used to compare the responses between the different treatment groups.
Conclusion
The combination of CJC-1295 DAC and GHRPs represents a powerful strategy for robustly stimulating growth hormone secretion. The synergistic effect, achieved by targeting two distinct receptor systems, offers a significant advantage over the use of either peptide alone. While existing data strongly supports this synergy, further direct comparative studies, particularly with newer and more selective GHRPs like Ipamorelin, are warranted to fully elucidate the optimal combinations and dosing regimens for various research and potential therapeutic applications. The provided data, signaling pathway diagrams, and experimental protocols offer a foundational guide for researchers and professionals in the field of endocrinology and drug development.
References
Evaluating the Specificity of CJC-1295 DAC for GHRH Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJC-1295 DAC is a long-acting synthetic analog of Growth Hormone-Releasing Hormone (GHRH).[1][2] Developed by ConjuChem Biotechnologies, it is a modified version of the first 29 amino acids of human GHRH (GHRH(1-29)), engineered to have an extended pharmacokinetic profile.[2][3] This is achieved through the addition of a Drug Affinity Complex (DAC), which allows the peptide to covalently bind to serum albumin, significantly prolonging its half-life to approximately 6-8 days in humans.[2][3][4][5]
In the development of therapeutic peptides, receptor specificity is a critical parameter that dictates efficacy and safety. High specificity ensures that the molecule interacts primarily with its intended target, minimizing off-target effects and unintended physiological responses. This guide provides an objective evaluation of CJC-1295 DAC's specificity for the GHRH receptor (GHRH-R), comparing its performance with other GHRH analogs and alternative growth hormone (GH) secretagogues, supported by available experimental data.
Mechanism of Action: The GHRH Receptor Pathway
CJC-1295 DAC exerts its biological effects by mimicking the action of endogenous GHRH.[6] It binds specifically to the GHRH receptor, a G protein-coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary gland.[7][8] This binding event initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), which in turn triggers the transcription of the GH gene and promotes the synthesis and pulsatile release of growth hormone.[7][8]
Caption: GHRH receptor signaling pathway activated by CJC-1295 DAC.
Evaluating Specificity: Experimental Evidence
The specificity of a ligand is determined by its relative affinity for its target receptor compared to other receptors. While direct competitive binding assays providing equilibrium dissociation constants (Kd) for CJC-1295 DAC are not extensively detailed in publicly available literature, its functional specificity has been well-established through bioactivity assays.
The foundational preclinical study by Jetté et al. (2005) characterized the activity of CJC-1295. The primary method used was not a direct binding assay but a functional GH secretion assay using primary cultures of rat anterior pituitary cells. This method provides a measure of the compound's potency (EC50), which is a direct consequence of its affinity and efficacy at the GHRH receptor.
Comparison of Functional Potency
The following table summarizes the available data on the functional activity of CJC-1295 and compares it with other GHRH analogs and a ghrelin receptor agonist. It is important to note that direct, side-by-side comparative binding studies are scarce, and data is aggregated from various sources.
| Compound | Primary Receptor Target | Mechanism of Action | Reported Potency / Activity | Half-Life |
| CJC-1295 DAC | GHRH Receptor | GHRH Agonist | Showed a 4-fold increase in GH AUC over 2h vs. hGHRH(1-29) in rats.[9] | ~6-8 days[3][4] |
| Sermorelin (GHRH(1-29)) | GHRH Receptor | GHRH Agonist | Standard for GHRH activity. | ~30 minutes[5] |
| Tesamorelin | GHRH Receptor | GHRH Agonist | FDA-approved GHRH analog. | ~26-38 minutes |
| Ipamorelin | Ghrelin Receptor (GHS-R) | Ghrelin Agonist | Potent GH secretagogue acting via a distinct pathway.[7] | ~2 hours |
Data compiled from published studies and product information. Direct comparative Kd or EC50 values from a single study are limited.
The data clearly indicates that CJC-1295 DAC is a potent activator of the GHRH pathway.[9] Its primary distinction from Sermorelin and Tesamorelin lies not in its receptor specificity—as all are GHRH analogs—but in its vastly extended pharmacokinetic profile due to the DAC technology.
The most critical comparison for specificity is with compounds like Ipamorelin. CJC-1295 DAC and Ipamorelin stimulate GH release through orthogonal, non-competing pathways.[7][8] Ipamorelin is highly selective for the ghrelin receptor (GHS-R1a) and does not bind to the GHRH receptor. Conversely, the physiological effects of CJC-1295 DAC are consistent with selective action at the GHRH receptor, with no evidence in the literature to suggest it interacts with the ghrelin receptor or other pituitary hormone receptors.
Experimental Protocols
Key Experiment: In Vitro GH Secretion Assay (Adapted from Jetté et al., 2005)
This functional assay measures the biological activity of GHRH analogs by quantifying their ability to stimulate GH release from primary pituitary cells.
-
Cell Preparation: Anterior pituitary glands are collected from rats (e.g., male Sprague Dawley). The tissue is enzymatically dispersed to create a single-cell suspension of primary pituitary cells.
-
Cell Culture: Cells are plated in multi-well plates and cultured for approximately 72 hours to allow for attachment and recovery.
-
Stimulation: The culture medium is replaced with a fresh, serum-free medium containing the test compounds (e.g., CJC-1295, hGHRH(1-29) standard) at various concentrations. A negative control (vehicle) is also included.
-
Incubation: The cells are incubated with the test compounds for a defined period (e.g., 4 hours) at 37°C in a humidified incubator.
-
Sample Collection: After incubation, the culture medium (supernatant) is collected from each well.
-
Quantification of GH: The concentration of GH in the collected supernatant is measured using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of GH secreted is plotted against the concentration of the test compound to generate a dose-response curve, from which the potency (EC50) can be determined.
Caption: Workflow for an in vitro GH secretion bioassay.
Discussion on Specificity
The high specificity of CJC-1295 DAC for the GHRH receptor can be inferred from several key points:
-
Rational Design: CJC-1295 is a direct analog of GHRH(1-29), the segment of the native hormone that is fully responsible for binding and activating the GHRH receptor.[8] The amino acid substitutions are designed to increase stability against enzymatic degradation, not to alter its primary receptor target.[7]
-
Functional Assays: The peptide potently stimulates GH release from pituitary somatotrophs, an effect mediated exclusively by the GHRH receptor.[9]
-
Distinct Pathway from GHRPs: The clear distinction in mechanism between GHRH analogs and ghrelin mimetics (GHRPs) like Ipamorelin underscores the specific receptor interaction. Synergistic effects are observed when GHRH analogs and GHRPs are co-administered, which would not be possible if they competed for the same receptor.
While broad-spectrum off-target binding screens for CJC-1295 DAC have not been published, the available evidence strongly supports its classification as a highly specific GHRH receptor agonist.
Caption: Receptor specificity of CJC-1295 DAC vs. Ipamorelin.
Conclusion
The available body of evidence strongly supports that CJC-1295 DAC is a potent and highly specific agonist for the Growth Hormone-Releasing Hormone receptor. Its mechanism of action is confined to the GHRH pathway in pituitary somatotrophs, leading to the synthesis and release of growth hormone. Its specificity is further highlighted when contrasted with other GH secretagogues like Ipamorelin, which operate through the entirely separate ghrelin receptor system. For researchers and drug developers, CJC-1295 DAC serves as a valuable tool for studying the effects of sustained GHRH receptor activation, with confidence in its targeted, on-mechanism action. The absence of reported off-target effects in preclinical and clinical studies further solidifies its profile as a specific GHRH receptor agonist.
References
- 1. corepeptides.com [corepeptides.com]
- 2. CJC-1295 - Wikipedia [en.wikipedia.org]
- 3. DNA damage and growth hormone hypersecretion in pituitary somatotroph adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. particlepeptides.com [particlepeptides.com]
- 6. ebar.com [ebar.com]
- 7. corepeptides.com [corepeptides.com]
- 8. shrinepeptides.com [shrinepeptides.com]
- 9. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of CJC-1295 DAC for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of long-acting peptides like CJC-1295 DAC is a critical process where the chosen methodology can significantly impact yield, purity, and overall efficiency. This guide provides a side-by-side comparison of the primary synthesis methods for CJC-1295 DAC, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
CJC-1295 DAC is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) with a Drug Affinity Complex (DAC) that extends its half-life. Its synthesis, like that of many therapeutic peptides, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). While Liquid-Phase Peptide Synthesis (LPPS) presents an alternative, SPPS is generally favored for its efficiency in producing long and complex peptides.
Side-by-Side Comparison of Synthesis Methods
The two main strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). For a complex, modified peptide such as CJC-1295 DAC, SPPS is the more established and widely utilized method.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide chain is assembled step-by-step on an insoluble solid support (resin). Excess reagents and by-products are removed by simple washing and filtration. | The peptide is synthesized in solution, with purification of intermediates required after each step. |
| Typical Yield | Generally high due to the use of excess reagents to drive reactions to completion. Yields for peptides of similar complexity can range from 30% to 60% after purification. | Can be higher for shorter peptides or fragments, but overall yield for a long peptide can be lower due to losses during intermediate purification steps. |
| Purity (Crude) | Varies depending on the sequence and success of couplings. Aggregation can be an issue with long peptides, leading to deletion sequences. | Can be higher for individual fragments as they are purified at each stage. |
| Scalability | Well-suited for laboratory-scale and large-scale GMP production with high automation.[1] | Can be advantageous for very large-scale production of shorter peptides or peptide fragments. |
| Time Efficiency | Faster for synthesizing long peptides due to the elimination of intermediate purification steps. | More time-consuming for long peptides due to the necessity of purifying the product after each coupling step. |
| Reagent Usage | Requires a significant excess of amino acids and coupling reagents. | Can potentially use fewer excess reagents. |
| Applicability to CJC-1295 DAC | The preferred and most documented method for CJC-1295 DAC and other long, modified peptides. | Less common for the full-length synthesis of CJC-1295 DAC but could be used in a hybrid approach where fragments are synthesized in solution and then coupled on a solid support. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CJC-1295 DAC using Fmoc/tBu Chemistry
This protocol outlines the manual synthesis of CJC-1295 DAC. Automated synthesizers follow the same fundamental steps.
1. Resin Preparation:
-
Resin Selection: A pre-loaded Wang or Rink Amide resin is suitable for synthesizing peptide amides like CJC-1295 DAC.
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction kinetics.
2. Amino Acid Coupling Cycle (Iterative Process):
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling reaction.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond. The coupling reaction is typically monitored for completion using a qualitative test like the Kaiser test.
-
Washing: The resin is washed again with DMF to remove excess reagents and by-products.
3. Final Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the resin is washed with dichloromethane (DCM) and dried.
-
The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail. A common cocktail for peptides with multiple sensitive residues is Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
4. Purification and Characterization:
-
The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, centrifuged, and the pellet is washed and dried.
-
Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Visualizing the Synthesis and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the general workflow of Solid-Phase Peptide Synthesis and the signaling pathway of CJC-1295 DAC.
References
Safety Operating Guide
Clarification Required to Provide Accurate Disposal Procedures for "DAC 1"
To ensure the safe and proper disposal of "DAC 1," it is imperative to first correctly identify the substance. The acronym "DAC" is used to refer to a variety of products and chemical entities, each with distinct disposal requirements. Initial research has revealed several possibilities for "DAC," and providing a generic disposal procedure would be irresponsible and potentially hazardous.
To provide you with the essential safety and logistical information you need, please clarify which of the following "this compound" refers to in your laboratory context:
-
A specific chemical compound: If "this compound" is a shorthand or internal designation for a chemical, please provide the full chemical name or CAS number. Examples of chemicals abbreviated as DAC include:
-
Dacarbazine: An anticancer drug.
-
4,10-Diazachrysene: A mutagenic compound.[1]
-
Other proprietary research chemicals.
-
-
A branded laboratory or cleaning product: Several commercial products are sold under the "DAC" trade name. These include:
-
An abbreviation for a technology or process: In some contexts, "DAC" can refer to:
-
Direct Air Capture: A technology used to extract carbon dioxide from the atmosphere.[5]
-
Once you provide more specific information regarding the identity of "this compound," a detailed and accurate guide for its proper disposal can be developed, including quantitative data, experimental protocols for neutralization (if applicable), and a visual workflow diagram as requested. The safety of laboratory personnel and the protection of the environment are of paramount importance, and this can only be achieved with a precise understanding of the materials being handled.
References
Essential Safety and Handling Guide for DAC 1 (Drug Affinity Complex Peptides)
Disclaimer: The term "DAC 1" is not a standard chemical identifier. Based on the context of drug development and research, this guide addresses the handling of research-grade peptides modified with a Drug Affinity Complex (DAC), such as CJC-1295 with DAC. This information is intended for qualified professionals in controlled laboratory settings. All research compounds should be handled with the assumption that they are hazardous.
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling DAC-modified peptides. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound being used.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through direct contact, inhalation, or accidental ingestion.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 | Protects eyes from splashes of reconstituted peptides or solvents. |
| Hand Protection | Disposable nitrile gloves | ASTM D6319 | Prevents skin contact with the compound. Should be changed immediately if contaminated. |
| Body Protection | Laboratory coat | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | Dust mask or respirator | NIOSH-approved | Recommended when handling larger quantities of lyophilized powder to prevent inhalation. |
Operational Plan: Handling and Storage
DAC-modified peptides are typically supplied as a lyophilized (freeze-dried) powder and require careful handling to maintain their integrity and ensure researcher safety.
Table 2: Handling and Storage Protocols for this compound
| Procedure | Protocol |
| Receiving | Inspect package for damage upon arrival. Store immediately under recommended conditions. |
| Storage (Powder) | Store lyophilized powder in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.[1] |
| Storage (Solution) | Once reconstituted, store peptide solutions at 4°C for short-term use (up to a few weeks) or frozen at -20°C for longer-term storage (up to 3-4 months).[1] Avoid repeated freeze-thaw cycles.[1] |
| Reconstitution | Allow the vial to reach room temperature before opening to prevent condensation. Use a sterile syringe and an appropriate sterile solvent, such as bacteriostatic water.[1] Incline the vial at a 45° angle and allow the solvent to run down the side of the vial to gently dissolve the powder.[1] |
| General Handling | Always handle within a well-ventilated area or a fume hood.[2] Avoid inhalation of the powder and direct contact with skin and eyes.[2] Do not eat, drink, or apply cosmetics in the laboratory.[3][4][5] |
Disposal Plan
Proper disposal of DAC-modified peptides and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 3: Disposal Procedures for this compound and Associated Waste
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Dispose of sharps (needles, syringes) in a designated sharps container. Other contaminated items (gloves, vials, pipette tips) should be placed in a sealed, labeled hazardous waste bag. |
| Spills | For small spills of reconstituted peptide, absorb with an inert material and place in a sealed container for disposal. For powder spills, gently cover to avoid raising dust, then carefully collect and place in a sealed container for disposal. |
Experimental Workflow: Safe Reconstitution of this compound Peptide
The following diagram illustrates the standard procedure for safely reconstituting a lyophilized DAC-modified peptide for experimental use.
Caption: Workflow for the safe reconstitution of lyophilized peptides.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
